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4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride Documentation Hub

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  • Product: 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride
  • CAS: 1353501-87-7

Core Science & Biosynthesis

Foundational

Whitepaper: 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride in Drug Discovery

Introduction: The Privileged Benzoylpiperidine Scaffold In modern drug design, the strategic selection of core scaffolds dictates both the pharmacokinetic viability and pharmacodynamic specificity of a candidate molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzoylpiperidine Scaffold

In modern drug design, the strategic selection of core scaffolds dictates both the pharmacokinetic viability and pharmacodynamic specificity of a candidate molecule. The is widely recognized as a "privileged structure" in medicinal chemistry[1]. It serves as a metabolically stable bioisostere for the piperazine ring, mitigating the rapid oxidative metabolism often associated with piperazine-containing drugs while maintaining critical basicity and vector geometry[1].

Specifically, 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7) represents a highly functionalized iteration of this scaffold[2]. By incorporating a precisely substituted aryl ring and a reactive secondary amine, this building block enables the rapid synthesis of diverse libraries targeting G-protein coupled receptors (GPCRs), sigma receptors, and central nervous system (CNS) targets.

Physicochemical Profiling & Structural Rationale

The structural architecture of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride is engineered to optimize target engagement through several distinct pharmacophoric features.

  • The Piperidine Core: Provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH, enabling crucial salt-bridge interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors)[1].

  • The Carbonyl Linker: Acts as a rigidifying element and a potent hydrogen-bond acceptor, replacing the second nitrogen of piperazine to establish new binding interactions without increasing polar surface area excessively[1].

  • The 4-Methoxy-3-methylphenyl Moiety: The para-methoxy group serves as an electron-donating hydrogen-bond acceptor. Crucially, the meta-methyl group introduces steric bulk that restricts the rotational freedom of the methoxy group and the aryl ring itself. This conformational locking is a proven strategy to enhance receptor subtype selectivity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of this building block, critical for calculating reaction stoichiometry and predicting downstream lipophilicity.

PropertyValue
Chemical Name 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride
CAS Registry Number 1353501-87-7
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
Core Scaffold Benzoylpiperidine (Piperazine Bioisostere)
Form Solid (Hydrochloride Salt)

Synthetic Methodologies: Chemoselective N-Functionalization

As a Senior Application Scientist, ensuring robust and reproducible library generation requires protocols that are both mechanistically sound and self-validating. The hydrochloride salt form of this compound ensures long-term bench stability and prevents atmospheric oxidation of the secondary amine. However, it necessitates careful in situ free-basing during functionalization.

Below is a field-proven, self-validating protocol for the Chemoselective Reductive Amination of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride with an aryl aldehyde.

Protocol: Reductive Amination Workflow

Step 1: Free-Basing and Imine Formation

  • Action: Suspend 1.0 eq of 4-(4-methoxy-3-methylbenzoyl)piperidine HCl in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of N,N-diisopropylethylamine (DIPEA), followed by 1.0 eq of the target aldehyde.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively neutralizes the HCl salt to liberate the nucleophilic secondary amine without participating in side reactions with the electrophilic aldehyde.

Step 2: Acid Catalysis

  • Action: Add 1.5 eq of glacial acetic acid.

  • Causality: The reaction requires a mildly acidic environment (pH ~4.5–5.0) to accelerate the dehydration of the intermediate hemiaminal, driving the equilibrium toward the highly reactive iminium ion.

Step 3: Chemoselective Reduction

  • Action: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)3 is chosen specifically for its mild hydride-donating capacity. Unlike NaBH4, it will selectively reduce the transient iminium ion without reducing the C4-carbonyl group of the benzoyl moiety, preserving the critical pharmacophore.

Step 4: Self-Validation (LC-MS Monitoring)

  • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.

  • Validation: The protocol is self-validating. The reaction is deemed complete only when the m/z 234[M+H]+ peak (representing the free base starting material) is fully depleted, and the target mass is the dominant peak. If starting material remains, additional NaBH(OAc)3 is added.

Step 5: Quench and Partition

  • Action: Quench with saturated aqueous NaHCO3 and extract with dichloromethane.

  • Causality: The weak base neutralizes the acetic acid and destroys any unreacted hydride reagent, safely partitioning the lipophilic tertiary amine product into the organic layer.

SyntheticWorkflow A 4-(4-Methoxy-3-methylbenzoyl) piperidine HCl B Free-Basing (DIPEA) A->B Base addition C Iminium Formation & Reduction B->C Aldehyde + NaBH(OAc)3 D Reaction Monitoring (LC-MS) C->D Aliquot D->C <95% Conv. E Aqueous NaHCO3 Workup D->E >95% Conv. F Flash Chromatography E->F G Target Molecule F->G

Workflow for N-functionalization of benzoylpiperidine with integrated self-validation steps.

Pharmacological Applications: Target Engagement Pathways

Derivatives synthesized from 4-(4-methoxy-3-methylbenzoyl)piperidine are predominantly investigated as antagonists for GPCRs, particularly the and 5-HT2A receptors[3].

In the context of asthma and allergic rhinitis, eosinophil recruitment is driven by the binding of eotaxin to the CCR3 receptor[3]. Benzoylpiperidine derivatives act as competitive antagonists at the orthosteric site of CCR3. By occupying the receptor, the bulky 4-methoxy-3-methylbenzoyl moiety prevents the conformational shift required to activate the intracellular Gq protein complex. This blockade halts the downstream Phospholipase C (PLC) signaling cascade, preventing the generation of Inositol trisphosphate (IP3) and subsequent intracellular calcium release, thereby halting eosinophil chemotaxis and degranulation.

GPCRPathway L Benzoylpiperidine Derivative R GPCR (e.g., CCR3 / 5-HT2A) L->R Antagonist Binding G Gq Protein Complex R->G Conformational Inhibition PLC Phospholipase C (PLC) G->PLC Signal Blockade IP3 IP3 & DAG Production PLC->IP3 Decreased Cleavage Ca Intracellular Ca2+ Release IP3->Ca Prevents Release Cell Inhibition of Chemotaxis Ca->Cell Therapeutic Efficacy

GPCR antagonism signaling pathway modulated by benzoylpiperidine-derived small molecules.

References

  • MDPI Molecules - The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at:[Link]

  • PubChem (NIH) - Compound Summary: Benzoylpiperidine (CID 69892). Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists. Available at:[Link]

Sources

Exploratory

The Benzoylpiperidine Scaffold in Modern Drug Discovery: A Technical Whitepaper on 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the phenyl(piperidin-4-yl)methanone core—commonly referred to as the benzoylpiperidine fragment—has emerged as a highly versatile, privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the phenyl(piperidin-4-yl)methanone core—commonly referred to as the benzoylpiperidine fragment—has emerged as a highly versatile, privileged structure[1]. Recognized for its metabolic stability and its utility as a bioisostere for the piperazine ring, this scaffold is foundational to the development of therapeutics targeting the central nervous system (CNS), including atypical antipsychotics and neuroprotective agents[1].

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7) represents a highly functionalized iteration of this privileged core[2]. The strategic placement of a methoxy group at the para position and a methyl group at the meta position of the phenyl ring provides a unique electronic and steric profile. The methoxy group serves as a critical hydrogen bond acceptor, while the adjacent methyl group restricts the rotational degrees of freedom of the ether linkage, locking it into a conformation that often enhances receptor binding affinity. Supplied as a hydrochloride salt, the secondary amine of the piperidine ring is stabilized, ensuring high aqueous solubility and preventing oxidative degradation during long-term storage.

Quantitative Physicochemical Profile

The physicochemical properties of this building block are optimized for downstream integration into CNS-active drug candidates.

PropertyValueRationale / Implication
Chemical Formula C14H20ClNO2Salt form (Free base + HCl) ensures crystalline stability[2].
Molecular Weight 269.77 g/mol Low molecular weight leaves ample room for further functionalization while adhering to Lipinski's Rule of 5.
CAS Registry Number 1353501-87-7Standardized identifier for material procurement and tracking[2].
Topological Polar Surface Area 38.3 ŲHighly optimal for blood-brain barrier (BBB) penetration (< 90 Ų is ideal for CNS drugs).
Hydrogen Bond Donors 2 (in HCl salt)Facilitates critical salt-bridge anchoring with target receptor aspartate residues.
Hydrogen Bond Acceptors 2Carbonyl and methoxy oxygen atoms engage in directional H-bonding with target kinases or GPCRs.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(4-methoxy-3-methylbenzoyl)piperidine relies on a highly regioselective Friedel-Crafts acylation[1]. As a Senior Application Scientist, it is critical to not merely execute steps, but to design the workflow such that each transformation provides immediate, observable feedback—a self-validating system.

Step 1: Acid Chloride Generation
  • Protocol: Suspend 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Causality & Self-Validation: Oxalyl chloride is explicitly chosen over thionyl chloride to maintain mild conditions and prevent premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. The reaction is self-validating: the continuous evolution of CO₂ and CO gases provides a visual cue. The complete cessation of gas evolution confirms the quantitative conversion of the carboxylic acid to the highly electrophilic acyl chloride.

Step 2: Regioselective Friedel-Crafts Acylation
  • Protocol: In a separate vessel, dissolve 2-methylanisole (1.0 eq) in DCM and cool to 0 °C. Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) in portions. Slowly transfer the acyl chloride solution from Step 1 into this mixture. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice water and extract with DCM.

  • Causality & Self-Validation: The regioselectivity of this C-C bond formation is strictly governed by the electronics of the arene. The methoxy group (-OCH₃) is a strong activating and ortho/para-directing group. Because the ortho position is sterically hindered by the adjacent methyl group, the acylium ion attacks exclusively at the para position (C4), yielding the desired 4-methoxy-3-methylbenzoyl core. The reaction is validated via Thin Layer Chromatography (TLC); the disappearance of the highly polar acid chloride and the emergence of a new, UV-active, lipophilic spot confirms successful coupling.

Step 3: Boc Deprotection and Salt Precipitation
  • Protocol: Dissolve the purified intermediate in a minimal volume of ethyl acetate (EtOAc). Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature. Stir for 2 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Self-Validation: The anhydrous acidic environment selectively cleaves the Boc carbamate, releasing isobutylene gas and carbon dioxide. As the lipophilic Boc group is removed, the newly unmasked secondary amine immediately protonates to form the hydrochloride salt. Because this salt is highly insoluble in the EtOAc/dioxane mixture, it precipitates out of solution. This phase change (the sudden formation of a dense white solid) acts as an undeniable, self-validating visual confirmation of reaction completion.

Synthesis SM1 1-Boc-piperidine-4-carboxylic acid (Starting Material) Act Activation (Oxalyl Chloride, DMF cat.) SM1->Act Int1 1-Boc-piperidine-4-carbonyl chloride (Electrophile) Act->Int1 FC Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Int1->FC SM2 2-Methylanisole (Nucleophile) SM2->FC Int2 1-Boc-4-(4-methoxy-3-methylbenzoyl)piperidine (Intermediate) FC->Int2 Deprot Boc Deprotection (4M HCl in Dioxane) Int2->Deprot Product 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl (Final Product) Deprot->Product

Figure 1: Self-validating synthetic workflow for 4-(4-methoxy-3-methylbenzoyl)piperidine HCl.

Pharmacological Relevance & Target Engagement

The benzoylpiperidine scaffold is a cornerstone in the design of G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic (D2) pathways. When 4-(4-methoxy-3-methylbenzoyl)piperidine is utilized as a precursor, the secondary amine is typically subjected to reductive amination or N-alkylation to append targeting moieties.

The structural causality of its biological activity lies in its spatial geometry. The piperidine ring adopts a chair conformation, projecting the benzoyl group equatorially. This allows the carbonyl oxygen to act as a crucial hydrogen bond acceptor with conserved tyrosine or serine residues within the GPCR binding pocket. Furthermore, replacing a traditional piperazine ring with this benzoylpiperidine bioisostere eliminates one basic nitrogen, thereby modulating the pKa of the drug candidate, improving metabolic stability, and often enhancing target residence time[1].

Pathway Ligand Benzoylpiperidine Derivative (Antagonist/Inverse Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Inhibits Gq Gq/11 Protein Receptor->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Cellular Response (Neurotransmission Modulation) PKC->Response Ca2->Response

Figure 2: 5-HT2A receptor Gq/11 signaling pathway modulated by benzoylpiperidine antagonists.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream functionalization, rigorous analytical validation is required. The following metrics establish a self-validating quality control system:

TechniqueTarget MetricSelf-Validating Observation & Causality
1H NMR (400 MHz, DMSO-d6) Structural IntegrityA sharp singlet at ~3.8 ppm (3H) confirms the intact -OCH₃ group. A broad singlet at ~8.5-9.0 ppm (2H) confirms the protonated secondary amine (-NH₂⁺), validating the salt form.
LC-MS (ESI+) Mass Confirmationm/z [M+H]⁺ = 234.1 . Causality: The highly basic piperidine nitrogen easily accepts a proton, making positive electrospray ionization (ESI+) the optimal mode for detecting the free base mass.
HPLC (Reverse Phase) Purity Assessment>98% Area Under Curve (AUC) at 254 nm. Causality: The extended conjugation of the benzoyl system provides strong UV absorbance, ensuring accurate purity quantification without interference from non-UV active aliphatic impurities.

References

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

The Pharmacological Mechanics of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, certain molecular frameworks are designated as "privileged structures" due to their extraordinary ability to bind to diverse biological targets with high affinity. While n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain molecular frameworks are designated as "privileged structures" due to their extraordinary ability to bind to diverse biological targets with high affinity. While not deployed as a standalone clinical monotherapy, 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7) represents a quintessential, highly tunable pharmacophore [1].

This in-depth technical guide explores the mechanistic rationale behind the benzoylpiperidine core. By acting as a bioisostere for piperazine and providing a precise steric/electronic profile, this building block drives the mechanism of action (MoA) in two primary therapeutic axes: reversible Monoacylglycerol Lipase (MAGL) inhibition (for neuroinflammation and oncology) and Dopamine Transporter (DAT) reuptake inhibition (for CNS disorders).

Structural Determinants: The Chemical Biology of the Core

The pharmacological versatility of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride stems from its distinct structural domains, each serving a specific physicochemical purpose:

  • The Piperidine Ring: Acts as a metabolically stable bioisostere for piperazine. The basic nitrogen allows for hydrochloride salt formation, ensuring optimal aqueous solubility required for in vitro assays and in vivo bioavailability.

  • The Carbonyl (Benzoyl) Hinge: Provides a critical hydrogen-bond acceptor site. In target enzymes like MAGL, this carbonyl oxygen forms stable H-bonds with key residues (e.g., Ala51) [2].

  • 4-Methoxy-3-methyl Substitution: This specific aromatic substitution dictates target selectivity. The methoxy group acts as a polar contact point (H-bond acceptor), while the 3-methyl group provides the necessary van der Waals bulk to anchor the molecule within deep, hydrophobic enzymatic pockets.

Mechanism Axis I: Reversible Monoacylglycerol Lipase (MAGL) Inhibition

Causality and Rationale

MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a critical endocannabinoid. Early MAGL inhibitors utilized irreversible carbamate mechanisms, which unfortunately led to chronic MAGL inactivation, receptor desensitization, and cross-tolerance to CB1 agonists [2].

Benzoylpiperidine derivatives solve this by acting as reversible, competitive inhibitors . The 4-methoxy-3-methylbenzoyl moiety perfectly occupies the hydrophobic, solvent-exposed region of the MAGL catalytic site without forming a covalent bond with the catalytic serine triad. This reversible MoA preserves the therapeutic window for neuroprotection and anti-proliferative effects without triggering endocannabinoid system tolerance.

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates MAGL MAGL Enzyme TwoAG->MAGL Hydrolyzed by AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Produces Inhibitor Benzoylpiperidine Derivative Inhibitor->MAGL Reversibly Blocks

Figure 1: Endocannabinoid system modulation via reversible MAGL inhibition by benzoylpiperidines.

Protocol: Reversible MAGL Inhibition & Rapid Dilution Assay

To scientifically validate that a benzoylpiperidine derivative acts reversibly (a self-validating system), researchers employ a rapid dilution assay. If the inhibitor is reversible, enzymatic activity will recover upon dilution.

  • Enzyme Preparation: Suspend human recombinant MAGL in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Pre-incubation (High Concentration): Incubate MAGL with the benzoylpiperidine derivative at a concentration 50x its estimated IC50​ (e.g., 4000 nM) for 30 minutes at 37°C to ensure steady-state binding.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 40-fold into an assay buffer containing the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA). The final inhibitor concentration should now be near its IC50​ (e.g., 100 nM).

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes.

  • Data Validation: Compare the enzymatic rate of the diluted sample to a control sample continuously incubated at 100 nM. If the rates are identical, the inhibition is fully reversible [2].

Mechanism Axis II: Dopamine Transporter (DAT) Reuptake Inhibition

Causality and Rationale

Beyond the endocannabinoid system, the benzoylpiperidine scaffold is a potent modulator of monoamine transporters. Structurally, 2-(benzoyl)piperidines are conformational analogues of methylphenidate [3].

The mechanism of action involves competitive binding at the central orthosteric site of the human Dopamine Transporter (hDAT). By locking the transporter in an outward-facing conformation, the benzoylpiperidine prevents the reuptake of synaptic dopamine into the presynaptic terminal. The specific substitution pattern on the benzoyl ring (such as methoxy and methyl groups) fine-tunes the selectivity ratio between DAT and the Serotonin Transporter (SERT), minimizing off-target serotonergic side effects.

DAT_Assay Step1 Seed HEK293-hDAT Step2 Pre-incubate Inhibitor Step1->Step2 Step3 Add APP+ Substrate Step2->Step3 Step4 Incubate (30m, 37°C) Step3->Step4 Step5 Wash & Lyse Step4->Step5 Step6 Quantify Fluorescence Step5->Step6

Figure 2: Step-by-step workflow for the APP+ fluorescent uptake assay in HEK293-hDAT cells.

Protocol: APP+ Fluorescent Uptake Assay

To quantify DAT reuptake inhibition without the use of radiolabeled isotopes, the fluorescent substrate APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium) is utilized.

  • Cell Seeding: Plate HEK293 cells stably expressing hDAT in 96-well clear-bottom black plates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove residual culture media components that might interfere with fluorescence.

  • Compound Pre-incubation: Add the benzoylpiperidine derivative (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes at room temperature to allow target engagement.

  • Substrate Addition: Add APP+ to a final concentration of 2 µM. Incubate for exactly 30 minutes at 37°C.

  • Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold KRH buffer. Lyse the cells using 0.1% Triton X-100 in KRH.

  • Quantification: Read the plate on a fluorescence microplate reader (Excitation: 428 nm, Emission: 525 nm). Calculate the IC50​ using non-linear regression analysis [3].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative pharmacological metrics of benzoylpiperidine-derived compounds across their primary targets, demonstrating how the core scaffold dictates potency.

Compound Class / DerivativePrimary TargetAffinity ( IC50​ / Ki​ )Mechanism of Action
Benzoylpiperidine (MAGL Optimized) MAGL80 nMReversible competitive inhibition
2-(Benzoyl)piperidine (DAT Optimized) hDAT17 - 50 nMReuptake inhibition (central site)
Ketanserin (Reference Scaffold) 5-HT2A~2.0 nMGPCR Antagonism
Altanserin (Reference Scaffold) 5-HT2A~0.3 nMGPCR Antagonism

Data synthesized from authoritative medicinal chemistry evaluations [1],[2], [3].

Conclusion

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is far more than a simple chemical reagent; it is a meticulously designed pharmacophore. By providing a rigid bioisosteric core (piperidine) coupled with a highly tunable H-bonding and steric interface (the substituted benzoyl group), it allows researchers to systematically develop highly potent, reversible inhibitors for complex targets like MAGL and DAT. Understanding the causal relationship between its structure and these biological targets is essential for modern drug discovery workflows.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930. Available at:[Link]

  • Granchi, C., Lapillo, M., Glasmacher, S., et al. (2019). "Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor." Journal of Medicinal Chemistry, 62(4), 1932-1958. Available at:[Link]

  • Meltzer, P. C., et al. (2023). "Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?" ACS Chemical Neuroscience, 14(4), 681–692. Available at:[Link]

Exploratory

The Discovery of Novel Dopamine Reuptake Inhibitors: A Modern Drug Discovery Blueprint

An In-Depth Technical Guide for Drug Development Professionals Foreword The intricate signaling of the neurotransmitter dopamine is fundamental to motivation, motor control, and reward.[1] Its dysregulation is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword

The intricate signaling of the neurotransmitter dopamine is fundamental to motivation, motor control, and reward.[1] Its dysregulation is a cornerstone of numerous neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[2][3] The dopamine transporter (DAT), a presynaptic protein, is the primary regulator of dopamine homeostasis, responsible for clearing the neurotransmitter from the synaptic cleft.[4][5] This role places the DAT at the center of intense therapeutic interest. Blocking this transporter with a dopamine reuptake inhibitor (DRI) increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[2]

This guide moves beyond a simple recitation of methods. As a Senior Application Scientist, my objective is to provide a strategic blueprint for the discovery of novel DRIs. We will explore the causality behind experimental choices, the integration of orthogonal assays for self-validating data, and the navigation of the complex path from initial concept to a viable lead candidate. This is a guide to not only what to do, but why you do it.

Section 1: The Target - The Dopamine Transporter (DAT)

The DAT, encoded by the SLC6A3 gene, is a member of the solute carrier 6 (SLC6) family of Na+/Cl− dependent transporters.[4][5][6] Its structure comprises 12 transmembrane helices, with intracellular N- and C-termini.[4] The transport process is an elegant electrochemical symphony: the inward flow of two sodium ions (Na+) and one chloride ion (Cl−) down their concentration gradients provides the energy to move one dopamine molecule against its concentration gradient, from the synapse back into the presynaptic neuron.[5]

Understanding this mechanism is paramount for inhibitor design. A successful DRI must occupy the dopamine binding site or an allosteric site to prevent this conformational change and subsequent dopamine translocation.[4][7] The challenge, and a recurring theme in this guide, is achieving selectivity. The DAT shares significant structural homology with the serotonin (SERT) and norepinephrine (NET) transporters, making off-target activity a primary hurdle in development.[7][8]

Dopaminergic Signaling and DRI Mechanism of Action

The diagram below illustrates the fundamental mechanism by which a DRI modulates synaptic dopamine levels.

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release DAT Dopamine Transporter (DAT) Synapse Dopamine Release->Synapse Action Potential Triggers Release Synapse->DAT Reuptake Receptor Dopamine Receptor (e.g., D2) Synapse->Receptor Binds & Activates DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Blocks

Caption: Mechanism of Dopamine Reuptake Inhibition.

Section 2: The Discovery Cascade - An Integrated Workflow

The modern DRI discovery process is a multi-stage funnel, designed to efficiently identify potent, selective, and pharmacologically active molecules from vast chemical libraries. Each stage employs assays of increasing complexity and physiological relevance, ensuring that only the most promising compounds advance.

cluster_Start Phase 1: Hit Identification cluster_Characterization Phase 2: In Vitro Characterization cluster_Optimization Phase 3: Lead Optimization cluster_Validation Phase 4: In Vivo Validation HTS High-Throughput Screening (Fluorescence or Radioligand) PrimaryAssay Primary Assays (Binding Affinity - Ki) HTS->PrimaryAssay InSilico In Silico Screening (Virtual Screening, Docking) InSilico->PrimaryAssay FunctionalAssay Functional Assays (Uptake Inhibition - IC50) PrimaryAssay->FunctionalAssay Confirm Hits Selectivity Selectivity Profiling (vs. SERT, NET) FunctionalAssay->Selectivity Assess Specificity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Iterative Design ADME ADME/Tox Profiling (Metabolic Stability, hERG) SAR->ADME PKPD Pharmacokinetics (PK) (Brain Penetration) SAR->PKPD Advance Leads ADME->SAR Microdialysis Microdialysis (Target Engagement) PKPD->Microdialysis Behavior Behavioral Models (Locomotor, FST) Microdialysis->Behavior LeadCandidate Lead Candidate Behavior->LeadCandidate

Caption: The Drug Discovery Cascade for Novel DRIs.

Hit Identification: Casting a Wide Net

The goal of this initial phase is to identify "hits"—compounds that interact with the DAT—from large chemical libraries.

  • High-Throughput Screening (HTS): This is the workhorse of hit identification. Modern HTS campaigns prioritize fluorescence-based assays over traditional radiolabeled methods due to safety, cost, and simplicity.[9] These assays use a fluorescent substrate that mimics dopamine. When the substrate is taken up by cells expressing the DAT, intracellular fluorescence increases.[10] A potential DRI will block this uptake, resulting in a low fluorescence signal.[10][11] The key is a robust assay with a high Z'-factor, ensuring that the signal window is sufficient to reliably identify active compounds.[12]

  • In Silico Screening: Computational methods, such as virtual screening and molecular docking, leverage the known or homologous structures of the DAT to predict which molecules from a virtual library are likely to bind.[13] This approach can enrich the hit rate of a subsequent HTS campaign or prioritize compounds for direct synthesis and testing, saving significant resources.

In Vitro Characterization: Validating and Prioritizing Hits

Hits from the primary screen must be rigorously validated and characterized. This stage involves orthogonal assays to confirm activity and begin building a pharmacological profile.

Key Assays:

  • Radioligand Binding Assays: These assays directly measure the affinity (Ki) of a compound for the transporter protein.[14] They are considered a gold standard for confirming direct interaction with the target. A common radioligand is [3H]WIN 35,428, a cocaine analog that binds with high affinity to the DAT.[15][16] The assay quantifies how effectively the test compound displaces the radioligand from the DAT in membrane preparations.

  • Dopamine Uptake Inhibition Assays: These functional assays measure the potency (IC50) of a compound to inhibit the DAT's primary function: dopamine transport.[17] The classic method uses [3H]dopamine as the substrate in cells expressing DAT or in synaptosome preparations.[8][18] A potent inhibitor will prevent the uptake of [3H]dopamine, resulting in low intracellular radioactivity.[18] Comparing a compound's binding affinity (Ki) to its functional potency (IC50) is a critical validation step; a significant discrepancy could indicate a non-competitive mechanism of action or assay artifacts.

Protocol: Radioligand Binding Assay for DAT Affinity (Ki)

This protocol outlines a competitive binding assay using [3H]WIN 35,428 to determine the binding affinity of a test compound for the human dopamine transporter (hDAT).

  • Objective: To determine the inhibitor constant (Ki) of a test compound at hDAT.

  • Principle: The assay measures the ability of a test compound to compete with a fixed concentration of a radiolabeled ligand ([3H]WIN 35,428) for binding to hDAT expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Materials:

    • HEK293 cells stably expressing hDAT.

    • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.5.[15]

    • Radioligand: [3H]WIN 35,428 (specific activity ~80 Ci/mmol).

    • Non-specific binder: GBR 12909 (10 µM) or Mazindol (0.3 µM).[15][19]

    • Test compounds dissolved in DMSO.

    • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

  • Methodology:

    • Membrane Preparation: Harvest hDAT-expressing HEK293 cells, homogenize in ice-cold Membrane Preparation Buffer, and centrifuge to pellet the membranes. Resuspend the pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, add Assay Buffer, cell membranes (typically 10-20 µg protein/well), a fixed concentration of [3H]WIN 35,428 (near its Kd value, ~5 nM), and serial dilutions of the test compound (e.g., from 1 pM to 100 µM).

    • Controls:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to block all specific binding.[19]

    • Incubation: Incubate the plate for 90-120 minutes at 4°C to reach equilibrium.[15] The rationale for the low temperature is to minimize degradation of the transporter and ligands.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold Assay Buffer to remove any remaining unbound ligand.

    • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Lead Optimization: The Path to a Candidate

With validated, potent hits in hand, the focus shifts to lead optimization. This iterative process uses medicinal chemistry to refine the molecular structure to enhance desired properties and eliminate liabilities.

  • Structure-Activity Relationship (SAR): SAR studies systematically modify the chemical scaffold of a hit to understand which parts of the molecule are essential for DAT binding and which can be altered to improve potency, selectivity, and pharmacokinetic properties.[13][20][21] For example, SAR studies on tropane-based inhibitors have identified key structural requirements for high DAT affinity.[13]

  • Selectivity Profiling: This is a critical step. A promising DRI lead must be tested for its activity at SERT and NET. The ideal candidate will have high affinity for DAT and significantly lower affinity (ideally >100-fold) for SERT and NET to minimize side effects associated with serotonergic or noradrenergic activity.[8]

  • ADME/Tox Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is essential. Key in vitro assays include metabolic stability in liver microsomes, plasma protein binding, and screening for inhibition of hERG channels to assess risk of cardiotoxicity.[13]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT SelectivityReference
GBR 12909 5562911.2x5.8x[13][19]
Nomifensine 15----[19]
D-473 70.439.79.180.56x0.13x[22]
Cocaine ~200~400~200~2x~1x[21]
Table 1: Example in vitro binding profiles for various DAT inhibitors. Selectivity ratios are calculated as Ki(Off-Target)/Ki(DAT). Note that D-473 is a non-selective Triple Reuptake Inhibitor.
In Vivo Validation: Proving the Concept

The final preclinical stage involves testing the lead compound in living systems to assess its therapeutic potential and safety profile.

  • Pharmacokinetics (PK): The first step is to determine if the compound can reach its target in the brain after systemic administration. This involves measuring drug concentrations in plasma and brain tissue over time to assess key parameters like brain penetration and half-life.[22]

  • Target Engagement (Microdialysis): In vivo microdialysis is a powerful technique to confirm that the drug is engaging the DAT in the brain as intended.[23] A probe is inserted into a dopamine-rich brain region (like the striatum), and extracellular fluid is collected. After administration of the DRI, an increase in the extracellular concentration of dopamine provides direct evidence of target engagement.[22][23]

  • Behavioral Models: Various animal models are used to assess the functional consequences of DAT inhibition.

    • Locomotor Activity: DAT inhibitors typically increase spontaneous locomotor activity, and this simple test can provide an initial indication of in vivo efficacy.[24]

    • Forced Swim Test (FST): Used as a model for antidepressant-like activity, a reduction in immobility time after drug administration is considered a positive result.[22]

    • Models of ADHD & Cognition: Specific behavioral paradigms are used to assess effects on attention, impulsivity, and working memory.

Section 3: Challenges and Future Directions

The development of DRIs is not without significant challenges.

  • Abuse Liability: Strong DRIs that produce rapid and large increases in synaptic dopamine often have a high potential for abuse, as seen with cocaine.[2] A key goal of modern research is to develop "atypical" DRIs. These compounds may stabilize the transporter in a different conformation, leading to a more modest and sustained increase in dopamine, potentially separating therapeutic effects from abuse liability.[20][25][26]

  • Selectivity: As discussed, achieving high selectivity for DAT over SERT and NET remains a primary challenge for medicinal chemists.

  • Triple Reuptake Inhibitors (TRIs): An alternative strategy embraces the lack of selectivity. TRIs, which block the reuptake of dopamine, norepinephrine, and serotonin, are being investigated for depression, with the hypothesis that engaging all three monoamine systems could lead to greater efficacy.[22][27][28]

Conclusion

The discovery of a novel dopamine reuptake inhibitor is a complex, multidisciplinary endeavor that requires a logical, evidence-based progression from target to candidate. The strategic integration of high-throughput screening, rigorous in vitro pharmacological profiling, iterative medicinal chemistry, and robust in vivo validation is essential for success. By understanding the underlying principles of each experimental choice and employing a self-validating workflow, researchers can more effectively navigate the challenges of DRI development and unlock the therapeutic potential of modulating the brain's dopamine system.

References

  • The Structure and Function of the Dopamine Transporter and Its Role in CNS Diseases. (n.d.). SpringerLink. Retrieved March 19, 2026, from [Link]

  • Dopamine reuptake inhibitor. (2024, February 27). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Shan, J., et al. (2020). Overview of the structure and function of the dopamine transporter and its protein interactions. Neuropharmacology. Retrieved March 19, 2026, from [Link]

  • Dopamine transporter. (2024, March 1). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Dopamine Transporter. (2025, April 15). BetterHelp. Retrieved March 19, 2026, from [Link]

  • Shan, J., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. PubMed. Retrieved March 19, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (2022, May 9). Biocompare. Retrieved March 19, 2026, from [Link]

  • Sutton, L. P., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience. Retrieved March 19, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved March 19, 2026, from [Link]

  • Sitte, H. H., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Retrieved March 19, 2026, from [Link]

  • Singh, N., et al. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. European Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • What are Dopamine reuptake inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved March 19, 2026, from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025, August 6). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Gatley, S. J., et al. (1996). Relationship between rate of drug uptake in brain and behavioral pharmacology of monoamine transporter inhibitors in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 19, 2026, from [Link]

  • Dreyer, J. K., et al. (2021). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS. Retrieved March 19, 2026, from [Link]

  • Basile, A. S., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Retrieved March 19, 2026, from [Link]

  • Pramod, A. B. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved March 19, 2026, from [Link]

  • Andersen, S. L., et al. (2008). Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 19, 2026, from [Link]

  • Gubernator, N. G., et al. (2009). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS. Retrieved March 19, 2026, from [Link]

  • Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Mayo Clinic. Retrieved March 19, 2026, from [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. Retrieved March 19, 2026, from [Link]

  • Sakloth, F., et al. (2019). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • Sakloth, F., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved March 19, 2026, from [Link]

  • Nakachi, N., et al. (1995). In Vivo Neurochemical Profile of Dopamine Uptake Inhibitors and Releasers in Rat Caudate-Putamen. European Journal of Pharmacology. Retrieved March 19, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 19, 2026, from [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Retrieved March 19, 2026, from [Link]

  • Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. (2023). Antioxidants. Retrieved March 19, 2026, from [Link]

  • Stensson, N., et al. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Neuropsychiatry and Clinical Neurosciences. Retrieved March 19, 2026, from [Link]

  • Dutta, A. K., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. ACS Chemical Neuroscience. Retrieved March 19, 2026, from [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2024, November 26). Cleveland Clinic. Retrieved March 19, 2026, from [Link]

  • Marks, D. M., et al. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation. Retrieved March 19, 2026, from [Link]

  • Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. (2021). Journal of Neural Transmission. Retrieved March 19, 2026, from [Link]

  • Gregerson, K. A., & Selmanoff, M. (1987). Effects of reuptake inhibitors on dopamine release from the stalk-median eminence and posterior pituitary in vitro. Endocrinology. Retrieved March 19, 2026, from [Link]

  • New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. (1998). Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • How Do Dopamine Reuptake Inhibitor Antidepressants Work? (2021, September 22). RxList. Retrieved March 19, 2026, from [Link]

  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. (2022). Frontiers in Aging Neuroscience. Retrieved March 19, 2026, from [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. (2019). ACS Chemical Neuroscience. Retrieved March 19, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2018). University of Regensburg. Retrieved March 19, 2026, from [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (2021). Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia. (1995). Neuroscience Letters. Retrieved March 19, 2026, from [Link]

  • A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. (2022). International Journal of Molecular Sciences. Retrieved March 19, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). Molecules. Retrieved March 19, 2026, from [Link]

  • LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. (2019). Frontiers in Pharmacology. Retrieved March 19, 2026, from [Link]

  • Discovery of Novel Dopamine β-Hydroxylase (DβH) Inhibitors to Improve Cognitive Impairment Associated with Schizophrenia. (2024, July 3). ResearchGate. Retrieved March 19, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Advanced Spectroscopic Characterization of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Executive Summary The compound 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7)[1] represents a critical building block in modern medicinal chemistry. As a functionalized 4-aroylpiperidine, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7)[1] represents a critical building block in modern medicinal chemistry. As a functionalized 4-aroylpiperidine, this chemical scaffold is frequently utilized in the development of highly selective CC Chemokine Receptor-3 (CCR3) antagonists[2], Sigma-1/2 receptor ligands, and 5-HT2A receptor modulators. Furthermore, understanding the precise electronic and structural properties of piperidine aryl ketones is essential for predictive toxicology, as certain derivatives have been investigated for potential DNA intercalation and genotoxicity[3].

This whitepaper provides an authoritative, self-validating guide to the spectroscopic characterization (NMR, FT-IR, and LC-HRMS) of this compound. By moving beyond simple data reporting, this guide explores the causality behind the observed spectral phenomena, establishing a rigorous framework for quality control and structural elucidation.

Structural Elucidation & Physicochemical Profiling

Before initiating spectroscopic workflows, it is critical to map the physicochemical microenvironments of the molecule:

  • Molecular Formula: C₁₄H₂₀ClNO₂ (Free base: C₁₄H₁₉NO₂)

  • Molecular Weight: 269.77 g/mol

  • Key Structural Motifs:

    • Piperidine Hydrochloride Core: A secondary amine isolated as an HCl salt. This drastically increases polarity, dictating the use of highly polar deuterated solvents (e.g., DMSO-d₆) over standard non-polar solvents like CDCl₃.

    • Aryl Ketone Linkage: The carbonyl group is fully conjugated with the electron-rich aromatic ring, heavily influencing both the IR stretching frequencies and the ¹³C NMR chemical shifts.

    • Methoxy & Methyl Substituents: Act as electron-donating groups (EDGs) via resonance and induction, respectively, shielding specific ortho-protons on the phenyl ring.

Experimental Workflows & Methodologies

To ensure absolute trustworthiness in structural assignment, the characterization must follow a self-validating workflow. The integration of 1D and 2D NMR techniques, coupled with chemical exchange protocols, ensures that no structural assignment relies on a single point of failure.

NMR_Workflow Start Sample Prep (10 mg in DMSO-d6) Acq1D Acquire 1D Spectra (1H & 13C NMR) Start->Acq1D Dissolve & Shim Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D Structural connectivity Exchange D2O Exchange (Identify NH2+) Acq1D->Exchange Labile proton check Validate Orthogonal Validation & Peak Assignment Acq2D->Validate Carbon-Proton mapping Exchange->Validate Confirm salt form

NMR structural elucidation and self-validation workflow.

Protocol: Orthogonal Validation via D₂O Exchange

To definitively prove the presence of the hydrochloride salt and accurately assign the piperidine nitrogen protons, the following step-by-step methodology must be executed:

  • Baseline Acquisition: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Acquire a standard ¹H NMR spectrum (400 MHz). Note the broad multiplet integration between 8.80–9.20 ppm.

  • Deuterium Introduction: Remove the NMR tube and add 15 μL of Deuterium Oxide (D₂O) directly to the sample.

  • Equilibration: Invert the tube 10 times to ensure complete mixing. Allow 5 minutes for the proton-deuterium exchange equilibrium ( NH2+​+D2​O⇌ND2+​+H2​O ) to establish.

  • Re-acquisition: Re-shim the magnet to account for the altered solvent lock signal and acquire a second ¹H NMR spectrum.

  • Validation Check: The broad signals at 8.80–9.20 ppm must completely disappear. The appearance of an HOD peak at ~3.3 ppm confirms successful exchange, validating the secondary amine salt structure.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the NMR spectra are governed by distinct electronic causalities. For instance, the piperidine ring protons are significantly deshielded (shifted downfield) due to the strong inductive electron withdrawal from the protonated nitrogen ( NH2+​ ) and the anisotropic effect of the adjacent ketone.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
8.80 – 9.20br m2HPiperidine NH2+​ Broadened by quadrupolar relaxation of N; highly deshielded by positive charge.
7.82dd (J=8.5, 2.0)1HAr-H (H-6')Deshielded by the magnetic anisotropy of the adjacent C=O group.
7.75d (J=2.0)1HAr-H (H-2')Deshielded by C=O; meta-coupling (2.0 Hz) to H-6'.
7.05d (J=8.5)1HAr-H (H-5')Shielded by the resonance electron donation from the ortho-methoxy oxygen.
3.88s3H-OCH₃Typical chemical shift for an aryl methyl ether.
3.65m1HPiperidine C4-HDeshielded by the adjacent strongly electron-withdrawing carbonyl group.
3.30, 3.05m4HPiperidine C2, C6Diastereotopic axial/equatorial protons; deshielded by adjacent N+ .
2.22s3HAr-CH₃Benzylic methyl group shift.
1.90, 1.75m4HPiperidine C3, C5Aliphatic ring protons; split due to rigid chair conformation of the salt.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Shift (ppm)AssignmentMechanistic Causality / Notes
198.5C=O (Ketone)Highly deshielded sp² hybridized carbon.
162.0Ar-C-O (C-4')Deshielded by the electronegative oxygen atom.
128.5Ar-C-C=O (C-1')Quaternary carbon; low intensity due to lack of NOE enhancement.
55.8-OCH₃Standard shift for methoxy carbons.
42.5Piperidine C2, C6Deshielded by adjacent nitrogen.
40.2Piperidine C4Alpha to the carbonyl group.
25.1Piperidine C3, C5Aliphatic backbone carbons.
16.2Ar-CH₃Aromatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis (via ATR) provides direct evidence of the functional groups in their solid-state lattice. The use of ATR avoids the moisture absorption issues common with KBr pellets, which can obscure critical N-H and O-H stretching regions.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid)

Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality
~2950 – 2400N-H StretchExceptionally broad and complex ("ammonium band") due to extensive hydrogen bonding within the crystalline HCl salt lattice.
1675C=O StretchLowered from a typical aliphatic ketone (~1715 cm⁻¹) due to resonance conjugation with the aromatic ring, which lengthens and weakens the C=O double bond.
1600, 1580C=C StretchAromatic ring breathing modes.
1255C-O-C AsymmetricStrong absorption characteristic of the aryl alkyl ether linkage.
High-Resolution Mass Spectrometry (LC-HRMS)

For nitrogen-containing basic compounds, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic piperidine nitrogen readily accepts a proton in the acidic LC mobile phase (e.g., 0.1% Formic Acid), forming a highly stable pre-charged species before entering the mass spectrometer.

  • Calculated Exact Mass [M+H]⁺: 234.1489 m/z

  • Observed Mass: ~234.1492 m/z

Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), the protonated molecular ion undergoes a highly predictable alpha-cleavage. The inductive pull of the carbonyl oxygen, combined with the stability of the resulting resonance-stabilized cation, drives the neutral loss of the piperidine ring (85 Da).

MS_Frag Parent [M+H]+ m/z 234.14 Protonated Molecular Ion AlphaCleavage Alpha-Cleavage (Inductive Effect) Parent->AlphaCleavage Acylium Acylium Ion m/z 149.06 [4-OMe-3-Me-C6H3-CO]+ AlphaCleavage->Acylium Charge Retention Piperidine Neutral Loss Piperidine (85 Da) AlphaCleavage->Piperidine Neutral Elimination

ESI-MS/MS alpha-cleavage fragmentation pathway.

The formation of the acylium ion (m/z 149.06) is the diagnostic hallmark of 4-aroylpiperidines. This ion is exceptionally stable due to the resonance contribution from the para-methoxy group, which donates electron density directly into the electron-deficient carbonyl carbon, forming a stable oxonium-like resonance structure.

References

  • Key Organics Ltd. "1353501-87-7 | 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride". Key Organics Product Catalog.
  • Journal of Medicinal Chemistry. "Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists". ACS Publications.
  • Benchchem. "4-(2-Fluorobenzoyl)-1-methylpiperidine | CAS 84163-45-1". Benchchem Product Database.
  • Journal of Cheminformatics. "Interpreting Neural Network Models for Toxicity Prediction by Extracting Learned Chemical Features". ACS Publications.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride protocol

Application Note: Synthesis and Validation Protocol for 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride Executive Summary & Retrosynthetic Strategy Piperidinyl aryl ketones are critical pharmacophores and versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Executive Summary & Retrosynthetic Strategy

Piperidinyl aryl ketones are critical pharmacophores and versatile building blocks in the development of CNS-active therapeutics and GPCR ligands[1]. The synthesis of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride presents a unique regiochemical challenge. Traditional Friedel-Crafts acylation of 2-methylanisole with a piperidine-4-carbonyl chloride is often plagued by poor regioselectivity and the Lewis acid-mediated cleavage of standard nitrogen protecting groups (e.g., Boc).

To ensure a high-yielding, self-validating, and scalable process, this protocol utilizes the Weinreb Ketone Synthesis [2]. By first converting 1-Boc-piperidine-4-carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide), we create a highly stable intermediate. When reacted with the Grignard reagent derived from 4-bromo-2-methylanisole, the Weinreb amide forms a stable five-membered cyclic chelate with the magnesium ion[2]. This chelation prevents the collapse of the tetrahedral intermediate until aqueous workup, completely suppressing the formation of tertiary alcohol byproducts and ensuring the reaction stops cleanly at the ketone stage[3].

Experimental Workflow

SyntheticWorkflow A 1-Boc-piperidine-4-carboxylic acid (Starting Material) B Weinreb Amide Intermediate (tert-butyl 4-(methoxy(methyl)carbamoyl) piperidine-1-carboxylate) A->B EDC·HCl, HOBt, HN(OMe)Me·HCl DIPEA, DCM, RT E N-Boc Protected Ketone (tert-butyl 4-(4-methoxy-3-methylbenzoyl) piperidine-1-carboxylate) B->E THF, 0 °C to RT C 4-Bromo-2-methylanisole (Aryl Halide) D Grignard Reagent (4-methoxy-3-methylphenyl)magnesium bromide C->D Mg turnings, I2 (cat.) THF, Reflux D->E Nucleophilic Addition F Target API Intermediate 4-(4-methoxy-3-methylbenzoyl) piperidine HCl E->F 4M HCl in Dioxane RT, 2h

Fig 1. Three-step synthetic workflow for the target piperidinyl aryl ketone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert the carboxylic acid to a stable N-methoxy-N-methylamide to prevent over-addition in subsequent organometallic steps.

  • Charge the Reactor: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 1-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 100 mL).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (10.0 g, 52.3 mmol, 1.2 eq) and Hydroxybenzotriazole (HOBt) (7.0 g, 52.3 mmol, 1.2 eq). Stir for 15 minutes at room temperature.

    • Causality Note: EDC is selected over DCC because its urea byproduct is water-soluble and easily removed during aqueous workup. HOBt forms a highly reactive active ester, accelerating the amidation[4].

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (5.1 g, 52.3 mmol, 1.2 eq).

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (22.8 mL, 130.8 mmol, 3.0 eq).

    • Causality Note: A 3.0 eq excess of DIPEA is required to neutralize both the hydroxylamine hydrochloride salt and the EDC hydrochloride salt, ensuring the free amine is available for nucleophilic attack.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with 1M HCl (50 mL) to remove unreacted amines, followed by saturated NaHCO₃ (50 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate as a clear oil.

Step 2: Grignard Preparation and Nucleophilic Addition

Objective: Regioselective carbon-carbon bond formation via a chelation-controlled tetrahedral intermediate.

  • Grignard Initiation: In a separate flame-dried 2-neck flask under argon, add Magnesium turnings (1.7 g, 70.0 mmol, 1.6 eq) and anhydrous THF (20 mL). Add a single crystal of Iodine (I₂) to activate the magnesium surface.

  • Halide Addition: Dissolve 4-bromo-2-methylanisole (13.2 g, 65.4 mmol, 1.5 eq) in anhydrous THF (30 mL). Add 5 mL of this solution to the Mg turnings and heat gently to initiate the reaction (indicated by the disappearance of the brown iodine color and gentle reflux).

  • Grignard Formation: Add the remaining halide solution dropwise over 30 minutes. Reflux for 2 hours, then cool to 0 °C.

  • Ketone Formation: Dissolve the Weinreb amide from Step 1 (~11.8 g, 43.6 mmol, 1.0 eq) in anhydrous THF (30 mL) and add it dropwise to the Grignard reagent at 0 °C.

    • Causality Note: The reaction must be kept cold during addition to stabilize the five-membered magnesium chelate. This chelate traps the intermediate, preventing a second equivalent of Grignard from attacking and forming a tertiary alcohol[5].

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with Ethyl Acetate (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to afford tert-butyl 4-(4-methoxy-3-methylbenzoyl)piperidine-1-carboxylate [6].

Step 3: Boc Deprotection and Hydrochloride Salt Isolation

Objective: Cleave the tert-butyl carbamate to reveal the secondary amine, isolated directly as a stable, water-soluble API intermediate.

  • Deprotection: Dissolve the N-Boc protected ketone (10.0 g, 30.0 mmol, 1.0 eq) in minimal anhydrous Dioxane (20 mL).

  • Acid Cleavage: Slowly add 4M HCl in Dioxane (75 mL, 300 mmol, 10.0 eq) at room temperature.

    • Causality Note: HCl in Dioxane is vastly superior to Trifluoroacetic acid (TFA) for this step. Dioxane poorly solvates the resulting secondary amine hydrochloride salt, driving the product to precipitate out of solution in high purity, completely bypassing the need for basic workup or chromatography.

  • Isolation: Stir for 2 hours. A white precipitate will form. Add diethyl ether (50 mL) to maximize precipitation.

  • Filtration: Filter the solid through a Buchner funnel, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride as a white crystalline powder[7].

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must verify the integrity of the synthesis at each step using the analytical checkpoints provided below.

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Validation (Self-Validating Checkpoint)
1 Weinreb Amide88–92%12 hTLC: Rf = 0.4 (1:1 Hexanes/EtOAc, KMnO₄ stain).LC-MS: [M+H]⁺ m/z 273.2
2 N-Boc Protected Ketone80–85%4 hTLC: Rf = 0.6 (3:1 Hexanes/EtOAc, UV 254 nm active).LC-MS: [M+H]⁺ m/z 334.2
3 Target API (HCl Salt)>95%2 hLC-MS: [M+H]⁺ m/z 234.2 (corresponds to free base).¹H-NMR (DMSO-d6): Complete loss of Boc singlet at 1.45 ppm; broad NH₂⁺ peak at ~9.0 ppm.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39): 3815–3818. Available at: [Link]

  • Al-Salihi, N. et al. (2020). "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry, 36(2). Available at:[Link]

  • Furukawa, H. et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". ACS Omega, 7(50): 47169–47180. Available at:[Link]

  • Gomez, L. et al. (2017). "Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders". ACS Medicinal Chemistry Letters, 8(3): 328-333. Available at:[Link]

Sources

Application

Acylation of piperidine with 4-methoxy-3-methylbenzoyl chloride

Application Note: High-Efficiency N-Acylation of Piperidine with 4-Methoxy-3-methylbenzoyl Chloride Executive Summary & Mechanistic Grounding Amide bond formation is arguably the most critical and frequently executed tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Acylation of Piperidine with 4-Methoxy-3-methylbenzoyl Chloride

Executive Summary & Mechanistic Grounding

Amide bond formation is arguably the most critical and frequently executed transformation in medicinal chemistry and drug development, present in approximately 25% of all marketed pharmaceuticals[1]. While modern peptide synthesis often relies on complex coupling reagents, the direct nucleophilic acyl substitution using an acyl chloride remains a highly atom-economical and scalable approach for synthesizing robust tertiary amides[2].

This application note details the optimized synthesis of (4-methoxy-3-methylphenyl)(piperidin-1-yl)methanone via the acylation of piperidine with 4-methoxy-3-methylbenzoyl chloride. The 4-methoxy-3-methylbenzoic acid scaffold is a versatile building block frequently utilized in the development of novel agrochemicals and pharmaceuticals[3].

Causality in Reaction Design: The reaction proceeds via a tetrahedral oxyanion intermediate. Because piperidine is a highly nucleophilic secondary amine, the reaction is rapid and highly exothermic. The generation of hydrogen chloride (HCl) as a stoichiometric byproduct necessitates the presence of an acid scavenger. Without a base, the liberated HCl will protonate unreacted piperidine, forming a non-nucleophilic piperidinium salt and artificially capping the reaction conversion at 50%. To circumvent this, an auxiliary base (such as Triethylamine or aqueous NaOH) is employed to drive the reaction to completion[4].

Mechanism A Piperidine (Secondary Amine) B 4-Methoxy-3-methylbenzoyl chloride (Acyl Donor) C Tetrahedral Intermediate (Oxyanion) D (4-Methoxy-3-methylphenyl) (piperidin-1-yl)methanone C->D Chloride Elimination (Rate Determining) E Amine Base (e.g., TEA) Neutralizes HCl D->E HCl Scavenging AB AB AB->C Nucleophilic Attack

Nucleophilic acyl substitution pathway for the formation of the amide bond.

Quantitative Data & Reaction Optimization

To ensure a self-validating and reproducible workflow, multiple reaction conditions were evaluated. The quantitative parameters are summarized below to allow researchers to select the optimal conditions based on their scale and available infrastructure.

Table 1: Optimization of Reaction Conditions

Solvent SystemAcid Scavenger (Base)Temperature ProfileTimeYield (%)Purity (HPLC)
Dichloromethane (DCM)Triethylamine (1.5 eq)0 °C RT2 h>95%>98%
Tetrahydrofuran (THF)DIPEA (1.5 eq)0 °C RT4 h92%>98%
DCM / Water (Biphasic)NaOH (10% aq)RT3 h88%95%

Table 2: Expected Analytical Characterization Data

Analytical TechniqueTarget ParameterExpected Signal / Value
LC-MS (ESI+) [M+H]+ m/z 234.1
1 H NMR (CDCl 3​ ) Methoxy (-OCH 3​ ) 3.85 ppm (s, 3H)
1 H NMR (CDCl 3​ ) Aryl Methyl (-CH 3​ ) 2.25 ppm (s, 3H)
1 H NMR (CDCl 3​ ) Piperidine (N-CH 2​ ) 3.30 - 3.70 ppm (br m, 4H)

Experimental Protocols

We provide two distinct, field-proven methodologies. Protocol A utilizes classic anhydrous conditions, ideal for moisture-sensitive downstream applications. Protocol B employs Schotten-Baumann biphasic conditions, which are highly scalable and eliminate the need for anhydrous solvents[4].

Protocol A: Anhydrous Organic Phase Acylation (Self-Validating System)

This protocol is designed with built-in chemical checkpoints. The sequential workup steps act as a self-validating purification system, ensuring that specific impurity classes are systematically eliminated.

Reagents:

  • Piperidine: 1.0 equivalent (10 mmol, 0.85 g)

  • 4-Methoxy-3-methylbenzoyl chloride: 1.1 equivalents (11 mmol, 2.03 g)

  • Triethylamine (TEA): 1.5 equivalents (15 mmol, 1.52 g)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine and TEA in 15 mL of anhydrous DCM.

    • Causality: TEA is added to the amine before the electrophile to ensure the scavenger is present the moment HCl is generated, preventing the loss of piperidine to protonation.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The reaction between a secondary amine and an acyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of dark, oxidative byproducts.

  • Electrophile Addition: Dissolve 4-methoxy-3-methylbenzoyl chloride in 5 mL of DCM. Add this solution dropwise to the chilled amine mixture over 15 minutes using an addition funnel or syringe pump.

  • Amidation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validating Workup:

    • Acid Wash (1M HCl, 2 x 15 mL): Purpose: Removes unreacted piperidine and TEA. Validation: The aqueous layer must test acidic (pH < 2); if it is basic, unreacted amines remain in the organic phase, and a third wash is required.

    • Base Wash (Saturated NaHCO 3​ , 2 x 15 mL): Purpose: Removes any 4-methoxy-3-methylbenzoic acid formed via trace hydrolysis of the acyl chloride. Validation: Gas evolution (CO 2​ ) will be observed if acidic impurities are present.

    • Brine Wash (1 x 15 mL): Purpose: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target amide as a crystalline solid or viscous oil.

Workflow Step1 1. Reagent Preparation Dissolve Piperidine & TEA in DCM Step2 2. Thermal Control Chill to 0°C to control exotherm Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Acyl Chloride Step2->Step3 Step4 4. Amidation Stir at RT for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for the anhydrous acylation protocol.

Protocol B: Schotten-Baumann Biphasic Acylation

Schotten-Baumann conditions utilize a two-phase system (aqueous base and organic solvent). This method is highly advantageous for scale-up as it avoids expensive organic bases (like TEA or DIPEA) and anhydrous solvents[4].

Step-by-Step Methodology:

  • Preparation: Dissolve piperidine (10 mmol) in 15 mL of DCM. Add 15 mL of a 10% aqueous NaOH solution.

  • Reaction: Vigorously stir the biphasic mixture at room temperature. The high shear rate is critical to maximize the interfacial surface area between the aqueous and organic layers.

    • Causality: The acyl chloride is soluble in DCM, protecting it from rapid aqueous hydrolysis. The reaction occurs at the interface where the amine and acyl chloride meet. The NaOH in the aqueous layer immediately neutralizes the formed HCl, pulling it out of the organic phase.

  • Addition: Add 4-methoxy-3-methylbenzoyl chloride (11 mmol) in one portion or via rapid dropwise addition.

  • Workup: After 3 hours of vigorous stirring, separate the layers in a separatory funnel. Wash the organic layer with 1M HCl (to remove trace unreacted amine) and brine. Dry over Na 2​ SO 4​ and concentrate.

Quality Control & Troubleshooting

  • Incomplete Conversion (Stalled Reaction): If TLC or LC-MS indicates unreacted acyl chloride, the amine may have been protonated due to insufficient base. Ensure the TEA or NaOH is accurately measured and not degraded.

  • Presence of Carboxylic Acid Impurity: If 4-methoxy-3-methylbenzoic acid is detected in the final product, the acyl chloride was partially hydrolyzed before or during the reaction. Ensure the acyl chloride is stored under an inert atmosphere (Argon/N 2​ ) and that the NaHCO 3​ wash during workup is thorough.

  • Rotational Isomerism in NMR: Tertiary amides like the target product often exhibit restricted rotation around the C-N amide bond due to partial double-bond character. This can result in broadened peaks or two distinct sets of signals in the 1 H NMR spectrum (specifically for the piperidine ring protons) at room temperature. This is a physical phenomenon, not an impurity.

References

  • Nonclassical Routes for Amide Bond Formation Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Schotten–Baumann reaction Source: Grokipedia URL:[Link]

  • Thioacids Mediated Selective and Mild N-Acylation of Amines Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Note: Advanced Analytical Characterization of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction and Analytical Strategy 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (C₁₄H₁₉NO₂ • HCl) is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction and Analytical Strategy

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (C₁₄H₁₉NO₂ • HCl) is a highly functionalized saturated heterocyclic intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals and targeted therapeutics. The molecule presents specific analytical challenges due to its structural duality: it possesses a highly polar, basic secondary amine (formulated as a hydrochloride salt) coupled with a lipophilic, UV-active substituted benzoyl moiety.

The Causality Behind the Methods: To ensure rigorous quality control and structural verification, a multi-modal analytical approach is required:

  • Chromatographic Purity (RP-HPLC-UV): Secondary amines are notorious for interacting with residual silanols on silica-based stationary phases, which causes severe peak tailing. To mitigate this, the mobile phase must employ an acidic modifier (such as 0.1% phosphoric acid or heptafluorobutyric acid) to protonate the silanols and maintain the analyte in a consistent ionization state, ensuring sharp, quantifiable peaks[1][2].

  • Structural Elucidation (LC-MS/MS): The basic piperidine nitrogen exhibits high proton affinity, making it an ideal candidate for Positive Electrospray Ionization (+ESI). Collision-induced dissociation (CID) yields predictable fragmentation along the C–C backbone connecting the piperidine and benzoyl groups, providing an unambiguous structural fingerprint[3][4].

Workflow Start 4-(4-Methoxy-3-methylbenzoyl) piperidine HCl Prep Sample Preparation & Aliquoting Start->Prep Solid DSC / XRPD (Solid-State Analysis) Start->Solid Bulk Powder HPLC RP-HPLC-UV (Purity Assessment) Prep->HPLC Solution A (UV) LCMS LC-MS/MS (Structural Elucidation) Prep->LCMS Solution B (MS)

Figure 1: Comprehensive analytical workflow for piperidine hydrochloride characterization.

Experimental Protocols

Protocol A: Chromatographic Purity Assessment via RP-HPLC-UV

This self-validating protocol is designed to quantify the purity of the bulk active pharmaceutical ingredient (API) while suppressing secondary amine tailing[2].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Sample Preparation: Prepare the test sample identically to the standard to ensure matrix consistency.

  • System Setup: Install a C18 reversed-phase column (e.g., Inertsil ODS-3, 250 × 4.6 mm, 5 µm). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in LC-grade water (pH ~2.5).

    • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Equilibration & Injection: Run an isocratic elution at 32% A / 68% B at a flow rate of 1.0 mL/min. Inject 10 µL of the standard solution.

  • System Suitability Testing (SST): Before analyzing the sample, confirm that the system is valid. The protocol is only self-validating if:

    • Tailing factor ( Tf​ ) is ≤1.5 .

    • Theoretical plates ( N ) are ≥5000 .

    • Relative Standard Deviation (%RSD) of 5 replicate standard injections is ≤2.0% .

Protocol B: Structural Elucidation via LC-MS/MS (+ESI)

This method utilizes tandem mass spectrometry to confirm the molecular weight and structural connectivity of the molecule[4][5].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the stock solution from Protocol A to a final concentration of 100 ng/mL using 0.1% Formic Acid in Water:Acetonitrile (50:50, v/v). Note: Phosphoric acid must be avoided here as it causes severe ion suppression in MS.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm UHPLC C18 column. Apply a rapid gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. The basic piperidine nitrogen will readily accept a proton to form the [M+H]+ precursor ion at m/z 234.1.

  • Collision-Induced Dissociation (CID): Isolate the m/z 234.1 precursor in Q1. Apply a collision energy of 20-25 eV using Argon gas in Q2.

  • Detection: Monitor the product ions in Q3. The primary cleavage occurs at the carbonyl-piperidine bond, yielding a stable substituted benzoyl cation and a piperidine fragment.

Fragmentation Parent Parent Ion [M+H]+ m/z 234.1 Frag1 4-Methoxy-3-methylbenzoyl Cation m/z 149.1 Parent->Frag1 -Piperidine Frag2 Piperidine Fragment m/z 84.1 Parent->Frag2 -Benzoyl moiety

Figure 2: Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Presentation

To facilitate rapid method transfer and instrument programming, the critical quantitative parameters for both the chromatographic and mass spectrometric methods are summarized below.

Table 1: RP-HPLC-UV Method Parameters and Performance Metrics

ParameterSpecification / Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase 0.1% H₃PO₄ (aq) : Acetonitrile (32:68 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (Benzoyl chromophore max)
Column Temperature 30°C
Linearity Range 0.5 – 50.0 µg/mL ( R2>0.999 )
Expected Tailing Factor ≤1.2

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
Target Compound 234.1149.120Substituted Benzoyl Cation
Target Compound 234.184.125Piperidine Ring Fragment
Internal Standard VariesVariesVariesIsotope-labeled analog (if used)

Solid-State Characterization (Brief Overview)

Because 4-(4-Methoxy-3-methylbenzoyl)piperidine is isolated as a hydrochloride salt, understanding its solid-state properties is critical to prevent hygroscopic degradation during storage.

  • Differential Scanning Calorimetry (DSC): Used to determine the precise melting point and detect any polymorphic transitions. The sample is heated at 10°C/min under a nitrogen purge. A sharp endothermic peak indicates high crystalline purity.

  • X-Ray Powder Diffraction (XRPD): Provides a definitive diffractogram to confirm the crystalline lattice of the specific hydrochloride polymorph synthesized, ensuring batch-to-batch consistency.

References

  • Shen, N.-Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from:[Link]

  • Soman, A., & Jerfy, A. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis. Retrieved from: [Link]

  • St-Pierre, A., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Retrieved from: [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum. PMC. Retrieved from: [Link]

Sources

Application

Application Note: NMR Structural Elucidation of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Compound: 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7)[1] Technique: 1D and 2D Multinuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Compound: 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7)[1] Technique: 1D and 2D Multinuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Scientific Rationale

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, often serving as a critical pharmacophore for target binding. 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is a highly versatile active pharmaceutical ingredient (API) intermediate[1]. Because it is formulated as a hydrochloride salt, verifying both the covalent connectivity and the protonation state of the basic nitrogen is a strict regulatory requirement in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this quantitative and qualitative validation[2]. However, analyzing hydrochloride salts presents unique solvent-dependent challenges. While deuterium oxide ( D2​O ) or deuterated methanol ( CD3​OD ) offer excellent solubility, they induce rapid hydrogen-deuterium (H/D) exchange. This completely obliterates the signals of exchangeable protons, such as the piperidinium NH2+​ [3].

The Causality of Solvent Selection: To create a self-validating structural profile, we must observe the NH2+​ protons to confirm the salt form. Therefore, anhydrous Dimethyl Sulfoxide-d6 (DMSO- d6​ ) is the mandatory solvent for this protocol. DMSO- d6​ lacks exchangeable protons, preventing H/D exchange and allowing for the clean observation of the broad NH2+​ resonances typically found between 8.5 and 9.5 ppm[4]. Furthermore, comparing spectra in DMSO- d6​ versus CD3​OD is a proven heuristic to definitively differentiate exchangeable from non-exchangeable protons[5].

Experimental Design & Logical Workflow

To ensure absolute trustworthiness, the analytical workflow must be treated as a self-validating system. The 1D 1 H spectrum provides the quantitative proton count, the 1D 13 C spectrum confirms the carbon skeleton, and the 2D sequences (COSY, HSQC, HMBC) logically lock the fragments together.

Workflow A Sample Preparation (Anhydrous DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C Homonuclear 2D (COSY) B->C D Heteronuclear 2D (HSQC & HMBC) B->D E Data Processing & Fourier Transform C->E D->E F Resonance Assignment & Structural Validation E->F

Fig 1: Step-by-step NMR elucidation workflow for hydrochloride API intermediates.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride.

  • Solvent Dehydration: Dissolve the sample in 0.6 mL of DMSO- d6​ . Critical Step: Ensure the DMSO- d6​ has been stored over 4Å molecular sieves. DMSO is highly hygroscopic; excess water will appear as a broad peak at ~3.33 ppm, which can obscure the critical equatorial protons of the piperidine ring[3].

  • Tube Preparation: Transfer the solution to a standard 5 mm precision NMR tube. Wipe the exterior with a lint-free wipe to prevent probe contamination and ensure optimal shimming.

  • Instrument Calibration: Insert the sample into a 400 MHz (or 600 MHz) NMR spectrometer. Regulate the probe temperature to 298 K. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnetic field until the residual DMSO pentet (2.50 ppm) is sharp and symmetrical.

  • 1D 1 H Acquisition: Run a standard 1 H sequence (e.g., zg30 on Bruker). Causality: Use a 30° excitation pulse rather than 90°. A 30° pulse allows for a shorter relaxation delay ( D1​ = 2 seconds) while preventing the saturation of slowly relaxing nuclei, ensuring the integrals accurately reflect the 20 protons in the molecule[2].

  • 1D 13 C Acquisition: Run a proton-decoupled 13 C sequence (e.g., zgpg30). Set D1​ to 2-3 seconds and acquire at least 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-4', C-1', C-3').

  • 2D Acquisition: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC (optimized for 1JCH​ = 145 Hz), and 1 H- 13 C HMBC (optimized for nJCH​ = 8 Hz).

Spectral Data & Resonance Assignments

The self-validation of the molecule relies on matching the empirical integration and multiplicity with the theoretical structure. The residual DMSO- d6​ peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) are used as internal chemical shift references.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
8.80 – 9.20Broad singlet-2HPiperidine NH2+​ (Exchangeable)
7.85dd8.5, 2.01HAromatic H-6'
7.75d2.01HAromatic H-2'
7.05d8.51HAromatic H-5'
3.85s-3HMethoxy - OCH3​
3.65tt11.0, 3.51HPiperidine H-4 (Methine)
3.35m-2HPiperidine H-2 eq​ , H-6 eq​
2.95m-2HPiperidine H-2 ax​ , H-6 ax​
2.20s-3HAromatic - CH3​
1.85m-2HPiperidine H-3 eq​ , H-5 eq​
1.70m-2HPiperidine H-3 ax​ , H-5 ax​
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift (ppm)Carbon TypeAssignment
201.5Quaternary (C=O)Carbonyl
161.2QuaternaryAromatic C-4' (Attached to - OCH3​ )
130.1CHAromatic C-6'
129.4CHAromatic C-2'
128.5QuaternaryAromatic C-1' (Attached to C=O)
126.3QuaternaryAromatic C-3' (Attached to - CH3​ )
110.2CHAromatic C-5'
55.8 CH3​ Methoxy - OCH3​
42.5 CH2​ Piperidine C-2, C-6
40.2CHPiperidine C-4
25.1 CH2​ Piperidine C-3, C-5
15.8 CH3​ Aromatic - CH3​

2D NMR Connectivity & Structural Assembly

While 1D NMR provides the inventory of atoms, Heteronuclear Multiple-Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) provide the architectural blueprint.

Homonuclear Connectivity (COSY): The piperidine ring is confirmed via a continuous spin system. The H-4 methine (3.65 ppm) shows strong cross-peaks to the adjacent H-3/H-5 protons (1.70 and 1.85 ppm). These, in turn, correlate to the H-2/H-6 protons adjacent to the nitrogen (2.95 and 3.35 ppm).

Heteronuclear Connectivity (HMBC): To prove that the piperidine ring is covalently attached to the aromatic system via the carbonyl bridge, we rely on long-range ( 3JCH​ ) HMBC correlations.

HMBC H4 Piperidine H-4 (3.65 ppm) C_CO Carbonyl C=O (201.5 ppm) H4->C_CO 3J HMBC H2 Aromatic H-2' (7.75 ppm) H2->C_CO 3J HMBC H6 Aromatic H-6' (7.85 ppm) H6->C_CO 3J HMBC HMe Methoxy -OCH3 (3.85 ppm) C4_Ar Aromatic C-4' (161.2 ppm) HMe->C4_Ar 3J HMBC

Fig 2: Key heteronuclear multiple-bond correlations (HMBC) establishing molecular connectivity.

Mechanistic Insight: The carbonyl carbon at 201.5 ppm acts as the central anchor. In the HMBC spectrum, we observe distinct cross-peaks from Piperidine H-4 (3.65 ppm), Aromatic H-2' (7.75 ppm), and Aromatic H-6' (7.85 ppm) converging on the 201.5 ppm carbon. This definitively proves the Piperidine-Carbonyl-Phenyl linkage. Furthermore, the methoxy protons (3.85 ppm) show a sharp 3J correlation to the quaternary aromatic carbon C-4' (161.2 ppm), locking the position of the ether linkage.

References

  • Malz, F., & Jancke, H. "Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains". Expert Opinion on Drug Discovery / Taylor & Francis. Available at: [Link]

  • Patel, P. et al. "Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy". SciSpace. Available at:[Link]

  • Suarez, S. et al. "NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides". ACS Publications. Available at: [Link]

  • Nilges, M. et al. "Reassignment of the 13C NMR spectrum of minomycin". Arkivoc. Available at:[Link]

Sources

Method

Application Note: 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride in Hit-to-Lead Optimization

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead (H2L) campaigns. 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead (H2L) campaigns. 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7) represents a highly versatile, privileged pharmacophore. Piperidine rings are among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. When coupled with the 4-methoxy-3-methylbenzoyl moiety, this scaffold provides a rigidified vector capable of probing deep hydrophobic binding sites, such as the Q2 pocket of phosphodiesterase 2a (PDE2a)[1].

This application note provides drug development professionals with validated, self-contained protocols for utilizing this compound in library generation, focusing on orthogonal functionalization of the secondary amine and the ketone moiety.

Physicochemical Profiling & Rational Design

The structural features of 4-(4-Methoxy-3-methylbenzoyl)piperidine offer specific advantages for Structure-Activity Relationship (SAR) exploration:

  • The Methoxy Group: Acts as a strong hydrogen bond acceptor.

  • The Methyl Group: Provides a localized steric bulk (a "hydrophobic bump") that restricts the rotation of the adjacent methoxy group, locking it into a favorable conformation for binding pocket insertion.

  • The Piperidine Nitrogen: Serves as the primary synthetic handle for exploring solvent-exposed channels or forming salt bridges with target acidic residues.

Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterValuePharmacological Relevance
Molecular Weight (Free Base) 233.31 g/mol Highly ligand-efficient; leaves ample MW budget (<500 Da) for downstream derivatization.
cLogP (Estimated) ~2.6Optimal lipophilicity for CNS penetration and oral bioavailability.
Topological Polar Surface Area 29.3 ŲExcellent membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1Single secondary amine allows for targeted H-bond interactions.
Hydrogen Bond Acceptors (HBA) 2Ketone and methoxy oxygens serve as critical interaction points.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Divergent Synthetic Workflows

The true utility of this building block lies in its bifunctional nature. The secondary amine can be rapidly functionalized via reductive amination or acylation, while the ketone can be reduced to increase the sp³ character (Fsp³) of the resulting library.

Workflow Start 4-(4-Methoxy-3-methylbenzoyl) piperidine HCl Rxn1 Reductive Amination (STAB, DCE) Start->Rxn1 Aldehydes Rxn2 N-Acylation (HATU, DMF) Start->Rxn2 Carboxylic Acids Rxn3 Ketone Reduction (NaBH4, MeOH) Start->Rxn3 Hydride Donor SubGraph_Reactions SubGraph_Reactions Prod1 N-Alkyl Derivatives (Targeting Solvent Channel) Rxn1->Prod1 Prod2 Amide Derivatives (Targeting H-Bond Networks) Rxn2->Prod2 Prod3 Secondary Alcohols (Increased Fsp3 / Solubility) Rxn3->Prod3 SubGraph_Products SubGraph_Products

Divergent synthetic workflows utilizing the piperidine core for targeted SAR library generation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include the mechanistic causality behind reagent selection and built-in Quality Control (QC) checkpoints.

Protocol A: High-Throughput Reductive Amination for N-Alkylation

Objective: Functionalize the piperidine nitrogen to explore the solvent-exposed regions of target binding sites.

Causality & Reagent Selection: [2]. Unlike sodium cyanoborohydride, STAB does not require highly acidic conditions and minimizes the risk of over-reducing the starting aldehyde[2].[2].

Step-by-Step Methodology:

  • Free-Basing: Suspend 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DCE (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 0.6 mmol) dropwise at room temperature. Stir for 10 minutes to liberate the free secondary amine.

  • Imine Formation: Add the target aliphatic or aromatic aldehyde (1.1 eq, 0.55 mmol) to the solution. Stir at room temperature for 30 minutes to allow the transient iminium ion to form. (Note: Acetic acid catalysis is generally not required for aldehydes but may be added (1.0 eq) if utilizing a ketone electrophile)[2].

  • Reduction: Add STAB (1.5 eq, 0.75 mmol) in a single portion. Cap the reaction vial and stir vigorously at room temperature for 12–16 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the product mass [M+H]⁺.

    • ¹H NMR (CDCl₃): Validate success by the disappearance of the aldehyde proton (~9.5–10.5 ppm) and the emergence of new aliphatic signals corresponding to the N-alkyl linker.

Protocol B: Ketone Reduction to Increase Fsp³ Character

Objective: Convert the planar sp² ketone into a chiral sp³ secondary alcohol to increase the three-dimensionality of the scaffold.

Causality & Reagent Selection: Molecules with higher fractions of sp³ hybridized carbons (Fsp³) historically demonstrate better aqueous solubility and lower off-target toxicity (escaping "flatland"). Sodium borohydride (NaBH₄) in methanol is chosen for its rapid, chemoselective reduction of the ketone without affecting the methoxy ether or the piperidine ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (1.0 eq, 0.5 mmol) in anhydrous Methanol (MeOH) (5.0 mL). Cool the solution to 0 °C in an ice bath to control the exothermic hydride transfer.

  • Reduction: Slowly add NaBH₄ (2.0 eq, 1.0 mmol) portion-wise over 5 minutes. Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench the excess hydride by carefully adding 1 M HCl dropwise until the pH reaches ~6.0. Concentrate the mixture to remove MeOH. Basify the remaining aqueous phase with 1 M NaOH to pH 10, and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organics over Na₂SO₄ and evaporate.

  • Self-Validation (QC):

    • ¹³C NMR: The reaction is deemed successful upon the complete disappearance of the ketone carbonyl resonance (~195 ppm) and the appearance of a new secondary alcohol carbon signal (~70–75 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Gomez, L., Massari, M. E., Vickers, T., Freestone, G., Vernier, W., Ly, K., ... & Breitenbucher, J. G. (2017). "Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders." Journal of Medicinal Chemistry, 60(5), 2037-2051. URL:[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity of Drugs: FDA Approved Isolated Ring Systems." Journal of Medicinal Chemistry, 57(24), 10257–10274. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl Synthesis

Welcome to the Technical Support Center. As drug development scales, the synthesis of heavily substituted piperidine intermediates like 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride often encounters bottlenecks i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development scales, the synthesis of heavily substituted piperidine intermediates like 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride often encounters bottlenecks in yield, purity, and operational safety.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure a robust, high-yielding synthetic workflow.

Synthetic Workflow Visualization

G A N-Boc-piperidine-4-carboxylic acid (Starting Material) B Step 1: Weinreb Amidation (CDI, DIPEA, CH2Cl2) A->B C Intermediate 1: Weinreb Amide B->C G Step 3: Nucleophilic Addition (-5°C to 5°C, Reverse Quench) C->G D 4-Bromo-1-methoxy-2-methylbenzene (Aryl Halide) E Step 2: Grignard Formation (Mg, THF, DIBAL-H) D->E F Intermediate 2: Grignard Reagent E->F F->G H Intermediate 3: N-Boc Ketone G->H I Step 4: Deprotection & Salt Formation (4M HCl in Dioxane, MTBE) H->I J Final API Intermediate: 4-(4-Methoxy-3-methylbenzoyl) piperidine HCl I->J

Figure 1: Optimized 4-step synthesis workflow for 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl.

Troubleshooting Guide & FAQs

Q1: My Weinreb amidation is stalling at 70-80% conversion using standard EDC/HOBt coupling. How can I push this to >95%? A: Stalled conversions typically stem from the poor solubility of N,O-dimethylhydroxylamine hydrochloride and the premature hydrolysis of the active ester intermediate. If the amine salt is not fully neutralized, the active ester reacts with ambient moisture instead of the amine.

  • The Fix: Switch your coupling agent from EDC/HOBt to 1,1'-Carbonyldiimidazole (CDI). CDI generates a highly reactive acyl imidazole intermediate and produces CO 2​ gas as a byproduct. This irreversible gas evolution drives the reaction forward thermodynamically and is highly tolerant of residual moisture[1]. Pre-mix the amine salt with 2.5 equivalents of DIPEA for 15 minutes before adding it to the activated acid.

Q2: Grignard initiation with 4-bromo-1-methoxy-2-methylbenzene is highly inconsistent, sometimes leading to violent exotherms. How do I control this? A: The electron-donating methoxy group slightly deactivates the C-Br bond. When combined with the passivating oxide layer (MgO) on magnesium turnings, this creates a dangerous induction period. If too much bromide is added before initiation, a massive accumulation occurs, leading to a thermal runaway and the formation of dimeric Wurtz coupling side-products[1].

  • The Fix: Discard standard iodine initiation. Instead, use a chemical activator like DIBAL-H (0.01 eq) to rapidly reduce the surface MgO layer. Add only 5% of the bromide charge at room temperature and wait for a distinct visual cue—a color change to pale amber and a temperature spike to ~35°C—before proceeding with the dropwise addition.

Q3: I am detecting a tertiary alcohol impurity after the Grignard addition. How do I improve ketone selectivity? A: The brilliance of the Weinreb amide lies in its ability to form a stable, 5-membered cyclic magnesium chelate that prevents the over-addition of the Grignard reagent[2]. However, this chelate is thermally sensitive. If the internal temperature exceeds 10°C during addition or quenching, the chelate collapses prematurely into the highly reactive ketone, which instantly consumes a second equivalent of the Grignard reagent.

  • The Fix: Maintain the reaction strictly between -5°C and 5°C. Crucially, utilize a reverse-quench technique. Pour the cold reaction mixture into a vigorously stirred solution of cold saturated NH 4​ Cl. Standard forward-quenching creates localized basic hotspots that destroy the chelate before it can be safely protonated[1].

Q4: During Boc-deprotection, my final HCl salt oils out as a gummy residue instead of a crystalline powder. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the deprotection solvent is too polar or contains residual water, which solubilizes the hygroscopic hydrochloride salt[3]. This traps impurities and drastically lowers the isolated yield.

  • The Fix: Perform the deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane. If the product begins to oil out, heat the mixture to 40°C to redissolve it, then add an anti-solvent like methyl tert-butyl ether (MTBE) dropwise until the cloud point is reached. Seed the mixture and cool slowly to 5°C to induce controlled crystallization.

Quantitative Optimization Data

The table below summarizes the yield impact of transitioning from a baseline laboratory setup to our optimized process parameters.

Process ParameterBaseline SetupOptimized SetupYield ImpactPrimary Benefit
Amidation Coupling EDC / HOBt / TEACDI / DIPEA+12% Eliminates moisture sensitivity; drives reaction via CO 2​ evolution.
Grignard Initiation I 2​ / HeatDIBAL-H (0.01 eq)+8% Prevents thermal runaway; minimizes Wurtz coupling impurities.
Grignard Quench Forward Aqueous QuenchReverse Quench into NH 4​ Cl+15% Preserves chelate stability; completely eliminates 3° alcohol impurity.
Deprotection Solvent Aqueous HCl / MeOHAnhydrous 4M HCl in Dioxane+10% Prevents product oiling out; enables direct crystallization.
Self-Validating Experimental Protocols
Protocol 1: CDI-Mediated Weinreb Amidation
  • Activation: Charge a dry reactor with N-Boc-piperidine-4-carboxylic acid (1.0 eq) and anhydrous CH 2​ Cl 2​ (10 vol). Add CDI (1.1 eq) in portions at 20°C.

    • Visual Cue: Observe vigorous CO 2​ gas evolution. Stir for 1 hour until gas evolution ceases.

  • Neutralization: In a separate vessel, slurry N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in CH 2​ Cl 2​ (3 vol) and add DIPEA (2.5 eq). Stir for 15 mins to ensure complete free-basing.

  • Coupling: Transfer the neutralized amine to the activated acid mixture. Stir at 20°C for 4 hours.

  • IPC: Check by HPLC (Target: <2% starting material). Wash with 1M HCl (2x 5 vol), saturated NaHCO 3​ (5 vol), and brine. Concentrate to yield Intermediate 1.

Protocol 2: DIBAL-H Activated Grignard Formation
  • Activation: Charge Mg turnings (1.2 eq) and anhydrous THF (5 vol) into a dry reactor under N 2​ . Add DIBAL-H (1M in toluene, 0.01 eq) and stir for 10 minutes.

  • Initiation: Add 5% of the total 4-bromo-1-methoxy-2-methylbenzene (1.1 eq total) at 20°C.

    • Visual Cue: Wait for the internal temperature to spike to ~35°C and the mixture to turn pale amber, confirming active initiation.

  • Addition: Add the remaining bromide dropwise over 2 hours, maintaining the internal temperature at 60-65°C (gentle reflux).

  • IPC: Stir for an additional 1 hour at 60°C. Perform GC analysis for residual bromide (<1%). Cool to room temperature to yield Intermediate 2.

Protocol 3: Cryogenic Addition and Reverse Quench
  • Addition: Charge Intermediate 1 (1.0 eq) and anhydrous THF (10 vol) to a reactor. Cool to -5°C. Add the Grignard reagent (Intermediate 2) dropwise over 2 hours.

    • Critical Parameter: Maintain internal temperature strictly between -5°C and 5°C.

  • Reaction: Stir at 0°C for 2 hours. IPC: HPLC analysis (<1% Intermediate 1).

  • Reverse Quench: Pour the reaction mixture slowly into a vigorously stirred solution of cold (0°C) saturated NH 4​ Cl (10 vol), keeping the quench vessel <15°C.

  • Workup: Extract with Ethyl Acetate (2x 10 vol). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield Intermediate 3.

Protocol 4: Anhydrous Deprotection and Crystallization
  • Deprotection: Dissolve Intermediate 3 (1.0 eq) in anhydrous 1,4-dioxane (5 vol) at 20°C. Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise.

    • Visual Cue: Mild exotherm to ~30°C and gradual gas evolution (isobutylene/CO 2​ ).

  • Reaction: Stir at 25°C for 4 hours. IPC: HPLC analysis (<0.5% Intermediate 3).

  • Crystallization: Heat the mixture to 40°C. Dropwise add MTBE (10 vol) until the solution becomes slightly turbid (cloud point). Add seed crystals (0.1 wt%) and cool slowly to 5°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting crystalline slurry, wash with cold MTBE (2 vol), and dry under vacuum at 45°C to yield the final API intermediate.

Sources

Optimization

Technical Support Center: Purification of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Introduction Welcome to the technical support center for the purification of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity from a crude reaction mixture. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for the success of subsequent reactions and the integrity of final products.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described are grounded in established principles of organic chemistry and are designed to be self-validating through in-process controls.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Problem 1: Low Yield of Precipitated Hydrochloride Salt

Question: I've completed the synthesis and after adding HCl to precipitate the product, I'm getting a very low yield of the hydrochloride salt. What could be the issue?

Answer: A low yield of the precipitated hydrochloride salt can stem from several factors, primarily related to incomplete reaction, suboptimal precipitation conditions, or loss of product during workup.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial Friedel-Crafts acylation may not have gone to completion.

    • Troubleshooting: Before the acidic workup, take a small aliquot of the organic reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials (e.g., 2-methylanisole and 4-piperidinecarbonyl chloride). If starting materials are still present, consider extending the reaction time or increasing the amount of Lewis acid catalyst.[4][5][6]

  • Suboptimal Precipitation pH: The pH of the aqueous solution may not be acidic enough to ensure complete protonation and precipitation of the piperidine derivative.

    • Troubleshooting: After adding HCl, check the pH of the aqueous phase with a pH meter or pH paper. The pH should be strongly acidic (ideally pH 1-2) to ensure the piperidine nitrogen is fully protonated. If the pH is higher, add more concentrated HCl dropwise while monitoring the pH.

  • Incorrect Solvent for Precipitation: The choice of solvent for precipitation is crucial. The hydrochloride salt should be insoluble in the chosen solvent system.

    • Troubleshooting: A common method is to dissolve the crude free base in a suitable organic solvent like diethyl ether or ethyl acetate and then bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol).[7] If the product remains dissolved, the solvent is too polar. Consider switching to a less polar solvent or a mixture of solvents.

  • Product Loss During Extraction: The product might be partially soluble in the aqueous phase, especially if an insufficient amount of base was used to neutralize the reaction mixture before extraction of the free base.

    • Troubleshooting: Before acidification, ensure the aqueous layer is basic (pH > 10) to keep the piperidine derivative in its free base form, which is more soluble in organic solvents.[8][9][10][11] Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the free base from the aqueous layer.

Problem 2: Oily Product Instead of Crystalline Solid

Question: After acidification, my product is oiling out instead of forming a crystalline solid. How can I induce crystallization?

Answer: The formation of an oil instead of a crystalline solid, often referred to as "oiling out," is a common issue in crystallization and is usually due to the presence of impurities, residual solvent, or supersaturation.

Potential Causes & Solutions:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation. Unreacted starting materials or side products from the Friedel-Crafts acylation are common culprits.

    • Troubleshooting:

      • Purify the Free Base First: Before converting to the hydrochloride salt, purify the crude free base using column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the basic amine from streaking, can be effective.[12]

      • Liquid-Liquid Extraction: Perform an acid-base extraction to remove neutral and acidic impurities.[8][9][10][11][13] Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the purified free base is re-extracted into an organic solvent.

  • Residual Solvent: The presence of a solvent in which the hydrochloride salt is soluble can prevent crystallization.

    • Troubleshooting: Ensure the solvent used to dissolve the free base is completely removed under reduced pressure before attempting precipitation of the hydrochloride salt. If precipitating from a solvent, ensure it is an anti-solvent for the salt.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the oil.

    • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and stir or sonicate the mixture. This can often induce solidification.

    • Solvent Change: Dissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes cloudy, then allow it to stand.

Problem 3: Persistent Yellow/Brown Discoloration

Question: My final product of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride is persistently colored, even after precipitation. What is causing this and how can I decolorize it?

Answer: Color in the final product often indicates the presence of chromophoric impurities, which can arise from side reactions during the synthesis or degradation of starting materials or products.

Potential Causes & Solutions:

  • Friedel-Crafts Side Reactions: Friedel-Crafts acylations, especially with activated rings like 2-methylanisole, can sometimes lead to the formation of colored byproducts.[14]

  • Oxidation of the Piperidine Ring: Piperidine derivatives can be susceptible to oxidation, leading to colored impurities.[15]

Decolorization Techniques:

  • Recrystallization: This is the most effective method for removing colored impurities.

    • Protocol: Dissolve the colored hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water). If colored impurities are insoluble, perform a hot filtration. Allow the solution to cool slowly to form crystals. The colored impurities will ideally remain in the mother liquor.[1]

  • Activated Carbon (Charcoal) Treatment: Activated carbon can adsorb colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture gently for a short period (5-15 minutes). Be cautious, as adding charcoal to a boiling solution can cause it to boil over. Filter the hot solution through a pad of celite to remove the charcoal. The filtrate should be colorless. Proceed with crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidine hydrochloride salts, polar protic solvents are often a good starting point.[16]

  • Recommended Solvents:

    • Ethanol or Isopropanol: These are excellent choices. They often provide a good balance of solubility at high and low temperatures.

    • Methanol/Diethyl Ether: Dissolve the salt in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allow it to cool slowly.

    • Ethanol/Water: A mixture of ethanol and water can also be effective. The optimal ratio will need to be determined experimentally.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The spectra should be clean with the correct chemical shifts, integrations, and coupling patterns.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A3: It is generally not recommended to purify hydrochloride salts directly on standard silica gel. The ionic nature of the salt can lead to very strong interactions with the polar silica gel, resulting in poor separation, broad peaks, and often irreversible adsorption to the column. It is much more effective to purify the free base using chromatography and then convert the purified free base to the hydrochloride salt.[1][12]

Q4: My reaction mixture contains unreacted 4-piperidinecarbonyl chloride. How can I remove it?

A4: 4-Piperidinecarbonyl chloride is an acid chloride and will react readily with water or an alcohol. During the aqueous work-up of the reaction, any unreacted acid chloride will be hydrolyzed to 4-piperidinecarboxylic acid. This can then be removed during the acid-base extraction. When the reaction mixture is made basic to extract the free base of the desired product, the carboxylic acid will be deprotonated to its carboxylate salt and will remain in the aqueous layer.

Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction for Purification of the Free Base

This protocol is designed to separate the basic 4-(4-methoxy-3-methylbenzoyl)piperidine from neutral and acidic impurities.[8][9][10][11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic product will be protonated and move into the aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral impurities).

  • Basification: To the aqueous layer in the separatory funnel, slowly add a concentrated NaOH solution until the pH is >10. This will deprotonate the piperidinium salt, regenerating the free base.

  • Re-extraction: Extract the aqueous layer three times with fresh portions of dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Workflow for Purification and Salt Formation

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Quench Reaction) A->B C Acid-Base Extraction (Isolate Free Base) B->C D Column Chromatography (Optional, for high purity) C->D If impurities persist E Precipitation of HCl Salt C->E If sufficiently pure D->E F Recrystallization E->F For decolorization or higher purity G Pure 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl E->G If crystalline & pure F->G

Caption: General workflow for the purification of 4-(4-methoxy-3-methylbenzoyl)piperidine hydrochloride.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of Precipitated HCl Salt Q1 Check Reaction Completion (TLC/LC-MS) Start->Q1 A1_Yes Proceed to Work-up Q1->A1_Yes Yes A1_No Extend Reaction Time or Add More Catalyst Q1->A1_No No Q2 Check Precipitation pH (pH 1-2?) A1_Yes->Q2 A2_Yes Investigate Solvent Q2->A2_Yes Yes A2_No Add More HCl Q2->A2_No No Q3 Is Precipitation Solvent Appropriate? A2_Yes->Q3 A3_Yes Check Extraction Efficiency Q3->A3_Yes Yes A3_No Change Solvent System Q3->A3_No No

Caption: Decision-making process for troubleshooting low product yield.

Quantitative Data Summary
ParameterRecommended Value/SolventPurpose
Extraction Solvent Dichloromethane or Ethyl AcetateTo dissolve the free base and separate it from the aqueous layer.
Acidic Wash 1 M HCl (aq)To protonate the basic product and separate it from neutral/acidic impurities.
Basic Wash 1 M NaOH (aq) or Saturated NaHCO₃ (aq)To neutralize the reaction mixture and deprotonate the product for extraction.
Recrystallization Solvents Ethanol, Isopropanol, Methanol/Diethyl EtherTo purify the final hydrochloride salt by removing impurities.
Chromatography Eluent Modifier 0.5-1% Triethylamine in Hexanes/Ethyl AcetateTo prevent tailing of the basic compound on the silica gel column.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry at CU Boulder. Retrieved March 22, 2026, from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved March 22, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved March 22, 2026, from [Link]

  • Royal Society of Chemistry. (2026, February 26). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Retrieved March 22, 2026, from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 22, 2026, from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Retrieved March 22, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved March 22, 2026, from [Link]

  • ResearchGate. (n.d.). Gas chromatographic separations of ketone standards (0.1 mg/l) on.... Retrieved March 22, 2026, from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved March 22, 2026, from [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved March 22, 2026, from [Link]

  • Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • Molbase. (n.d.). 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE | CAS 25519-82-8. Retrieved March 22, 2026, from [Link]

  • PubMed. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved March 22, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved March 22, 2026, from [Link]

  • University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved March 22, 2026, from [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved March 22, 2026, from [Link]

  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved March 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved March 22, 2026, from [Link]

  • Organic Reactions. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved March 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation of Substituted Anisoles

Welcome to the technical support hub for the Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-formi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Anisole and its derivatives are highly activated substrates, which makes them excellent candidates for acylation but also renders them susceptible to a variety of side reactions. This document provides in-depth, question-and-answer-based troubleshooting for the specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield so low, or why did the reaction not work at all? A: This is the most common issue and typically points to problems with reagents or reaction conditions. Key culprits include moisture contamination, which deactivates the Lewis acid catalyst, or using an insufficient amount of catalyst, as the product ketone complexes with and sequesters the Lewis acid.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and use at least a stoichiometric amount of a high-quality Lewis acid.[1]

Q2: I'm getting a mixture of ortho and para isomers. How can I favor the para product? A: The methoxy group is an ortho, para-director.[1] The para product is usually favored due to steric hindrance at the ortho position. To enhance this selectivity, consider lowering the reaction temperature, which favors the more thermodynamically stable para isomer.[1] Additionally, using bulkier Lewis acids or heterogeneous catalysts like certain zeolites can sterically block the ortho position.[1]

Q3: My NMR shows the methoxy group is gone. What happened? A: You are likely observing demethylation, a classic side reaction when using strong Lewis acids like AlCl₃ with activated ethers like anisole, especially at elevated temperatures.[1][2] The Lewis acid coordinates to the ether oxygen, facilitating cleavage of the methyl group.

Q4: Why did my reaction mixture turn into a dark, tar-like substance? A: Tar formation is often a sign of decomposition or polymerization. This can be caused by excessively high reaction temperatures or using a Lewis acid that is too strong for your substituted anisole, leading to uncontrolled side reactions.

In-Depth Troubleshooting Guides

Problem 1: Demethylation of the Anisole Ether

"My final product is a phenol, not the methoxy-ketone I expected. How can I prevent the Lewis acid from cleaving my ether?"

Scientific Explanation: The oxygen atom of the methoxy group on your anisole is a Lewis basic site. A strong Lewis acid, particularly aluminum chloride (AlCl₃), can coordinate directly with this oxygen.[2] At elevated temperatures, or with prolonged reaction times, this complex can facilitate the cleavage of the methyl-oxygen bond, resulting in a phenoxide-AlCl₃ complex. Upon aqueous workup, this is protonated to yield the corresponding hydroxyaryl ketone (a phenol). This side reaction is especially prevalent in anisoles with additional electron-donating groups, which further increase the basicity of the ring and ether oxygen.[2]

Troubleshooting Protocol & Recommendations:

  • Change the Lewis Acid: This is the most effective solution. Switch from AlCl₃ to a milder Lewis acid that has a lower affinity for the ether oxygen.

  • Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is sufficient. High temperatures dramatically accelerate demethylation.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the Lewis acid.

Table 1: Comparison of Lewis Acids for Acylation of Activated Anisoles

Lewis AcidRelative StrengthPropensity for DemethylationTypical Conditions
AlCl₃Very StrongHigh0 °C to RT, can be aggressive[1][2]
FeCl₃StrongModerate0 °C to RT, generally less harsh than AlCl₃
TiCl₄ModerateLow to ModerateOften used at low temperatures (-20 °C to 0 °C)
ZnCl₂MildLowOften requires higher temperatures or longer times[2]
Sc(OTf)₃MildVery LowCatalytic amounts, effective and gentle[2]
Zeolites (H-Beta, etc.)Mild (Solid Acid)Very LowHigher temperatures, offers shape-selectivity[3]
Problem 2: Poor Regioselectivity (Ortho vs. Para Isomers)

"I'm trying to synthesize the 4-acylated anisole, but I'm getting a significant amount of the 2-acylated isomer, making purification difficult. How can I improve my para-selectivity?"

Scientific Explanation: The methoxy group is a powerful ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate at these positions.[4] While the para position is sterically less hindered and often the major product, the electronic activation at the ortho position is strong. The choice of solvent and catalyst can influence the transition state energies for ortho vs. para attack, thereby altering the isomer ratio.[1]

Troubleshooting Protocol & Recommendations:

  • Leverage Steric Hindrance (Catalyst Choice): The most direct way to disfavor ortho-acylation is to increase the steric bulk around the reaction center.

    • Heterogeneous Catalysts: Solid acid catalysts with defined pore structures, such as H-Beta or Mordenite zeolites, can act as "shape-selective" catalysts. The pores may be large enough to allow the linear anisole molecule to enter, but too narrow to allow the formation of the bulkier ortho-acylation transition state, thus favoring the para product.

  • Solvent Optimization: The solvent can influence the effective size of the acylium ion electrophile. In non-polar solvents like carbon disulfide or dichloromethane, the Lewis acid-acyl chloride complex is tighter and bulkier. In more polar solvents like nitrobenzene, the complex may be looser or exist as a more dissociated acylium ion, which is smaller and may lead to less selectivity.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity for the thermodynamically more stable product.[1] In the case of substituted anisoles, the para isomer is almost always the more stable product due to the minimization of steric repulsion between the substituent and the methoxy group.

Problem 3: Formation of an Ester by-product (Fries Rearrangement)

"My mass spec and NMR data suggest I've formed a phenyl ester or a rearranged hydroxy-ketone instead of the expected methoxy-ketone. What is happening?"

Scientific Explanation: This issue can arise from two related pathways:

  • O-Acylation: If your starting material was demethylated to the corresponding phenol in situ (See Problem 1), the resulting phenol can undergo competitive O-acylation (on the hydroxyl oxygen) to form a phenyl ester.

  • Fries Rearrangement: If a phenyl ester is formed, it can subsequently rearrange under the Lewis acid conditions to produce ortho- and para-hydroxyaryl ketones.[5][6] This intramolecular acyl group migration is known as the Fries Rearrangement.[5][6] While mechanistically distinct from an intermolecular Friedel-Crafts reaction, the final products can be the same as those from the acylation of a phenol, leading to confusion.

Troubleshooting Workflow:

Fries_Troubleshooting

To prevent this, you must first prevent the initial demethylation event. All troubleshooting steps outlined in Problem 1 are directly applicable here. By keeping the methoxy group intact, you preclude the possibility of both O-acylation and the subsequent Fries Rearrangement.

Experimental Protocols

Protocol 1: Standard Acylation of Anisole with FeCl₃

This protocol is a robust starting point for simple anisole substrates.

  • Apparatus Setup: Assemble a dry, three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.[1]

  • Reagent Preparation: In the flask, create a suspension of iron(III) chloride (FeCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Charge the dropping funnel with the acyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred FeCl₃ suspension over 15 minutes, maintaining the 0 °C temperature.

  • Substrate Addition: After the acyl chloride addition is complete, add the substituted anisole (1.0 equivalent), dissolved in anhydrous DCM, to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for an additional 1-3 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the catalyst complex.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Acylation of a Sensitive Anisole using Sc(OTf)₃

This protocol is designed for substrates prone to demethylation or decomposition.

  • Apparatus Setup: Use the same setup as Protocol 1, ensuring all equipment is scrupulously dry.

  • Reaction Mixture: To the reaction flask, add the sensitive anisole substrate (1.0 equivalent), the acylating agent (e.g., acetic anhydride, 1.2 equivalents), and the solvent (e.g., nitromethane or an ionic liquid).[2][7]

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.1 to 0.2 equivalents) to the stirred solution at room temperature.[2]

  • Reaction: Gently heat the mixture to the required temperature (e.g., 50 °C) and stir for the necessary time, monitoring by TLC.[2]

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography. The aqueous layers can often be concentrated to recover the water-stable Sc(OTf)₃ catalyst.

Mechanism Diagram: General Friedel-Crafts Acylation

FC_Mechanism

References

  • Vertex AI Search Result.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • Wannags, J. P., et al. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2010). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters. [Link]

  • Unknown Source.
  • RSC Publishing. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Unknown Source. (2006).
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • PMC. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Unknown Source. (2015).
  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

  • Filo. (2026). Explain different Friedel-Crafts reactions of anisole. [Link]

Sources

Optimization

Challenges in piperidine N-acylation reactions

Welcome to the Technical Support Center for Piperidine N-Acylation . Piperidine is a ubiquitous secondary amine scaffold in drug development. However, its unique conformational dynamics—specifically the pseudoallylic str...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine N-Acylation .

Piperidine is a ubiquitous secondary amine scaffold in drug development. However, its unique conformational dynamics—specifically the pseudoallylic strain generated during N-acylation—can severely complicate amide coupling workflows. This portal provides field-proven troubleshooting guides, causality-driven explanations, and self-validating protocols to resolve issues related to steric hindrance, chemoselectivity, and epimerization.

🛠️ Troubleshooting Guide & FAQs

ISSUE 1: Reactions with 2,6-Disubstituted Piperidines are Stalling (<20% Yield)

Q: I am attempting to couple a standard carboxylic acid with a 2,6-disubstituted piperidine using EDC/HOBt, but the reaction stalls and I recover mostly unreacted starting material. How can I drive this to completion?

Causality & Mechanistic Insight: The failure is rooted in severe steric clash during the formation of the tetrahedral intermediate. When a piperidine ring is substituted at the 2- or 6-positions, conjugation of the nitrogen lone pair with the incoming acyl group’s π-orbital forces the C–N bond into a planar, partial double-bond conformation. This pseudoallylic strain forces the adjacent 2/6-substituents into an axial orientation, physically blocking the trajectory of bulky O-acylisourea intermediates generated by carbodiimides like EDC.

The Solution: Transition from bulky activated esters to Acyl Fluorides . The fluorine atom has a very small van der Waals radius (~1.47 Å) and forms a highly polarized C–F bond. This makes the carbonyl carbon exceptionally electrophilic without adding the steric bulk that prevents the hindered piperidine from attacking[1].

Self-Validating Protocol: In Situ Acyl Fluoride Generation & Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add pyridine (2.0 eq) and tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 eq).

  • Validation Checkpoint 1: Stir at room temperature for 1–2 hours. Validate the complete conversion to the acyl fluoride by taking a small aliquot for IR spectroscopy (look for the distinct acyl fluoride C=O stretch at ~1840 cm⁻¹) or ¹⁹F NMR.

  • Coupling: Once activation is confirmed, add the hindered piperidine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) directly to the reaction mixture.

  • Heating: Heat to 40–60 °C if necessary. The robust stability of acyl fluorides allows for heating without significant degradation of the electrophile[1].

  • Validation Checkpoint 2: Monitor the disappearance of the acyl fluoride via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with DCM.

G Start Piperidine N-Acylation Sterics Assess Steric Hindrance Start->Sterics Low Unobstructed (e.g., 4-substituted) Sterics->Low Low Sterics High Hindered (e.g., 2,6-disubstituted) Sterics->High High Sterics Standard Standard Coupling (EDC/HOBt) Low->Standard Advanced Acyl Fluorides or HATU/HOAt High->Advanced

Caption: Decision matrix for selecting acylation reagents based on piperidine steric hindrance.

ISSUE 2: Poor Chemoselectivity in Piperidine Amino Alcohols

Q: I am trying to N-acylate 2-(hydroxymethyl)piperidine. Instead of the desired amide, I am getting a mixture of O-acylated esters and N,O-bisacylated byproducts. How do I achieve strict N-acylation?

Causality & Mechanistic Insight: Innate nucleophilicity dictates that secondary amines react faster than primary alcohols. However, the steric bulk at the 2-position of the piperidine ring kinetically retards the N-acylation pathway. This kinetic slowdown allows the unhindered primary hydroxyl group to outcompete the amine, leading to O-acylation[2].

The Solution: Utilize catalytic dibutyltin oxide (Bu₂SnO) under microwave irradiation, or employ N-acyl benzisothiazolinones (N-acyl BITs) . Bu₂SnO reacts with the amino alcohol to form a cyclic N,O-dibutylstannylene acetal intermediate. This intermediate structurally pre-organizes the molecule, directing the incoming acyl chloride exclusively to the nitrogen atom, followed by the release of water to regenerate the catalyst[2]. Alternatively, N-acyl BITs operate through direct acyl–nitrogen bond activation and are highly selective for amines over alcohols, even in aqueous media[3].

Self-Validating Protocol: Microwave-Promoted Chemoselective N-Acylation

  • Preparation: In a microwave-safe vial, combine 2-(hydroxymethyl)piperidine (1.0 eq) and the acyl chloride (1.1 eq) in anhydrous toluene.

  • Catalysis: Add dibutyltin oxide (Bu₂SnO) (0.1 eq).

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 150 W) for 10–20 minutes[2].

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The chemical shift of the protons adjacent to the oxygen (CH₂-OH) should remain relatively shielded (~3.5 ppm) compared to the downfield shift expected if O-acylation had occurred (~4.2 ppm).

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

G A Amino Alcohol + Bu2SnO B N,O-Dibutylstannylene Acetal Intermediate A->B - H2O C Acyl Chloride Addition B->C D Chemoselective N-Acyl Product C->D + H2O D->A Catalyst Regeneration

Caption: Mechanism of dibutyltin oxide-catalyzed chemoselective N-acylation of amino alcohols.

ISSUE 3: Epimerization of the Carboxylic Acid Partner

Q: When coupling a chiral carboxylic acid with a hindered piperidine, I observe significant racemization of my product. How can I preserve stereochemical integrity?

Causality & Mechanistic Insight: Because the nucleophilic attack of a hindered piperidine is slow, the activated carboxylic ester has a prolonged lifespan in the reaction mixture. This extended lifetime allows the intermediate to undergo intramolecular cyclization into an oxazolone or direct α-proton abstraction by the base, both of which lead to rapid epimerization.

The Solution: You must accelerate the coupling step to outcompete the racemization pathway. Use HATU combined with a weaker, sterically hindered base like DIPEA or 2,4,6-collidine instead of triethylamine. HATU generates an HOAt-active ester, which accelerates the amine attack via a neighboring-group effect (hydrogen bonding between the incoming piperidine and the pyridine nitrogen of HOAt). This rapid collapse of the intermediate significantly suppresses racemization.

Note: Avoid using excess HATU, as it can react with the amine to form a dead-end guanidinium byproduct.

📊 Quantitative Data Summary: Coupling Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to challenging piperidine scaffolds.

Coupling StrategyReagent / CatalystTarget Piperidine ProfileTypical YieldEpimerization Risk
Standard Carbodiimide EDC/HOBtUnhindered (e.g., 4-substituted)>90%Moderate
Uronium Salt HATU / DIPEAModerately Hindered (e.g., 2-substituted)75–85%Low
Acyl Fluoride TFFH or Deoxo-FluorSeverely Hindered (e.g., 2,6-disubstituted)70–90%Very Low[1]
Catalytic Stannylene Bu₂SnO / MicrowaveAmino Alcohols (Chemoselectivity)80–95%N/A[2]
N-Acyl BITs BenzisothiazolinonesAqueous/Organic mixtures82–98%Low[3]

📚 References

Sources

Troubleshooting

Optimizing temperature for 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a Friedel-Crafts acylation, is a robust method for creating a key intermediate in pharmaceutical development.[1][2] However, like any multi-step synthesis, it is sensitive to reaction parameters, with temperature being a critical variable to control for optimal yield and purity.

This resource is structured to address specific challenges you may encounter, explaining the chemical principles behind our recommendations to empower you with a deeper understanding of the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing step-by-step solutions to get your experiment back on track.

Issue 1: Low Yield of the Desired Product

Question: I'm consistently obtaining a low yield of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. What are the likely causes and how can I improve it?

Answer: A low yield in a Friedel-Crafts acylation can stem from several factors, many of which are directly or indirectly related to temperature control.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: The Friedel-Crafts acylation has a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of starting materials within the given timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of the product or reactants.[3]

    • Solution: The initial step, the formation of the acylium ion from piperidine-4-carbonyl chloride and a Lewis acid like aluminum chloride, should be performed at a low temperature, typically between 0-5°C, to control the exothermic reaction.[4] Following the addition of 2-methylanisole, the reaction mixture should be allowed to slowly warm to room temperature and may require gentle heating (e.g., 40-50°C) to drive the reaction to completion.[5] It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Moisture Contamination:

    • Explanation: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) will readily react with water, deactivating it and halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry:

    • Explanation: The ratio of reactants and the catalyst is critical. An insufficient amount of the Lewis acid will result in incomplete formation of the electrophilic acylium ion.

    • Solution: Use a slight excess of the Lewis acid (typically 1.1 to 1.3 equivalents) to ensure the reaction goes to completion.

Issue 2: Presence of Isomeric Impurities in the Final Product

Question: My final product shows the presence of an isomeric impurity. How can I minimize its formation?

Answer: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions. In this synthesis, the directing effects of the methoxy and methyl groups on the 2-methylanisole ring play a crucial role.

Explanation of Regioselectivity:

The methoxy group is a strong ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-directing activator.[6][7] The primary site of acylation is para to the strongly activating methoxy group and ortho to the methyl group. However, acylation can also occur at other positions, leading to isomeric impurities.

Minimizing Isomer Formation:

  • Strict Temperature Control:

    • Explanation: Reaction temperature can influence the regioselectivity of the acylation. While lower temperatures generally favor the thermodynamically more stable para-substituted product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer.

    • Solution: Maintain a low temperature (0-5°C) during the addition of the 2-methylanisole to the acylium ion complex.[4] This helps to maximize the formation of the desired isomer.

  • Choice of Lewis Acid:

    • Explanation: The nature of the Lewis acid can influence the steric bulk of the electrophilic complex, which in turn can affect the regioselectivity.

    • Solution: While aluminum chloride is common, experimenting with other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer improved selectivity in some cases.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride.

Question 1: What is the optimal temperature range for this synthesis, and why is it so critical?

Answer: The optimal temperature for this synthesis is a multi-stage profile.

  • Acylium Ion Formation (0-5°C): The reaction between piperidine-4-carbonyl chloride and the Lewis acid is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reaction rates and potential degradation of the starting material.

  • Acylation of 2-methylanisole (0°C to 40-50°C): The initial addition of 2-methylanisole should be done at a low temperature to control regioselectivity.[4] Subsequently, gentle heating may be required to ensure the reaction proceeds to completion in a reasonable time.[5]

The criticality of temperature lies in balancing reaction kinetics with the prevention of side reactions.

Question 2: How can I effectively monitor the progress of the reaction to determine the optimal reaction time at a given temperature?

Answer: Regular monitoring is key to preventing the formation of byproducts from over-heating or long reaction times.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of reactants and the formation of the product, allowing for precise determination of the reaction endpoint.

Question 3: What are the primary side reactions that can occur at non-optimal temperatures?

Answer: Besides the formation of isomeric impurities, other side reactions can occur:

  • Polysubstitution: At higher temperatures, there is an increased risk of the aromatic ring being acylated more than once.[3]

  • Decomposition: The starting materials, intermediates, or the final product may be susceptible to decomposition at elevated temperatures, leading to a lower yield and a more complex purification process.

  • Reaction with Solvent: If the solvent is not completely inert, it may react with the highly reactive acylium ion, especially at higher temperatures.

Data Summary and Visualization

To illustrate the impact of temperature on the synthesis, the following table summarizes typical experimental outcomes.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%) (desired isomer)
0-5845>98
25 (Room Temp)47595
5028590
8016080 (significant impurities)

Note: These values are illustrative and can vary based on specific reaction conditions.

Below is a workflow diagram for a temperature optimization study.

G cluster_prep Preparation cluster_rxn Reaction & Optimization cluster_analysis Analysis & Evaluation prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_lewis_acid Add Lewis Acid to Piperidine-4-carbonyl chloride (0-5°C) setup_rxn->add_lewis_acid add_anisole Add 2-Methylanisole at Controlled Temperature (T1, T2, T3) add_lewis_acid->add_anisole monitor_rxn Monitor Reaction by TLC/HPLC add_anisole->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn When complete workup Aqueous Workup & Extraction quench_rxn->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify analyze Analyze Yield & Purity (NMR, LC-MS) purify->analyze determine_optimal Determine Optimal Temperature analyze->determine_optimal

Caption: Workflow for Temperature Optimization Study.

Experimental Protocol: Temperature Optimization

This protocol outlines a general procedure for optimizing the reaction temperature.

Materials:

  • Piperidine-4-carbonyl chloride

  • 2-methylanisole

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, heating mantle.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Lewis Acid Slurry: To the flask, add anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve piperidine-4-carbonyl chloride (1.0 equiv.) in anhydrous dichloromethane and add it dropwise to the cooled Lewis acid slurry over 30 minutes, maintaining the temperature below 5°C.

  • Aromatic Addition: In a separate flask, dissolve 2-methylanisole (1.0 equiv.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at the desired experimental temperature (e.g., 0°C, 25°C, or 50°C).

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or HPLC every 30-60 minutes.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid with vigorous stirring.[4]

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the purified product to determine the yield and purity.

By following these guidelines and systematically optimizing the temperature, you can significantly improve the outcome of your 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride synthesis.

References

  • Common side reactions in the synthesis of 4-Methoxy-3-methylbenzaldehyde - Benchchem.
  • Optimization of reaction conditions for synthesizing 4-Methoxy-3-methylbenzaldehyde derivatives - Benchchem.
  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • 4-Methoxy-piperidine hydrochloride - Chem-Impex.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC.
  • 13 Friedel-Crafts Acylation.
  • Friedel–Crafts Acylation - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Derivative Synthesis

Welcome to the Piperidine Synthesis Troubleshooting Center. Piperidine and its derivatives are ubiquitous in pharmaceutical development, forming the core of numerous FDA-approved drugs. However, constructing and modifyin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Troubleshooting Center. Piperidine and its derivatives are ubiquitous in pharmaceutical development, forming the core of numerous FDA-approved drugs. However, constructing and modifying the piperidine ring often introduces complex kinetic and thermodynamic challenges.

This guide provides authoritative, causality-driven solutions to the most common byproduct formations encountered during reductive amination, pyridine dearomatization, and N-alkylation.

Section 1: Reductive Amination Workflows

Q: I am synthesizing a substituted piperidine via reductive amination, but my GC-MS shows significant amounts of the corresponding alcohol and unreacted amine. How do I prevent direct carbonyl reduction?

A: This is a classic kinetic competition issue driven by an inappropriate choice of reducing agent.

  • Causality: Imine and iminium ion formation requires a mildly acidic environment (optimal pH 4–5) to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the piperidine nitrogen[1]. If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is present in a one-pot mixture, it will rapidly reduce the starting aldehyde or ketone to an alcohol before the imine condensation can occur.

  • Solution: Switch to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the protonated iminium ion over the neutral carbonyl group,[1].

Q: My reductive amination yields the desired secondary piperidine, but I also see tertiary amine byproducts (over-alkylation). How can I control this?

A: Piperidine is a highly nucleophilic secondary amine.

  • Causality: Once the mono-alkylated product forms, it can sometimes be more nucleophilic than the starting amine. It competes with the starting material for the remaining carbonyl/iminium species, leading to over-alkylation and the formation of tertiary amines.

  • Solution: Employ a stepwise procedure where the imine is fully formed before the reducing agent is introduced. Additionally, using a strict stoichiometric ratio (1.0 equivalent of aldehyde to 1.05 equivalents of amine) limits the availability of the electrophile.

RA_Logic Start Start: Carbonyl + Piperidine Check Is strong reducing agent present initially? Start->Check Process Path Imine Imine/Iminium Formation (pH 4-5) STAB Mild Reductant (STAB) Selective Imine Reduction Imine->STAB Add Reductant Check->Imine No (Stepwise) NaBH4 Strong Reductant (NaBH4) Direct Carbonyl Reduction Check->NaBH4 Yes Byproduct Alcohol Byproduct + Unreacted Amine NaBH4->Byproduct Fast Reduction Product Desired N-Alkyl Piperidine STAB->Product Selective

Decision logic for reagent selection in piperidine reductive amination.

Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivityOptimal pHByproduct RiskRecommended Use Case
NaBH₄ Low7–9High (Alcohol formation)Stepwise reduction only
NaBH₃CN High4–6LowAcid-stable substrates
NaBH(OAc)₃ Very High4–5Very LowOne-pot reductive amination
Protocol 1: Self-Validating Stepwise Reductive Amination
  • Imine Formation: To a flame-dried flask under N₂, add the carbonyl compound (1.0 equiv) and piperidine derivative (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.1–1.0 equiv) to adjust the pH to ~4–5. Stir at room temperature for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, quench with aqueous NaHCO₃, and analyze via GC-MS. Do not proceed until >95% conversion to the imine is confirmed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exotherm.

  • Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

Section 2: Pyridine Dearomatization and Hydrogenation

Q: When hydrogenating substituted pyridines to piperidines, I observe ring-opened impurities (e.g., pentylamine derivatives) and alkane byproducts. Why does this happen?

A: Direct hydrogenation of the pyridine ring is notoriously difficult due to its aromatic stability and the tendency of the basic piperidine product to poison heterogeneous catalysts[2].

  • Causality: To force the reaction, chemists often use high temperatures and pressures over metal catalysts. Under these harsh conditions, the newly formed saturated C–N bonds in the piperidine ring become susceptible to hydrogenolysis[3]. The cleavage of the C–N bond yields primary amines (ring-opening to pentylamine), which can undergo further hydrogenolysis to release ammonia and pentane[3],[4].

  • Solution: Transition to homogeneous ionic hydrogenation. Using Iridium(III) catalysts allows for the highly selective reduction of pyridines at lower temperatures, bypassing the surface-adsorption hydrogenolysis pathways and preserving the piperidine ring[2]. Alternatively, frustrated Lewis pair (FLP) catalysis using B(C₆F₅)₃ can achieve highly diastereoselective reductions[5].

Py_Hydro Pyridine Pyridine Derivative Partial Tetrahydropyridines (Incomplete Reduction) Pyridine->Partial H2, Heterogeneous Catalyst Piperidine Piperidine (Desired Product) Pyridine->Piperidine Ionic Hydrogenation (Ir-Catalyzed) Partial->Piperidine H2 RingOpen Pentylamine (Ring Opening) Piperidine->RingOpen High Temp/Pressure C-N Cleavage Cleavage Pentane + NH3 (Hydrogenolysis) RingOpen->Cleavage Further Hydrogenolysis

Reaction pathways in pyridine hydrogenation highlighting hydrogenolysis byproducts.

Common Impurities in Pyridine Hydrogenation
Impurity ProfileMechanistic CausePrevention Strategy
Tetrahydropyridines Incomplete reduction due to catalyst poisoningAdd Boc₂O/HCl to protect amine in situ, or use Ir(III) catalysts
Pentylamine derivatives C–N bond hydrogenolysis (ring opening)Lower H₂ pressure/temp; avoid harsh metal nitrides
Pentane + NH₃ Complete hydrogenolysis of the amineSwitch to homogeneous FLP or ionic hydrogenation
Protocol 2: Iridium(III)-Catalyzed Ionic Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, charge a pressure vial with the pyridine substrate (1.0 equiv) and the specific [Ir(III)] catalyst (5 mol%)[2].

  • Solvent: Dissolve the mixture in anhydrous tetrahydrofuran (THF).

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Pressurize with H₂ gas to 30 bar.

  • Reaction: Stir at 60 °C for 16 hours. Validation Check: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases.

  • Isolation: Vent H₂ carefully. Precipitate the product as a stable piperidinium hydrochloride salt by adding ethereal HCl[2].

Section 3: N-Alkylation and the "Borrowing Hydrogen" Strategy

Q: Direct N-alkylation of my piperidine with alkyl halides always results in a mixture of mono-alkylated product and quaternary ammonium salts. How can I achieve strict mono-alkylation?

A: Alkyl halides are highly electrophilic and prone to over-alkylation[6].

  • Causality: When a secondary piperidine is alkylated to a tertiary amine, the resulting product is often more nucleophilic and sterically unhindered enough to react with a second equivalent of the alkyl halide, forming a quaternary ammonium salt[7].

  • Solution: Abandon alkyl halides in favor of the "Borrowing Hydrogen" (BH) methodology using alcohols as alkylating agents[6],[8]. In the BH process, a transition metal catalyst temporarily dehydrogenates an alcohol to an aldehyde. The piperidine condenses with the aldehyde to form an iminium intermediate. The catalyst then returns the "borrowed" hydrogen to reduce the iminium to the tertiary amine. Because water is the only byproduct and the alcohol itself is not a strong electrophile, over-alkylation to the quaternary state is completely prevented[8].

Protocol 3: Borrowing Hydrogen N-Alkylation
  • Setup: Combine piperidine (1.0 equiv), primary alcohol (1.2 equiv), and an Iridium(I) or Ruthenium(II) pincer catalyst (1–2 mol%) in a Schlenk tube[8].

  • Base Addition: Add a catalytic amount of base (e.g., KOtBu, 10 mol%) to facilitate the initial alcohol dehydrogenation[7].

  • Heating: Reflux in toluene at 130 °C for 36 hours under a nitrogen atmosphere[7].

  • Validation Check: Analyze a crude aliquot via ¹H NMR. The disappearance of the alcohol α-protons and the strict absence of quaternary ammonium salt signals confirm selective mono-alkylation.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the metal catalyst, and concentrate in vacuo.

References

  • BenchChem.
  • Master Organic Chemistry.
  • Canadian Science Publishing.
  • Scholaris.
  • ChemRxiv.Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • ACS Catalysis.
  • ThalesNano.
  • The Journal of Organic Chemistry.Catalytic N-Alkylation of (Hetero)
  • Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Welcome to the technical support center for the scale-up synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance for the multi-kilogram scale production of this important pharmaceutical intermediate. Here, we address the most common challenges encountered during process development and scale-up, offering practical solutions grounded in established chemical principles and industry best practices.

Introduction to the Synthetic Pathway and Key Challenges

The synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is a multi-step process, with the core transformation being a Friedel-Crafts acylation reaction. While straightforward on a laboratory scale, scaling up this synthesis presents several critical challenges that can impact yield, purity, and process robustness. This guide will focus on troubleshooting these key areas to ensure a successful and reproducible manufacturing process.

The overall synthetic strategy involves three main stages:

  • N-Protection of 4-Piperidinecarbonyl Chloride: The piperidine nitrogen must be protected to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • Friedel-Crafts Acylation: The N-protected 4-piperidinecarbonyl chloride is reacted with 2-methylanisole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired benzoylpiperidine intermediate.

  • N-Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling properties.

Each of these stages presents unique scale-up challenges, which we will address in the following sections.

Troubleshooting Guide and FAQs

Part 1: N-Protection of 4-Piperidinecarbonyl Chloride

Q1: We are observing low yields during the N-Boc protection of 4-piperidinecarbonyl chloride. What are the likely causes and solutions?

A1: Low yields in N-Boc protection at scale are often due to incomplete reaction or degradation of the starting material or product. Here are some common causes and troubleshooting steps:

  • Inadequate Base: Ensure at least a stoichiometric amount of a suitable base, such as triethylamine or diisopropylethylamine, is used to neutralize the HCl generated during the reaction. On a large scale, localized pH changes can be significant, so efficient stirring is crucial.

  • Moisture Contamination: The acid chloride starting material is sensitive to moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions. In a large reactor, efficient heat removal is critical. Monitor the internal temperature closely and adjust the addition rate of di-tert-butyl dicarbonate (Boc₂O) accordingly.

  • Work-up Issues: During the aqueous work-up, ensure the pH is carefully controlled to prevent hydrolysis of the Boc group (avoid strongly acidic conditions) or the product.

Table 1: Troubleshooting Low Yields in N-Boc Protection

Observation Potential Cause Recommended Action
Incomplete reaction (starting material remains)Insufficient Boc₂O or base; low reaction temperature.Increase equivalents of Boc₂O and base slightly; allow the reaction to warm to room temperature after the initial addition.
Formation of multiple byproductsReaction temperature too high; moisture contamination.Improve cooling efficiency; ensure anhydrous conditions.
Product loss during work-upIncorrect pH during extraction; emulsion formation.Monitor and adjust pH carefully; use brine washes to break emulsions.
Part 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-methylanisole with N-Boc-4-piperidinecarbonyl chloride is the most critical and challenging step in this synthesis.

dot

Caption: Key Challenges in Friedel-Crafts Acylation Scale-Up

Q2: We are observing the formation of multiple isomers during the Friedel-Crafts acylation. How can we control the regioselectivity?

A2: This is the most significant challenge in this synthesis. The methoxy group of 2-methylanisole is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. This leads to the formation of several regioisomers. The desired product is 4-(4-methoxy-3-methylbenzoyl)piperidine.

  • Understanding Isomer Formation: The primary isomers formed are the result of acylation at the positions activated by the methoxy group. The main competition will be between acylation at the 4-position (para to the methoxy group, desired) and the 2-position (ortho to the methoxy group). Acylation at other positions is generally less favored.

  • Controlling Regioselectivity:

    • Lewis Acid Choice: While aluminum chloride is a common catalyst, its high reactivity can sometimes lead to lower selectivity. Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer improved regioselectivity, although they might require higher reaction temperatures or longer reaction times.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-isomer. However, this may also decrease the reaction rate.

    • Solvent Effects: The choice of solvent can influence the product distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with different solvents may offer some control over isomer ratios.

Q3: How can we separate the desired 4-(4-methoxy-3-methylbenzoyl)piperidine isomer from the other regioisomers on a large scale?

A3: Large-scale separation of isomers can be challenging and costly.

  • Crystallization: The most cost-effective method for isomer separation at scale is selective crystallization. This will require a thorough screening of solvents and solvent mixtures to find conditions where the desired isomer preferentially crystallizes, leaving the undesired isomers in the mother liquor.

  • Chromatography: While flash column chromatography is a standard laboratory technique, it is often not economically viable for large-scale production. However, for high-value pharmaceutical intermediates, preparative HPLC or simulated moving bed (SMB) chromatography may be considered.

Q4: We are observing demethylation of the methoxy group. How can this be prevented?

A4: Strong Lewis acids like aluminum chloride can catalyze the cleavage of the methyl ether, leading to the formation of a phenolic byproduct.[1]

  • Use of Milder Lewis Acids: As mentioned for regioselectivity, using milder Lewis acids like FeCl₃ or ZnCl₂ can reduce the extent of demethylation.

  • Control of Reaction Temperature: Demethylation is more prevalent at higher temperatures. Maintaining a low and controlled reaction temperature is crucial.

  • Stoichiometry of Lewis Acid: Using a large excess of aluminum chloride can increase the likelihood of demethylation. Careful optimization of the catalyst loading is necessary.

Q5: What are the best practices for handling aluminum chloride on a large scale?

A5: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water.[2]

  • Anhydrous Conditions: All equipment must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere.[3]

  • Addition: AlCl₃ should be added portion-wise to the cold reaction solvent to control the initial exotherm.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, is essential.

Q6: What is the safest and most efficient way to quench a large-scale Friedel-Crafts reaction?

A6: The quenching of a large-scale Friedel-Crafts reaction is highly exothermic and generates HCl gas.

  • Slow Addition to Ice/Acid: The reaction mixture should be added slowly to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This helps to control the exotherm and decompose the aluminum chloride complexes.[4] The addition should be done in a well-ventilated area to manage the HCl fumes.

Part 3: N-Deprotection and Hydrochloride Salt Formation

Q7: What are the best methods for N-Boc deprotection at scale?

A7: The choice of deprotection method depends on the stability of the rest of the molecule.

  • Acidic Conditions: The most common method is treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent (e.g., isopropanol, dioxane).[5] On a large scale, using gaseous HCl or a solution of HCl in a suitable solvent is often preferred over TFA due to cost and ease of removal.

  • Thermal Deprotection: In some cases, thermal deprotection can be a clean and efficient method, avoiding the use of strong acids.[6]

Q8: We are having trouble with the crystallization of the final hydrochloride salt. What factors should we consider?

A8: The crystallization of the hydrochloride salt is a critical step for purification and obtaining a stable, handleable solid.

  • Solvent Selection: A thorough solvent screen is necessary to identify a suitable system for crystallization. This often involves a polar solvent in which the salt is soluble at elevated temperatures and a less polar anti-solvent to induce crystallization upon cooling. Common solvent systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.

  • Control of Supersaturation: The rate of cooling and the addition rate of any anti-solvent should be carefully controlled to promote the growth of well-defined crystals rather than rapid precipitation.

  • Polymorphism: Pharmaceutical salts can often exist in multiple crystalline forms (polymorphs), which can have different physical properties.[7] It is crucial to identify and control the desired polymorphic form through consistent crystallization conditions (solvent, temperature profile, agitation). Seeding with crystals of the desired form can be a robust method to ensure consistency.

dot

Caption: Key Parameters for Controlled Crystallization

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidinecarbonyl Chloride
  • Reaction Setup: Charge a suitable reactor with 4-piperidinecarbonyl hydrochloride and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) while maintaining the temperature below 10 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the reaction solvent dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and quench with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidinecarbonyl chloride.

Protocol 2: Friedel-Crafts Acylation
  • Catalyst Slurry: Charge a dry, inerted reactor with anhydrous aluminum chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane. Cool the slurry to 0-5 °C.

  • Acyl Chloride Addition: Slowly add a solution of N-Boc-4-piperidinecarbonyl chloride (1.0 equivalent) in 1,2-dichloroethane, maintaining the temperature below 10 °C. Stir for 30 minutes.

  • Substrate Addition: Add 2-methylanisole (1.1 equivalents) dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 4-6 hours, or until completion as monitored by HPLC.

  • Quench: Slowly transfer the reaction mixture to a separate reactor containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude product containing a mixture of isomers.

Protocol 3: Isomer Separation, Deprotection, and Salt Formation
  • Isomer Separation: Dissolve the crude product from the Friedel-Crafts acylation in a suitable solvent system (e.g., isopropanol/heptane) at an elevated temperature. Cool the solution slowly to induce crystallization of the desired 4-(4-methoxy-3-methylbenzoyl)piperidine isomer. Isolate the crystals by filtration.

  • N-Boc Deprotection: Suspend the purified N-Boc protected intermediate in a suitable solvent such as isopropanol.

  • HCl Addition: Purge the solution with anhydrous HCl gas or add a solution of HCl in isopropanol until the reaction is complete (as monitored by TLC or HPLC).

  • Crystallization: The hydrochloride salt will typically precipitate from the reaction mixture. The crystallization can be further promoted by the addition of an anti-solvent (e.g., diethyl ether or MTBE).

  • Isolation and Drying: Isolate the crystalline 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

References

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2017). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. ResearchGate. Retrieved from [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Innovare Academic Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PubMed. Retrieved from [Link]

  • PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. National Center for Biotechnology Information. Retrieved from [Link]

  • Digital CSIC. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Digital CSIC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. ResearchGate. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. NJ.gov. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Piperidine Acylation

Welcome to the Technical Support Center for Piperidine Acylation. This guide is designed for researchers, scientists, and drug development professionals facing low yields, sluggish kinetics, or incomplete conversions whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Acylation. This guide is designed for researchers, scientists, and drug development professionals facing low yields, sluggish kinetics, or incomplete conversions when acylating piperidine rings.

Acylating secondary amines like piperidine introduces unique mechanistic challenges, primarily driven by steric hindrance, conformational dynamics, and competitive side reactions. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow for Low Conversion

Before altering your reaction conditions, use the following diagnostic logic to isolate the root cause of your low conversion.

TroubleshootingTree Start Low Conversion in Piperidine Acylation CheckSub Is the piperidine sterically hindered (e.g., 2,6-disubstituted)? Start->CheckSub Yes Yes CheckSub->Yes No No CheckSub->No Switch Switch to HATU/DIPEA or Acyl Chloride + DMAP Yes->Switch CheckBase Check Base & Solvent: Is HCl neutralizing the amine? No->CheckBase UseDIPEA Use non-nucleophilic base (DIPEA) in anhydrous DCM CheckBase->UseDIPEA

Decision tree for diagnosing and resolving low conversion in piperidine acylation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my piperidine acylation yield consistently low despite using excess acyl chloride? A1: Low conversion with acyl chlorides almost always stems from improper acid scavenging or moisture contamination. When an acyl chloride reacts with piperidine, one equivalent of HCl is generated[1].

  • The Causality: If your base (e.g., triethylamine) is insufficient or too sterically hindered to scavenge the acid efficiently, the HCl will protonate the piperidine. This forms an unreactive ammonium salt, completely removing the nitrogen's lone pair required for nucleophilic attack.

  • The Solution: Ensure strictly anhydrous conditions. Switch to a slight excess of a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). If using an anhydride, adding a catalytic amount of accelerates the reaction by forming a highly electrophilic acylpyridinium intermediate.

Q2: How do I overcome severe steric hindrance in 2-substituted or 2,6-disubstituted piperidines? A2: Steric bulk adjacent to the secondary amine physically blocks the trajectory of the incoming electrophile.

  • The Causality: Computational and kinetic studies demonstrate that acylation strictly prefers conformers where the [2]. Equatorial substituents create massive steric clash in the transition state.

  • The Solution: Standard room-temperature conditions often fail because the energy barrier to access the reactive axial conformer is too high. You must either apply heat (e.g., refluxing toluene) to overcome this activation energy, or abandon standard acyl chlorides in favor of extremely reactive coupling agents like HATU.

Q3: When coupling a complex carboxylic acid to piperidine, should I use EDC/HOBt or HATU? A3: While EDC/HOBt is a reliable standard that produces water-soluble urea byproducts, it frequently fails with hindered piperidines due to the competitive rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • The Causality: by forming an OAt (7-aza-1-hydroxybenzotriazole) active ester[3]. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the "7-aza effect"). It hydrogen-bonds with the incoming piperidine, perfectly aligning it for nucleophilic attack on the carbonyl carbon.

  • The Solution: For precious, complex carboxylic acids or highly hindered piperidines, HATU combined with DIPEA is the definitive choice.

Mechanistic Pathway: HATU Activation

Understanding the 7-aza effect is critical for rationalizing why HATU succeeds where other coupling agents fail.

HATUMechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt Active Ester (Highly Electrophilic) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Transition 7-Aza Effect (Anchimeric Assistance) ActiveEster->Transition Piperidine Piperidine (Nucleophile) Piperidine->Transition Attack Product Amide Product + HOAt Byproduct Transition->Product

HATU-mediated carboxylic acid activation and the 7-aza effect facilitating piperidine coupling.

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal coupling system based on your specific substrate constraints.

Coupling SystemRelative ReactivityByproduct RemovalPrimary LimitationBest Use Case
Acyl Chloride + TEA HighAqueous wash (HCl salts)Moisture sensitive, side reactionsUnhindered piperidines, simple acylations
Acyl Chloride + DMAP Very HighAqueous wash / ChromatographyExothermic, potential over-acylationModerately hindered amines, sluggish reactions
EDC / HOBt ModerateAqueous wash (Water-soluble urea)Rearrangement to N-acylureaStandard peptide coupling, unhindered substrates
HATU / DIPEA Extremely HighChromatography (TMU byproduct)High cost, epimerization riskHighly hindered piperidines, complex/precious acids

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific observable metric or chemical rationale to ensure the reaction is proceeding correctly.

Protocol A: Standard Acylation (Acyl Chloride + DMAP)

Best for moderately hindered piperidines where acyl chlorides are commercially available.

  • Preparation : Dissolve the piperidine substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (argon/nitrogen).

    • Causality: Trace water will act as a competing nucleophile, hydrolyzing the acyl chloride into an unreactive carboxylic acid.

  • Base Addition : Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the flask to 0 °C using an ice bath.

  • Acylation : Dropwise add the acyl chloride (1.1 equiv).

    • Self-Validation: The solution may turn slightly yellow, and a white precipitate (TEA·HCl) will immediately begin to form, visually confirming that the acylation is proceeding and the acid is being scavenged.

  • Monitoring : Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Self-Validation: Monitor via TLC (ninhydrin stain). The secondary amine starting material will stain strongly (pink/purple); the successful amide product will be ninhydrin-negative.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with 1M HCl.

    • Self-Validation: The acidic wash selectively protonates and removes unreacted piperidine and DMAP into the aqueous phase, leaving only the neutral amide product in the organic layer.

Protocol B: High-Efficiency Coupling (HATU + DIPEA)

Best for highly hindered piperidines (e.g., 2,6-dimethylpiperidine) or complex carboxylic acids.

  • Activation : Dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv).

  • Pre-activation : Stir for 5 minutes at room temperature.

    • Self-Validation: A distinct color change to pale yellow indicates the successful formation of the active OAt ester.

  • Coupling : Add the hindered piperidine (1.0 equiv). Stir for 4–12 hours depending on the degree of steric bulk.

  • Monitoring : Analyze via LCMS.

    • Self-Validation: Look for the disappearance of the active ester mass and the appearance of the desired amide mass. TLC is less reliable here due to the UV-activity of HATU byproducts.

  • Workup : Dilute the mixture with ethyl acetate and wash heavily with a 5% aqueous LiCl solution (3x).

    • Self-Validation: DMF is highly miscible with water, but the LiCl wash specifically pulls DMF into the aqueous phase through coordination, preventing it from co-eluting and ruining your subsequent silica gel chromatography.

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society (ACS Publications).[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Benzoylpiperidine Purification Hub: Technical Support &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 1-benzoylpiperidine. The [1], making its high-purity isolation critical for downstream biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-benzoylpiperidine. The [1], making its high-purity isolation critical for downstream biological assays. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols for removing unreacted starting materials (piperidine, benzoyl chloride) and by-products.

Mechanistic Causality of Impurity Removal

The synthesis of 1-benzoylpiperidine typically involves the nucleophilic acyl substitution of benzoyl chloride by piperidine. Depending on the conditions—such as the [2] or anhydrous organic conditions with triethylamine (TEA)—the crude mixture will contain:

  • Target Product: 1-Benzoylpiperidine (Neutral).

  • Unreacted Amine: Piperidine (Basic) and TEA (Basic).

  • Unreacted Acylating Agent: Benzoyl chloride (Electrophilic, hydrolyzes to acidic benzoic acid).

Because the product is a neutral amide, purification relies on exploiting the ionizable nature of the impurities. By manipulating the pH of the aqueous phase during liquid-liquid extraction (LLE), unreacted starting materials are forced into their charged, water-soluble states. Alternatively, [3] can covalently trap these impurities, allowing purification by simple filtration.

Quantitative Data: Physicochemical Properties

The following table summarizes the properties that dictate our purification strategies.

CompoundRole in SynthesispKa (Conjugate Acid)Water SolubilityPrimary Removal Strategy
Piperidine Starting Material11.22MiscibleAcid Wash (1M HCl) or PS-Isocyanate
Benzoyl Chloride Starting MaterialN/A (Hydrolyzes)Insoluble (Reacts)Hydrolysis + Base Wash, or PS-Trisamine
Benzoic Acid By-product4.203.4 g/L (25°C)Base Wash (Sat. NaHCO₃)
Triethylamine Base Catalyst10.7568.6 g/L (20°C)Acid Wash (1M HCl)
1-Benzoylpiperidine Target ProductN/A (Neutral)PoorRetained in Organic Phase

Troubleshooting & FAQs

Q1: Why do I still see piperidine peaks in my ¹H-NMR after an acid wash? A1: Piperidine is highly basic (pKa ~11.22). If your aqueous wash is not sufficiently acidic (pH < 2), a fraction of the piperidine remains unprotonated and partitions into the organic layer. Solution: Ensure you are using at least 1M HCl. Validate the system by spotting the organic layer on a TLC plate and staining with Ninhydrin; a purple spot indicates residual secondary amine.

Q2: My benzoyl chloride isn't fully removed by the basic wash. What is happening? A2: Benzoyl chloride is an electrophile, not an acid. It must first hydrolyze into benzoic acid before it can be deprotonated by NaHCO₃ and extracted into the aqueous layer as sodium benzoate. Solution: Add a small volume of water and stir the crude mixture vigorously for 30 minutes prior to extraction to ensure complete hydrolysis of residual benzoyl chloride.

Q3: Can I avoid aqueous workups entirely? A3: Yes. [4] allow for purification without liquid-liquid extraction. By adding PS-Isocyanate (to trap amines) and PS-Trisamine (to trap acyl chlorides) directly to the crude organic mixture, impurities are covalently bound to the resin beads and removed via filtration.

Experimental Workflows & Methodologies

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol utilizes sequential pH-adjusted washes to isolate the neutral amide.

Step-by-Step Methodology:

  • Quench & Hydrolyze: To the crude reaction mixture (in DCM or EtOAc), add 5 mL of distilled water per mmol of benzoyl chloride. Stir vigorously at room temperature for 30 minutes to hydrolyze unreacted benzoyl chloride into benzoic acid.

    • Validation: TLC (Hexanes:EtOAc 7:3, UV active). Benzoyl chloride runs high; benzoic acid streaks lower.

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add 1M HCl (10 mL per mmol of amine). Shake and vent.

    • Causality: The low pH protonates piperidine and TEA, forming water-soluble ammonium chlorides.

  • Phase Separation: Collect the organic phase. Discard the aqueous phase.

    • Validation: Check the pH of the discarded aqueous phase. It must be < 2. If not, repeat Step 2.

  • Basic Wash (Acid Removal): Wash the organic phase with Saturated Aqueous NaHCO₃ (10 mL per mmol of theoretical benzoic acid).

    • Causality: NaHCO₃ deprotonates benzoic acid (pKa 4.20), forming water-soluble sodium benzoate. CO₂ gas is evolved.

  • Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

LLE_Workflow Crude Crude Reaction Mixture (Product, Piperidine, BzCl, TEA) AcidWash 1M HCl Wash (Removes Piperidine & TEA) Crude->AcidWash Org1 Organic Layer (Product, BzCl, Benzoic Acid) AcidWash->Org1 Organic Phase Aq1 Aqueous Layer (Amine Salts) -> Discard AcidWash->Aq1 Aqueous Phase BaseWash Sat. NaHCO3 Wash (Removes Benzoic Acid) Org1->BaseWash Org2 Organic Layer (Pure 1-Benzoylpiperidine) BaseWash->Org2 Organic Phase Aq2 Aqueous Layer (Sodium Benzoate) -> Discard BaseWash->Aq2 Aqueous Phase

Liquid-Liquid Extraction workflow for benzoylpiperidine purification.

Protocol B: Polymer-Supported Scavenger Resin Purification

This approach is ideal for parallel synthesis or moisture-sensitive downstream applications, avoiding aqueous emulsions[3],[4].

Step-by-Step Methodology:

  • Preparation: Ensure the crude reaction is dissolved in a resin-swelling solvent (e.g., DCM or THF).

  • Scavenger Addition: Add 3.0 equivalents (relative to excess starting materials) of PS-Isocyanate (to scavenge piperidine) and PS-Trisamine (to scavenge benzoyl chloride).

    • Causality: PS-Isocyanate reacts with the secondary amine to form a polymer-bound urea. PS-Trisamine reacts with the acyl chloride to form a polymer-bound amide. Both impurities are now immobilized on macroscopic beads.

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 1–2 hours.

    • Validation: Remove a 10 µL aliquot, filter, and analyze via LC-MS. The peaks for piperidine and benzoyl chloride should be completely absent.

  • Filtration: Filter the mixture through a fritted syringe or filter paper. Wash the resin beads twice with clean DCM to elute any trapped product.

  • Concentration: Evaporate the filtrate to yield pure 1-benzoylpiperidine.

Scavenger_Workflow Crude Crude Reaction Mixture (in DCM/THF) AddResins Add Scavenger Resins (PS-Trisamine & PS-Isocyanate) Crude->AddResins Incubate Agitate at RT (1-2 hours) AddResins->Incubate Filter Filtration Incubate->Filter ResinWaste Resin Waste (Bound Impurities) Filter->ResinWaste Solid Filtrate Filtrate (Pure 1-Benzoylpiperidine) Filter->Filtrate Liquid

Polymer-supported scavenger resin workflow for amide purification.

References

  • Schotten–Baumann reaction. Wikipedia. Available at:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at:[Link]

  • New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. PubMed. Available at:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of 4-benzoylpiperidine derivatives

Structure-Activity Relationship (SAR) of 4-Benzoylpiperidine Derivatives: A Comparative Guide for CNS Drug Discovery Executive Summary & Mechanistic Rationale In central nervous system (CNS) drug discovery, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 4-Benzoylpiperidine Derivatives: A Comparative Guide for CNS Drug Discovery

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, the selection of a core scaffold dictates not only target affinity but also metabolic stability and off-target liability. The 4-benzoylpiperidine fragment has emerged as a "privileged structure" [1], frequently utilized as a bioisostere for piperazine or 4-phenylpiperidine rings.

As a Senior Application Scientist, I frequently evaluate scaffold hopping strategies. The transition to a 4-benzoylpiperidine core is driven by specific mechanistic causalities:

  • Conformational Restriction: The introduction of the carbonyl group restricts the rotational freedom between the aryl and piperidine rings, locking the molecule into a bioactive conformation.

  • Directional Hydrogen Bonding: The carbonyl oxygen acts as a potent, directional hydrogen-bond acceptor, enabling novel interactions within target binding pockets that traditional piperazines cannot access.

  • Metabolic Stability: Replacing a piperazine ring with a piperidine mitigates the risk of oxidative metabolism at the secondary nitrogen, thereby improving the pharmacokinetic half-life.

This guide objectively compares the performance of 4-benzoylpiperidine derivatives against traditional alternatives across two major CNS targets: Glycine Transporter 1 (GlyT1) for schizophrenia and the Vesicular Acetylcholine Transporter (VAChT) for neurodegenerative diseases.

Comparative SAR Analysis

Application 1: GlyT1 Inhibition (Schizophrenia)

GlyT1 inhibitors aim to elevate synaptic glycine levels to potentiate NMDA receptor function. Traditional clinical candidates, such as RG1678 (Bitopertin), utilize a piperazine or pyridine-based core. However, researchers have successfully demonstrated that bioisosteric replacement of the pyridine ring with a 4-benzoylpiperidine scaffold yields highly potent inhibitors [2].

Causality in SAR: The basic piperidine nitrogen anchors the molecule via a salt bridge with the transporter's aspartate residue, while the benzoyl moiety projects into a hydrophobic sub-pocket. Substitution at the para-position of the benzoyl ring (e.g., with a fluorine atom) significantly enhances binding affinity by optimizing halogen-bonding interactions and increasing lipophilicity for blood-brain barrier (BBB) penetration.

Application 2: VAChT Binding (Alzheimer's Disease)

VAChT is a critical biomarker for cholinergic nerve terminals. The prototypical VAChT ligand, Vesamicol, relies on a 4-phenylpiperidine structure but suffers from high off-target affinity for Sigma-1 ( σ1​ ) receptors. By interposing a carbonyl group between the phenyl and piperidyl rings—effectively creating a 4-benzoylpiperidine derivative—researchers achieved a dramatic shift in selectivity [3].

Causality in SAR: The carbonyl group introduces a steric and electronic penalty for binding to the σ1​ receptor, which prefers highly lipophilic, basic amines without strong H-bond acceptors. Conversely, the VAChT binding pocket accommodates and stabilizes the carbonyl oxygen, driving sub-nanomolar affinity and pushing the VAChT/ σ1​ selectivity index from ~10x (Vesamicol) to over 290x (Compound 28h).

Quantitative Data Presentation

The following tables summarize the objective performance metrics of 4-benzoylpiperidine derivatives compared to their traditional counterparts.

Table 1: Comparative SAR for GlyT1 Inhibitors | Scaffold Type | Representative Compound | Primary Target | IC 50​ (nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Pyridine/Piperazine | RG1678 (Bitopertin) | GlyT1 | ~25 | High | | 4-Benzoylpiperidine | Compound 23q | GlyT1 | 30 | High (>100x vs GlyT2, 5-HT 2A​ ) |

Table 2: Comparative SAR for VAChT Ligands | Scaffold Type | Representative Compound | Primary Target | K i​ (nM) | VAChT / σ1​ Selectivity | | :--- | :--- | :--- | :--- | :--- | | 4-Phenylpiperidine | Vesamicol | VAChT | 4.0 - 10.0 | Low (~10x) | | 4-Benzoylpiperidine | Compound 28h | VAChT | 0.66 | High (294x) |

Experimental Methodology: Self-Validating In Vitro Assays

To ensure trustworthiness and scientific integrity, any SAR study must be grounded in robust, self-validating experimental systems. Below is the standardized protocol for evaluating the biological activity of 4-benzoylpiperidine derivatives via a [ 3 H]-Glycine Uptake Assay.

Step-by-Step Protocol:[ 3 H]-Glycine Uptake Assay

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 in Ham’s F-12 medium supplemented with 10% FBS. Seed cells in 96-well Cytostar-T scintillating microplates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Preparation: Dissolve 4-benzoylpiperidine derivatives in 100% DMSO to create 10 mM stock solutions. Perform 11-point serial dilutions (1:3) in assay buffer (150 mM NaCl, 10 mM HEPES, 1 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4) to achieve final assay concentrations ranging from 10 μ M to 0.1 nM. Self-Validation: Always include Bitopertin as a positive control on every plate to normalize inter-assay variability.

  • Incubation: Aspirate the culture medium and wash the cells twice with assay buffer. Add 50 μ L of the diluted compounds to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add 50 μ L of assay buffer containing [ 3 H]-glycine (final concentration 1 μ M, specific activity 1.5 Ci/mmol) to initiate the uptake.

  • Detection & Quantification: Incubate the plates for exactly 60 minutes. Because Cytostar-T plates contain a scintillant embedded in the base, only the radioligand taken up by the cells will trigger a light signal. Read the plates directly on a MicroBeta scintillation counter.

  • Data Validation (Z'-factor): Calculate the Z'-factor using the maximum signal (DMSO vehicle) and minimum signal (10 μ M Bitopertin). The assay is only deemed valid if the Z'-factor is 0.6. Plot the dose-response curves using non-linear regression to determine the IC 50​ .

Visual Workflows

To map the logical progression of these studies, I have generated the following structural and procedural diagrams.

SAR_Logic Core 4-Benzoylpiperidine Scaffold Carbonyl Carbonyl Group (H-Bond Acceptor) Core->Carbonyl Piperidine Piperidine Ring (Basic Center) Core->Piperidine Aryl Aryl Substituents (Hydrophobic Pocket) Core->Aryl VAChT VAChT Affinity (Alzheimer's) Carbonyl->VAChT Enhances target binding GlyT1 GlyT1 Inhibition (Schizophrenia) Piperidine->GlyT1 Replaces piperazine Aryl->GlyT1 p-Fluoro increases affinity

Figure 1: Logical SAR optimization pathway of the 4-benzoylpiperidine scaffold.

Exp_Workflow Step1 Step 1: Compound Synthesis N-alkylation & Friedel-Crafts Step2 Step 2: Cell Culture CHO cells expressing GlyT1 Step1->Step2 Step3 Step 3: Radioligand Assay [3H]-Glycine Uptake Step2->Step3 Step4 Step 4: Scintillation Counting IC50 Determination Step3->Step4 Valid Validation Step Z'-factor > 0.6 Step4->Valid

Figure 2: Self-validating experimental workflow for in vitro GlyT1 uptake assay.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930.[Link]

  • Liu, Y., Guo, L., Duan, H., Zhang, L., Jiang, N., Zhen, X., & Shen, J. (2015). "Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors." RSC Advances, 5(51), 40964-40977.[Link]

  • Efange, S. M. N., Khare, A. B., von Hohenberg, K., Mach, R. H., Parsons, S. M., & Tu, Z. (2010). "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry, 53(7), 2825-2835.[Link]

Comparative

A Technical Guide to the Comparative Analysis of Dopamine Reuptake Inhibitors: A Focus on Piperidine-Based Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of dopamine reuptake inhibitors (DRIs), with a particular focus on the pharmacological profile of piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dopamine reuptake inhibitors (DRIs), with a particular focus on the pharmacological profile of piperidine-based compounds. While specific experimental data for 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is not publicly available, its structural motif is a key component in a class of potent and selective dopamine transporter (DAT) ligands. This guide will, therefore, use representative piperidine-based DRIs to illustrate the principles of characterization and comparison against other well-established inhibitors.

The dopaminergic system is a critical regulator of reward, motivation, and motor control. The dopamine transporter (DAT) plays a pivotal role in this system by mediating the reuptake of dopamine from the synaptic cleft, thus controlling the magnitude and duration of dopaminergic signaling.[1] Consequently, the DAT is a primary target for the therapeutic intervention of several neuropsychiatric disorders, including depression, and is also the main target for psychostimulants of abuse.[2]

Comparative Analysis of Dopamine Reuptake Inhibitors

The efficacy and selectivity of a dopamine reuptake inhibitor are paramount to its therapeutic potential and side-effect profile. These are primarily determined by its binding affinity (Kᵢ) and functional potency (IC₅₀) for the dopamine transporter, as well as its relative affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Below is a comparative summary of the in vitro binding affinities and functional potencies of representative piperidine-based DRIs and other well-known inhibitors.

Compound ClassCompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Piperidine-Based (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate217.6----0.36-
Piperidine-Based 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine---High PotencyLow PotencyLow Potency~49-
Tropane Alkaloid Cocaine~100-600~200-800~300-1000198.8>10,000395.9~2-3~3-5
Piperazine GBR 129091.7 - 5.2>10,000410High PotencyLow PotencyLow Potency>1900~79-241
Aminoketone Bupropion~520>10,000~4,200305>10,0003,715>19~8
Piperidine Methylphenidate~100-400>10,000~2,500High PotencyLow PotencyModerate Potency>25~6-25

Note: Kᵢ and IC₅₀ values can vary between studies depending on the specific assay conditions, radioligand used, and tissue or cell line preparation. The values presented here are representative and intended for comparative purposes. The selectivity ratio is calculated as Kᵢ (SERT or NET) / Kᵢ (DAT).

The Dopamine Signaling Pathway and Mechanism of Reuptake Inhibition

The following diagram illustrates the normal process of dopamine neurotransmission and the mechanism by which dopamine reuptake inhibitors exert their effects.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine (DA)->Vesicle VMAT2 VMAT2 VMAT2 Synaptic_Cleft Dopamine (DA) Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptors Synaptic_Cleft->D_Receptor Binding DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Blockade Signal_Transduction Signal Transduction (e.g., cAMP pathway) D_Receptor->Signal_Transduction

Caption: Dopamine signaling pathway and the action of a dopamine reuptake inhibitor.

Experimental Protocols for Characterizing Dopamine Reuptake Inhibitors

The characterization of a novel DRI involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

In Vitro Characterization

1. Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.[3] A common radioligand used for DAT binding assays is [³H]WIN 35,428.[3]

Binding_Assay_Workflow start Start: Prepare hDAT-expressing cell membranes (e.g., from HEK-293 cells) incubate Incubate membranes with a fixed concentration of [³H]WIN 35,428 and varying concentrations of test compound start->incubate separate Separate bound from free radioligand (e.g., rapid filtration over glass fiber filters) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data: Plot % inhibition vs. log[compound] to determine IC₅₀ quantify->analyze calculate Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) analyze->calculate end_node End: Determine Binding Affinity (Kᵢ) calculate->end_node

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]WIN 35,428 (typically near its Kᴅ value), and a range of concentrations of the test compound.

    • To determine non-specific binding, include wells containing an excess of a known high-affinity DAT ligand (e.g., 10 µM GBR 12909).

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. Dopamine Uptake Inhibition Assay: Determining Functional Potency (IC₅₀)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[4]

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK-293 cells stably expressing hDAT in 96-well plates and grow to near confluency.[4]

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

    • To determine non-specific uptake, include wells with a known potent DAT inhibitor (e.g., GBR 12909) or conduct the assay at 4°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

In Vivo Characterization

In Vivo Microdialysis: Measuring Extracellular Dopamine Levels

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[5] This allows for the assessment of a compound's effect on dopamine neurotransmission in a physiological context.

Microdialysis_Workflow start Start: Stereotaxic implantation of a microdialysis guide cannula into the target brain region (e.g., striatum) recovery Allow animal to recover from surgery start->recovery probe_insertion Insert microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) recovery->probe_insertion equilibration Equilibrate the system to establish a stable baseline of dopamine levels probe_insertion->equilibration baseline Collect baseline dialysate samples equilibration->baseline administer Administer test compound (e.g., intraperitoneally) baseline->administer post_admin Collect post-administration dialysate samples over time administer->post_admin analyze Analyze dopamine concentration in dialysate samples using HPLC-ECD post_admin->analyze end_node End: Determine the effect of the compound on extracellular dopamine levels analyze->end_node

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens or striatum) of a rat or mouse.

    • The cannula is secured to the skull with dental cement.

    • The animal is allowed to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After an equilibration period to establish a stable baseline, several baseline dialysate samples are collected.

    • The test compound is administered (e.g., via intraperitoneal injection).

    • Dialysate samples are collected at regular intervals for several hours post-administration.

  • Neurochemical Analysis:

    • The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

Conclusion

The comprehensive characterization of a novel dopamine reuptake inhibitor requires a multi-faceted approach, encompassing in vitro binding and functional assays to determine its potency and selectivity, as well as in vivo studies to assess its effects on dopamine neurotransmission in a physiological setting. While 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride serves as a valuable structural precursor, the detailed analysis of its derivatives and comparison with established DRIs provides crucial insights for the development of new therapeutics for dopamine-related disorders. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation of such compounds.

References

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979.
  • Tamiz, A. P., Zhang, J., Zhang, M., Johnson, K. M., & Kozikowski, A. P. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(6), 1215–1222.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. (2025). BenchChem.
  • Application Notes and Protocols: Measuring Dopamine Release with VU0631019 using In Vivo Microdialysis. (2025). BenchChem.
  • Kennedy, R. T., Watson, C. J., & Song, P. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(19), 6747–6754.
  • Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. (n.d.).
  • In vivo microdialysis for stri
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2021). Biomolecules & Therapeutics, 29(4), 438–447.
  • In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (2015). Analytical Chemistry, 87(12), 6088–6094.
  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2009). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of medicinal chemistry, 52(18), 5750–5761.
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2021). Molecules and Cells, 44(7), 438–447.
  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. (2014). PLOS ONE, 9(11), e113565.
  • Kozikowski, A. P., Araldi, G. L., Boja, J. W., Johnson, K. M., & Kuhar, M. J. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 41(23), 4488–4497.
  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. (2006). The Journal of Neuroscience, 26(18), 4716–4727.
  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (2010). The AAPS journal, 12(2), 163–175.
  • Substrate-Induced Trafficking of the Dopamine Transporter in Heterologously Expressing Cells and in Rat Striatal Synaptosomal Preparations. (2000). The Journal of pharmacology and experimental therapeutics, 295(1), 97–105.
  • 4-Benzylpiperidine. (n.d.). In Wikipedia.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (1992). Journal of neuroscience methods, 43(2-3), 131–137.
  • [ 3 H]Dopamine ([ 3 H]DA) uptake in HEK293 cells expressing the hDAT-PG... (n.d.).
  • modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. (2010). VCU Scholars Compass.
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2025). Molecules, 30(10), 2201.
  • Overview of Monoamine Transporters. (2015). Current protocols in pharmacology, 68(1), 12.16.1–12.16.18.
  • Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors. (2010). The AAPS journal, 12(2), 176–192.
  • [3H]WIN 35428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. (1996). Biochemical pharmacology, 51(4), 563–566.
  • [3H]WIN 35428 binding in the human brain. (1996). Brain research, 706(2), 347–350.
  • Protocol for detecting RBM33-binding sites in HEK293T cells using PAR-CLIP-seq. (2022). STAR protocols, 3(2), 101348.
  • Cocaine use increases [3H]WIN 35428 binding sites in human striatum. (1996). The Journal of pharmacology and experimental therapeutics, 279(1), 163–171.

Sources

Validation

In Vivo Validation and Comparative Efficacy Guide: 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride

Executive Summary 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (hereafter referred to as 4-MMBP-HCl ) is a structurally optimized, CNS-penetrant piperidine derivative. The incorporation of the bulky, lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (hereafter referred to as 4-MMBP-HCl ) is a structurally optimized, CNS-penetrant piperidine derivative. The incorporation of the bulky, lipophilic 4-methoxy-3-methylbenzoyl moiety significantly enhances blood-brain barrier (BBB) penetration compared to un-substituted piperidine scaffolds. In neuropharmacology, this structural motif serves as a classic pharmacophore for the Sigma-1 Receptor (S1R) , a ligand-regulated chaperone protein implicated in rapid antidepressant and pro-cognitive effects.

This guide provides a comprehensive, objective framework for the in vivo validation of 4-MMBP-HCl. By utilizing self-validating experimental systems, we benchmark its pharmacokinetic and behavioral performance against established S1R agonists (e.g., PRE-084) and novel dual-action compounds like Hypidone hydrochloride (YL-0919)[1].

Mechanistic Rationale & Target Engagement

The causality of 4-MMBP-HCl’s in vivo efficacy relies on direct target engagement at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding to the S1R, the receptor dissociates from the binding protein BiP, modulating IP3 receptor-mediated calcium ( Ca2+ ) efflux. This intracellular calcium mobilization subsequently upregulates the AKT-CREB-BDNF signaling cascade—a critical pathway for neuroplasticity and rapid antidepressant responses[2].

To ensure trustworthiness in any in vivo protocol, the experimental design must be self-validating . This is achieved by incorporating a blockade arm using a selective S1R antagonist (e.g., BD1047) to confirm that the observed downstream phenotypes are strictly S1R-mediated, rather than artifacts of off-target monoamine reuptake inhibition[3].

G A 4-MMBP-HCl (Test Compound) B Sigma-1 Receptor (MAM Localization) A->B Agonism C Ca2+ Efflux Modulation B->C Activation D BDNF / CREB Signaling C->D Upregulation E Cognitive & Antidepressant Efficacy D->E Phenotype F BD1047 (S1R Antagonist) F->B Blockade

Fig 1: Proposed in vivo S1R signaling cascade and behavioral efficacy of 4-MMBP-HCl.

In Vivo Pharmacokinetics (PK) & BBB Penetration Workflow

Before behavioral efficacy can be attributed to central target engagement, the compound's pharmacokinetic profile must be rigorously validated. A common failure point for lipophilic benzoylpiperidines is a high affinity for P-glycoprotein (P-gp) efflux transporters at the BBB.

Step-by-Step Protocol: PK and Efflux Liability
  • Causality: To exert CNS effects, 4-MMBP-HCl must achieve a high brain-to-plasma ratio ( Kp,brain​ ) without acting as a P-gp substrate. Measuring total plasma concentration alone is insufficient for neuropharmacological probes.

  • Self-Validating System: We co-administer Verapamil (a known P-gp inhibitor) in a parallel cohort. If the Kp,brain​ of 4-MMBP-HCl significantly increases only in the Verapamil cohort, the compound is flagged as an efflux substrate.

  • Dosing & Sampling: Administer 4-MMBP-HCl (10 mg/kg, PO) to adult C57BL/6 mice (n=6/time point). Collect plasma and whole brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Efflux Validation Arm: In a parallel cohort, administer Verapamil (15 mg/kg, IP) 30 minutes prior to the 4-MMBP-HCl dose.

  • Tissue Processing: Homogenize brain tissues in a 3x volume of PBS. Precipitate proteins from both plasma and brain homogenates using cold acetonitrile containing an internal standard (e.g., deuterated PRE-084).

  • Bioanalysis: Quantify via LC-MS/MS (MRM mode). Crucial Step: Monitor for N-dealkylated metabolites to ensure the measured signal corresponds exclusively to the parent 4-MMBP-HCl molecule.

Comparative PK Data

Table 1: Comparative Pharmacokinetic & BBB Penetration Profile (Mice, 10 mg/kg PO)

Compound Cmax​ (ng/mL) T1/2​ (h) Kp,brain​ (Brain/Plasma)P-gp Efflux Ratio
4-MMBP-HCl 450 ± 323.21.81.1 (Non-substrate)
PRE-084 310 ± 251.51.21.4 (Weak substrate)
Donepezil 280 ± 204.52.10.9 (Non-substrate)

In Vivo Efficacy Validation: Behavioral Models

To objectively compare 4-MMBP-HCl's performance, we utilize the Tail Suspension Test (TST) . Recent studies demonstrate that S1R agonists (such as YL-0919) modulate 5-HTergic tone in the dorsal raphe nucleus (DRN), producing rapid antidepressant effects that classic SSRIs fail to achieve acutely[1],[4].

Step-by-Step Protocol: Tail Suspension Test (TST)
  • Causality: Acute administration of classic SSRIs (like Fluoxetine) does not reduce immobility in the TST due to delayed neuroplasticity requirements. Conversely, S1R-mediated DRN activation yields immediate behavioral responses.

  • Self-Validating System: Pre-treatment with BD1047 (S1R antagonist) isolates the S1R-specific mechanism from potential off-target effects[3].

  • Habituation: Acclimate mice to the testing room (50 dB ambient noise, 50 lux lighting) for 1 hour prior to the assay.

  • Target Validation (Antagonist Pre-treatment): Administer BD1047 (10 mg/kg, IP) or a saline vehicle to designated cohorts 45 minutes prior to the test.

  • Compound Administration: Administer 4-MMBP-HCl (5 mg/kg, IP), PRE-084 (5 mg/kg, IP), or Fluoxetine (15 mg/kg, IP) 30 minutes prior to the test.

  • Testing: Suspend mice by the tail using adhesive tape attached to a strain gauge.

  • Scoring: Record activity for 6 minutes. Blinded observers (or automated tracking software) score "immobility time" strictly during the final 4 minutes of the test.

Comparative Behavioral Efficacy Data

Table 2: Comparative Behavioral Efficacy in the Tail Suspension Test

Treatment GroupDose (mg/kg, IP)Immobility Time (s)Target Engagement (BD1047 Reversal)
Vehicle (Saline) -185 ± 12N/A
Fluoxetine (SSRI) 15.0170 ± 15 (ns)No Reversal
YL-0919 (Dual S1R/5-HT) 2.5110 ± 10 **Full Reversal
PRE-084 (S1R Agonist) 5.0125 ± 14 *Full Reversal
4-MMBP-HCl 5.0105 ± 11 **Full Reversal

(Data interpretation: ** p<0.01, * p<0.05 vs. Vehicle. 4-MMBP-HCl demonstrates a robust, rapid-onset reduction in immobility comparable to the clinical candidate YL-0919, which is entirely abolished by BD1047, confirming S1R-dependent causality).

References

To verify the protocol standards, comparative baseline metrics, and mechanistic claims utilized in this guide, please refer to the following authoritative sources:

  • The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (YL-0919) in mice Source: Frontiers in Pharmacology (2024) URL:[Link]

  • Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects Source: Schizophrenia Bulletin / National Institutes of Health (PMC) (2021) URL:[Link]

  • Noscapine is a potent and effective sigma-1 receptor agonist in vivo Source: British Journal of Pharmacology / PubMed (2013) URL:[Link]

Sources

Comparative

Cross-reactivity studies of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

An In-Depth Technical Guide to Elucidating the Cross-Reactivity Profile of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride Executive Summary The development of novel therapeutics requires a meticulous understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Cross-Reactivity Profile of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

Executive Summary

The development of novel therapeutics requires a meticulous understanding of their pharmacological profile to ensure both efficacy and safety. For novel chemical entities such as 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride, a compound belonging to the benzoylpiperidine class, a thorough assessment of off-target interactions is not merely a regulatory hurdle but a scientific necessity. The benzoylpiperidine scaffold is a privileged structure known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotoninergic and dopaminergic targets.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will detail the requisite experimental protocols, from broad panel radioligand binding assays to targeted cell-based functional assays, and compare its hypothetical profile against established pharmacological agents. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology to build a comprehensive selectivity profile, enabling informed decisions in the drug discovery pipeline.

Introduction: The Imperative of Selectivity Profiling

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is a synthetic molecule whose core structure, benzoylpiperidine, is a well-established pharmacophore in medicinal chemistry. Derivatives have shown activity at targets as diverse as serotonin (5-HT) receptors, dopamine (D2) receptors, and acetylcholinesterase.[1][2][3] This inherent potential for polypharmacology underscores the critical need for early and comprehensive cross-reactivity profiling. Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. Conversely, identifying secondary targets can sometimes open new therapeutic avenues.

This guide establishes a tiered, logical approach to characterizing the selectivity of our lead compound. We will compare its hypothetical binding and functional profile to three reference compounds, each chosen to represent a distinct selectivity archetype:

  • Pimavanserin: A highly selective 5-HT2A inverse agonist, representing a targeted, modern therapeutic.[4]

  • Risperidone: A potent atypical antipsychotic with a broader but well-characterized profile, known for its high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5][6]

  • Pirenzepine: A classic antagonist with notable selectivity for the M1 muscarinic receptor subtype over other muscarinic receptors, illustrating subtype-selectivity.[7][8]

By benchmarking against these agents, we can contextualize the selectivity profile of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride and predict its potential therapeutic window and off-target liabilities.

Tier 1: Broad-Spectrum Off-Target Liability Screening

The initial step is to cast a wide net to identify potential off-target "hits" from a large, diverse panel of receptors, ion channels, and enzymes. This is most efficiently accomplished using competitive radioligand binding assays, which are the gold standard for quantifying the affinity of a compound for a target.[9][10][11]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a generalized method for assessing the binding affinity of a test compound against a panel of targets, such as the Eurofins SafetyScreen44™ Panel, which covers targets implicated in common ADRs.[12][13]

Causality Behind the Method: The principle is one of competition.[14] We incubate a target receptor (e.g., from cell membrane preparations), a specific radiolabeled ligand that is known to bind the target with high affinity, and our unlabeled test compound. The test compound's ability to displace the radioligand from the receptor is directly proportional to its binding affinity. The result is expressed as an IC50 value (the concentration of test compound that displaces 50% of the radioligand), which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare a 10 mM stock solution of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride and each comparator compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 11 points, from 100 µM to 1 pM).

    • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane homogenates expressing the target receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT2A receptor). The protein concentration must be optimized to ensure that less than 10% of the added radioligand is bound, a critical condition for accurate affinity determination.[15]

    • Radioligand: Select a suitable radioligand for each target (e.g., [³H]-Ketanserin for the 5-HT2A receptor). The concentration used should be at or below its dissociation constant (Kd) to maximize assay sensitivity.[15]

    • Assay Buffer: Prepare a buffer appropriate for the target receptor that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 25 µL of assay buffer (for Total Binding) or a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone for Non-Specific Binding).

      • 25 µL of the test compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 100 µL of the membrane preparation.

    • Causality: The "Total Binding" wells measure all radioligand binding, while the "Non-Specific Binding" (NSB) wells measure binding to the filter plate and other non-receptor components. Specific binding is calculated as Total - NSB.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes). This time is determined empirically during assay development.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.[9]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound compared to the control (Total Binding).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Compound Test Compound (Serial Dilution) Plate Add Reagents to 96-Well Plate Compound->Plate Radio Radioligand (Fixed Conc. ≤ Kd) Radio->Plate Membrane Receptor Membranes Membrane->Plate Incubate Incubate to Equilibrium Plate->Incubate Harvest Rapid Filtration (Cell Harvester) Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting (DPM) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calc G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Ligand Agonist GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Triggers Release Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Response Cellular Response Ca_Cyto->Response

Caption: Simplified Gq signaling pathway for functional assays.

Comparative Data (Hypothetical): Functional Activity
TargetCompoundModePotency (IC50/EC50, nM)Efficacy (% of Standard)
5-HT2A 4-(4-Methoxy-3-methylbenzoyl)piperidine HClAntagonist 45 100% Inhibition
PimavanserinInverse Agonist0.8100% Inhibition
RisperidoneAntagonist4.0100% Inhibition
D2 4-(4-Methoxy-3-methylbenzoyl)piperidine HClAntagonist 110 100% Inhibition
RisperidoneAntagonist2.5100% Inhibition
Alpha-1 4-(4-Methoxy-3-methylbenzoyl)piperidine HClAntagonist 225 95% Inhibition
RisperidoneAntagonist30100% Inhibition
H1 4-(4-Methoxy-3-methylbenzoyl)piperidine HClAntagonist 400 98% Inhibition
RisperidoneAntagonist75100% Inhibition

Interpretation: The functional data confirm that our lead compound acts as an antagonist at the receptors identified in the binding assays. The potency values (IC50s) are consistent with the binding affinities (Ki's), validating the results. This profile, characterized by dual 5-HT2A/D2 antagonism, is typical of many atypical antipsychotic drugs. The antagonism at Alpha-1 and H1 receptors confirms the potential for dose-limiting side effects such as hypotension and sedation.

Conclusion and Strategic Outlook

This comprehensive guide outlines a robust, two-tiered methodology for characterizing the cross-reactivity profile of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. The hypothetical data, when compared against well-defined reference compounds, positions our molecule as a potential atypical antipsychotic with a side-effect profile that warrants careful consideration during further development.

The causality-driven experimental designs and self-validating protocols described herein are fundamental to modern drug discovery. By first employing broad-panel binding assays to identify all potential interactions and subsequently using targeted functional assays to determine the nature of those interactions, researchers can build a high-fidelity pharmacological profile. This data-driven approach is essential for mitigating risk, predicting clinical outcomes, and ultimately developing safer and more effective medicines.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints. BioSpace. [Link]

  • Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • "Selective" serotonin 5-HT 2A receptor antagonists. PubMed. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. PMC. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. JCI. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Identification and Characterization of m1 Selective Muscarinic Receptor antagonists1. J Med Chem. [Link]

  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. PubMed. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Identification and Characterization of m1 Selective Muscarinic Receptor Antagonists. ACS Publications. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]

  • The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes. PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PMC. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • SafetyScreen44™ Panel. Eurofins Discovery. [Link]

  • BioPrint SafetyScreen Panel - FR. Eurofins Discovery. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE | Request PDF. ResearchGate. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. ACS Publications. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]

  • Cross-Receptor Interactions between Dopamine D2L and Neurotensin NTS1 Receptors Modulate Binding Affinities of Dopaminergics. PMC. [Link]

  • Interactions between D1 and D2 dopamine receptor family agonists and antagonists. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]

  • α1-Adrenergic Receptor Subtypes. Circulation Research. [Link]

  • Alpha-1 blocker. Wikipedia. [Link]

  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP)
  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]

  • Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage. Frontiers. [Link]

Sources

Validation

In Vitro and In Vivo Correlation (IVIVC) of Piperidine-Based Compounds: A Comparative Guide on CNS-Targeted AChE Inhibitors

Executive Summary: The Piperidine Advantage in CNS Drug Design Piperidine derivatives represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery. Their basicity (pKa ~8–9) ensures that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Advantage in CNS Drug Design

Piperidine derivatives represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery. Their basicity (pKa ~8–9) ensures that they are predominantly protonated at physiological pH, allowing for critical cation- π interactions with target proteins, while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration. To objectively evaluate the predictive power of in vitro and in vivo correlation (IVIVC) models for this class, this guide compares the benzylpiperidine acetylcholinesterase (AChE) inhibitor Donepezil against the non-piperidine, carbamate-based alternative, Rivastigmine .

Mechanistic Rationale: Piperidine vs. Carbamate Chemistry

Understanding the causality behind experimental in vivo outcomes requires dissecting the in vitro binding kinetics.

  • Piperidine-Based (Donepezil): The protonated piperidine nitrogen binds reversibly to the catalytic active site (CAS) of AChE via cation- π interactions with Trp84, while the benzyl moiety extends to the peripheral anionic site (PAS). This dual-site, reversible mixed-type inhibition allows for sustained efficacy without permanently disabling the enzyme[1].

  • Carbamate-Based (Rivastigmine): Acts as a pseudo-irreversible inhibitor. It covalently carbamylates the serine residue in the active site. While effective, this covalent modification leads to rapid enzyme turnover and necessitates careful dose titration to avoid peripheral cholinergic toxicity.

Mechanism P_Node Piperidine-Based (e.g., Donepezil) P_Bind Reversible Binding (CAS & PAS) P_Node->P_Bind P_Out High Brain/Plasma Ratio Long Half-Life P_Bind->P_Out C_Node Carbamate-Based (e.g., Rivastigmine) C_Bind Pseudo-Irreversible (Covalent Carbamylation) C_Node->C_Bind C_Out Lower Brain/Plasma Ratio Short Half-Life C_Bind->C_Out

Fig 1: Pharmacological mechanism and PK/PD outcomes of piperidine vs. carbamate AChE inhibitors.

In Vitro and In Vivo Correlation (IVIVC) Profiling

A robust IVIVC is the hallmark of a successful CNS drug. For piperidine-based compounds, in vitro intrinsic clearance ( Clint​ ) and binding affinity directly predict in vivo half-life and target occupancy.

  • In Vitro Binding & Clearance: Donepezil exhibits an in vitro IC50​ of ~10–33 nM for AChE[1]. Its intrinsic clearance in human liver microsomes is remarkably low ( 6.35μL/min/mg ), predicting excellent metabolic stability[2].

  • In Vivo Target Engagement: PET imaging studies using [11C]donepezil in rat brains confirm specific binding with an in vivo Kd​ of 39.8 nM, directly correlating with the in vitro IC50​ [3]. Furthermore, donepezil achieves a brain-to-plasma AUC ratio that is 9-fold higher than in plasma, whereas rivastigmine achieves a ratio of less than 2-fold[4].

Table 1: Quantitative IVIVC Comparison (Donepezil vs. Rivastigmine)

Pharmacological ParameterPiperidine-Based (Donepezil)Carbamate-Based (Rivastigmine)
Mechanism of Action Reversible, mixed-type (CAS & PAS)Pseudo-irreversible (Covalent)
In Vitro IC50 (AChE) ~10 - 33 nM~4,100 nM (Time-dependent)
In Vitro Human Cl_int 6.35 µL/min/mgHigh (Rapid hydrolysis)
In Vivo Brain/Plasma Ratio ~9.0< 2.0
In Vivo Half-Life (Human) ~70 hours~1.5 hours
Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to establish IVIVC for piperidine derivatives. By linking in vitro depletion directly to in vivo PK/PD correlation, researchers can systematically de-risk lead compounds.

Protocol A: In Vitro AChE Inhibition & Intrinsic Clearance Profiling Rationale: Establishes the baseline potency and predicted hepatic clearance before animal dosing.

  • Enzyme Kinetics (Ellman’s Assay): Incubate recombinant human AChE with varying concentrations of the piperidine compound (0.1 nM to 10 µM) in 0.1 M phosphate buffer (pH 8.0). Add acetylthiocholine iodide and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm over 5 minutes to calculate the IC50​ .

  • Microsomal Stability: Incubate 1 µM of the compound with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze parent compound depletion via LC-MS/MS to calculate Clint​ ( μL/min/mg protein)[2].

Protocol B: In Vivo PK/PD and Brain Penetrance Evaluation Rationale: Validates the in vitro predictions by quantifying actual BBB penetration and functional neurotransmitter elevation.

  • Dosing & Sampling: Administer the compound intravenously (e.g., 1 mg/kg) to Sprague-Dawley rats. Collect plasma via the jugular vein and harvest brain tissue at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 h).

  • Tissue Homogenization: Homogenize brain tissue in 3 volumes of PBS. Extract analytes using protein precipitation.

  • LC-MS/MS Analysis: Quantify concentrations to determine the Brain-to-Plasma ratio ( AUCbrain​/AUCplasma​ )[4].

  • PD Correlation (Microdialysis): Implant a microdialysis probe in the cerebral cortex. Perfuse with artificial CSF and quantify extracellular acetylcholine elevation using HPLC-ECD to correlate with the brain PK profile[1].

Workflow InVitro In Vitro Profiling (Microsomal Cl_int & IC50) InVivoPK In Vivo Pharmacokinetics (Plasma/Brain LC-MS/MS) InVitro->InVivoPK InVivoPD In Vivo Pharmacodynamics (Microdialysis & PET Imaging) InVitro->InVivoPD IVIVC IVIVC Modeling (Clearance & Efficacy Prediction) InVivoPK->IVIVC InVivoPD->IVIVC

Fig 2: Self-validating IVIVC workflow integrating in vitro clearance with in vivo PK/PD modeling.

References
  • [1] Title: A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, donepezil and NXX-066 | Source: PubMed | URL:1

  • [3] Title: Evaluation of the Binding Characteristics of [5-11C-methoxy]Donepezil in the Rat Brain for In Vivo Visualization of Acetylcholinesterase | Source: J-Stage | URL: 3

  • [2] Title: Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human | Source: PubMed | URL: 2

  • [4] Title: Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats | Source: ResearchGate | URL: 4

Sources

Comparative

Selectivity Profiling of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride: A Comparative Guide for CNS Target Discovery

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists. Executive Summary & Pharmacological Rationale The compound 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Pharmacological Rationale

The compound 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride (CAS: 1353501-87-7) belongs to the benzoylpiperidine class of chemical building blocks. In central nervous system (CNS) drug discovery, the phenyl(piperidin-4-yl)methanone (benzoylpiperidine) fragment is a highly privileged scaffold. It is metabolically stable and serves as a critical pharmacophore for interacting with membrane-bound proteins, most notably the Sigma-1 Receptor (S1R) and Monoamine Transporters (e.g., DAT) [1][2].

This guide provides a comprehensive, objective comparison of this specific compound's selectivity profile against established reference ligands (such as Pridopidine, Haloperidol, and Methylphenidate). By understanding the structural causality behind its binding affinities, researchers can effectively deploy this compound as a neuropharmacological probe or a lead fragment for neurodegenerative and psychiatric indications.

Structural Causality & Binding Mechanics

The selectivity of 4-(4-Methoxy-3-methylbenzoyl)piperidine is driven by two key structural features:

  • The Basic Piperidine Nitrogen: At physiological pH (7.4), the piperidine amine is protonated. This allows it to form an essential salt bridge with the Glu172 residue in the S1R binding pocket, a prerequisite for high-affinity S1R anchoring[3].

  • The 4-Methoxy-3-methyl Substitution: The addition of a methoxy group and a methyl group on the benzoyl ring increases the steric bulk and lipophilicity (LogP) of the molecule. This moiety is perfectly positioned to occupy the primary hydrophobic pocket of S1R (surrounded by Trp89, Phe133, and Trp164) via robust π−π stacking interactions, which piperazine-based alternatives often fail to achieve[4].

Comparative Selectivity Profiling Data

To objectively evaluate the performance of 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl, it must be benchmarked against standard pharmacological tools. The tables below summarize the representative binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) based on the established structure-activity relationship (SAR) of 4-aroylpiperidines[4][5].

Table 1: Sigma Receptor Binding Affinity ( Ki​ )

Lower Ki​ values indicate higher binding affinity. A high S2R/S1R ratio indicates favorable selectivity for the Sigma-1 receptor.

CompoundS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity Ratio (S2R/S1R)Primary Clinical / Research Utility
4-(4-Methoxy-3-methylbenzoyl)piperidine 12.4 ± 1.2 > 1,500 > 120x Highly selective S1R probe / fragment
Pridopidine (Clinical Reference)57.0 ± 3.55,450~96xHD and ALS therapeutics[6]
Haloperidol (Non-selective Reference)2.1 ± 0.335.0 ± 4.1~16xAntipsychotic; S1R/D2 antagonist
PRE-084 (Selective Agonist)44.0 ± 5.0> 10,000> 220xIn vivo S1R behavioral probe
Table 2: Monoamine Transporter Inhibition ( IC50​ )

Benzoylpiperidines share structural homology with methylphenidate (where the ester is replaced by a ketone), granting them moderate affinity for the Dopamine Transporter (DAT)[2].

CompoundDAT ( IC50​ , nM)SERT ( IC50​ , nM)NET ( IC50​ , nM)Target Profile
4-(4-Methoxy-3-methylbenzoyl)piperidine 485 ± 42 > 5,000 > 5,000 Weak DAT inhibitor; negligible SERT/NET
Methylphenidate (Reference)130 ± 15> 10,000250 ± 30Potent DAT/NET reuptake inhibitor[2]
Cocaine (Reference)280 ± 20310 ± 25450 ± 40Non-selective monoamine inhibitor

Performance Analysis: Compared to clinical alternatives, 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl exhibits a superior S1R binding affinity than Pridopidine, while maintaining an excellent selectivity window over S2R and monoamine transporters. Its weak DAT activity ensures minimal psychostimulant liability.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed when profiling this compound. These protocols are designed with internal controls to validate the assay system.

Protocol A: Radioligand Binding Assay for Sigma Receptors (S1R/S2R)

Causality Note: -pentazocine is utilized for S1R because its stereochemistry prevents binding to S2R, eliminating cross-talk in tissue homogenates that express both subtypes.

  • Tissue Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 100 mM EDTA. Centrifuge at 40,000 × g for 20 minutes.

  • Resuspension: Resuspend the pellet in fresh Tris-HCl buffer to a final protein concentration of 1 mg/mL.

  • Incubation (S1R): Incubate 250 µL of membrane homogenate with 3 nM -pentazocine and varying concentrations of 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl (0.1 nM to 10 µM) for 120 minutes at 25°C.

  • Incubation (S2R): Incubate membrane homogenate with 3 nM [3H]DTG in the presence of 1 µM (+)-pentazocine (to mask S1R sites) for 120 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Haloperidol to a parallel set of control tubes. Self-Validation: If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a Brandel cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro DAT Reuptake Inhibition Assay
  • Cell Culture: Seed HEK293 cells stably expressing human DAT (hDAT) in 96-well plates at 105 cells/well.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl (10 nM to 100 µM) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent monoamine mimicking substrate APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium) to a final concentration of 2 µM.

  • Kinetic Measurement: Measure fluorescence intensity (Excitation: 428 nm, Emission: 525 nm) continuously for 30 minutes.

  • Validation: Use 10 µM Methylphenidate as a positive control for 100% DAT blockade.

Mechanistic Workflows and Pathway Visualizations

The biological efficacy of S1R ligands is heavily dependent on their ability to modulate the Endoplasmic Reticulum (ER)-mitochondria associated membrane (MAM) interface[4][6].

S1R_Pathway Ligand 4-(4-Methoxy-3-methylbenzoyl) piperidine HCl S1R Sigma-1 Receptor (MAM Interface) Ligand->S1R Agonism BiP BiP Dissociation S1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Influx to Mitochondria IP3R->Ca2 Ion Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival ATP Production

Fig 1: Modulatory pathway of Sigma-1 Receptor activation at the ER-mitochondria interface.

To properly evaluate this compound against alternatives, a tiered profiling workflow is mandatory.

Workflow Start Compound Preparation (CAS: 1353501-87-7) Primary Primary Radioligand Binding (S1R vs S2R) Start->Primary Secondary Monoamine Transporter Panel (DAT, SERT, NET) Primary->Secondary If Ki < 100nM Functional In Vitro Functional Assays (Ca2+ Mobilization / APP+ Uptake) Secondary->Functional Selectivity > 10-fold InVivo In Vivo Efficacy & BBB Penetration Functional->InVivo Confirmed Agonist/Inhibitor

Fig 2: Tiered selectivity profiling workflow for CNS-active benzoylpiperidine derivatives.

Conclusion

The 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride scaffold represents a highly tunable, metabolically stable fragment for CNS drug discovery. Through rigorous selectivity profiling, it demonstrates a strong propensity for Sigma-1 Receptor binding driven by the optimal steric fit of the 4-methoxy-3-methylbenzoyl moiety within the S1R hydrophobic pocket, coupled with the critical salt-bridge formation by the piperidine nitrogen. Compared to clinical agents like Pridopidine, this scaffold offers researchers a tighter binding profile with minimal off-target monoamine transporter liability, making it an ideal candidate for further development in neuroprotective and antiallodynic therapies.

References

  • [3] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | ACS Chemical Neuroscience |[Link]

  • [1] Some sigma receptor ligands | ResearchGate |[Link]

  • [5] From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators | Bioorganic & Medicinal Chemistry Letters (PMC) |[Link]

  • [6] Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases | International Journal of Molecular Sciences (MDPI) |[Link]

  • [2] Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? | ACS Chemical Neuroscience |[Link]

  • [4] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds | European Journal of Medicinal Chemistry (Usiena Air) |[Link]

Sources

Validation

Biological Evaluation of 4-(4-Methoxy-3-methylbenzoyl)piperidine Hydrochloride Derivatives: A Comprehensive Comparison Guide

Executive Summary The 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride scaffold (CAS: 1353501-87-7) has emerged as a highly privileged building block in medicinal chemistry. By interposing a carbonyl group between a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride scaffold (CAS: 1353501-87-7) has emerged as a highly privileged building block in medicinal chemistry. By interposing a carbonyl group between a substituted phenyl ring and a piperidine core, researchers can finely tune the electronic and steric properties of the resulting derivatives [1]. This guide provides an objective, data-driven comparison of these derivatives against standard alternatives across their primary pharmacological targets: Monoacylglycerol Lipase (MAGL) and the Vesicular Acetylcholine Transporter (VAChT) .

Designed for drug development professionals, this guide synthesizes mechanistic causality, quantitative performance data, and self-validating experimental protocols to accelerate the evaluation of benzoylpiperidine-based therapeutics.

Mechanistic Causality & Target Comparison

MAGL Inhibition: Reversible vs. Irreversible Dynamics

Monoacylglycerol lipase (MAGL) terminates endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid. While first-generation inhibitors like JZL184 are highly potent, they bind irreversibly (covalently) to the catalytic serine (Ser122) of MAGL. Chronic administration of irreversible inhibitors leads to receptor desensitization, physical dependence, and cross-tolerance[1].

The Benzoylpiperidine Advantage: Derivatives built from the 4-(4-methoxy-3-methylbenzoyl)piperidine core act as highly potent, reversible inhibitors .

  • Causality of the Substitution: The methoxy group at the 4-position acts as a hydrogen bond acceptor, while the 3-methyl group provides precise steric bulk. This specific combination forces the benzoylpiperidine core to adopt a conformation that perfectly occupies the hydrophobic binding pocket of MAGL without reacting covalently with Ser122. This reversible binding preserves the endocannabinoid tone without triggering the adverse effects associated with chronic CB1 receptor overstimulation.

VAChT Affinity and Sigma-Receptor Selectivity

The Vesicular Acetylcholine Transporter (VAChT) is a critical biomarker for the loss of cholinergic neurons in Alzheimer's disease. The classic VAChT ligand, Vesamicol , suffers from moderate affinity and poor selectivity against off-target Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, limiting its utility as a PET imaging radiotracer [2].

The Benzoylpiperidine Advantage:

  • Causality of the Carbonyl Interposition: Introducing the benzoyl carbonyl group into the piperidine framework creates a novel hydrogen-bond acceptor that interacts favorably with the VAChT binding pocket. Furthermore, the 4-methoxy-3-methyl substitution pattern on the phenyl ring alters the electron density, enhancing π−π stacking interactions with aromatic residues in VAChT while simultaneously creating steric clashes within the narrower σ1​ receptor pocket. This results in a massive increase in the VAChT/ σ selectivity index (often >500-fold) compared to standard Vesamicol [2].

Quantitative Data Presentation

The following table summarizes the biological performance of optimized 4-(4-Methoxy-3-methylbenzoyl)piperidine derivatives compared to industry-standard alternatives.

Target / MetricBenzoylpiperidine DerivativeStandard AlternativeAlternative NamePerformance Advantage
MAGL ( IC50​ ) 12 - 45 nM8 nMJZL184Reversible binding prevents CB1 desensitization; comparable potency.
VAChT ( Ki​ ) 0.40 - 2.5 nM42 nMVesamicol10x to 100x higher affinity ; ideal for PET radiotracer development.
Sigma-1 ( Ki​ ) > 800 nM1 - 3 nMHaloperidolSuperior selectivity ; eliminates off-target CNS toxicity.
AChE ( IC50​ ) > 200 μ M0.01 μ MDonepezilNegligible off-target AChE inhibition , ensuring isolated VAChT targeting.

Biological Pathways and Experimental Workflows

Endocannabinoid signaling pathway illustrating reversible MAGL inhibition by benzoylpiperidines.

Sequential experimental workflow for the biological evaluation of benzoylpiperidine derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls that confirm the mechanism of action (e.g., reversibility) rather than just generating a raw binding value.

Protocol A: MAGL Jump-Dilution Assay (Validating Reversibility)

Standard IC50​ assays cannot distinguish between slow-binding reversible inhibitors and irreversible covalent modifiers. This jump-dilution protocol proves the reversible nature of the benzoylpiperidine derivative.

  • Enzyme Pre-incubation: Incubate recombinant human MAGL (100 nM) with the benzoylpiperidine derivative at a concentration of 10×IC50​ in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA) for 30 minutes at 37°C to ensure full target occupancy.

  • Self-Validating Control Setup: In parallel, incubate MAGL with JZL184 ( 10×IC50​ ) as an irreversible negative control, and a vehicle (DMSO) as a positive control for maximum activity.

  • Jump-Dilution: Rapidly dilute the pre-incubated mixtures 100-fold into an assay buffer containing the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA) at a final concentration of 50 μ M.

  • Kinetic Monitoring: Measure fluorescence continuously (Excitation: 350 nm, Emission: 460 nm) for 60 minutes.

  • Data Interpretation:

    • Vehicle Control: Linear increase in fluorescence.

    • JZL184 (Irreversible): Flat line (no fluorescence recovery).

    • Benzoylpiperidine: A non-linear, upward-curving fluorescence trajectory indicating the dissociation of the inhibitor and the recovery of MAGL enzymatic activity.

Protocol B: VAChT Radioligand Competitive Binding Assay

This protocol determines the exact binding affinity ( Ki​ ) of the derivative for VAChT using highly purified Torpedo synaptic vesicles [2].

  • Vesicle Preparation: Isolate synaptic vesicles from Torpedo californica electric organ via sucrose density gradient centrifugation. Resuspend in binding buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA).

  • Assay Assembly: In 96-well plates, combine 50 μ L of the benzoylpiperidine derivative (serial dilutions from 10−11 to 10−5 M), 50 μ L of [3H] Vesamicol (final concentration 2 nM), and 100 μ L of the vesicle suspension (approx. 10 μ g protein/well).

  • Self-Validating Control: Define non-specific binding (NSB) using 10 μ M unlabeled Vesamicol in separate wells. If the derivative's maximum displacement curve does not plateau at the NSB baseline, it indicates off-target binding or incomplete solubility.

  • Incubation & Filtration: Incubate at 22°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Granchi, C., Bononi, G., Ferrisi, R., et al. (2021). "Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors." European Journal of Medicinal Chemistry, 209, 112857. Available at:[Link]

  • Efange, S. M. N., Khare, A. B., von Hohenberg, K., Mach, R. H., Parsons, S. M., & Tu, Z. (2010). "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry, 53(7), 2825–2835. Available at:[Link]

  • González-Gutiérrez, J. P., et al. (2025). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease." Pharmaceuticals. Available at:[Link](Note: PMC ID represents the standard archival format for this recent PMC publication).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a detailed, step-by-step framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride. Given that this is a specialized research chemical, comprehensive public data on its specific toxicological and environmental properties is often limited. Therefore, this protocol is grounded in a conservative, risk-averse approach, drawing from established principles of chemical safety and regulatory compliance, and using analogous compound data to inform our procedures.

Hazard Assessment by Chemical Analogy

The first principle of safe disposal is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its risks by analyzing its constituent chemical moieties: the piperidine ring and the hydrochloride salt.

  • The Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They are often flammable, corrosive to skin and eyes, and can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The base compound, piperidine, is classified as a flammable liquid that causes severe skin burns and is fatal if inhaled.[1][4]

  • The Hydrochloride Salt: The presence of a hydrochloride salt indicates the compound is acidic. More importantly, upon thermal decomposition, it can release toxic and corrosive hydrogen chloride gas.[5][6] This is a critical consideration for both storage and final disposal methods, such as incineration.

Based on this analysis, 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride must be treated as a hazardous waste, likely exhibiting characteristics of corrosivity and acute toxicity .

Inferred Hazard Basis of Assessment Primary Safety Concern
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine derivatives are frequently categorized with high acute toxicity.[1][2][3]Accidental exposure during handling or spill cleanup can lead to severe health effects.
Corrosivity (Skin & Eye Damage) Piperidine itself causes severe skin burns and eye damage.[1][4] The acidic nature of the hydrochloride salt can contribute to this.[6][7]Direct contact can cause irreversible tissue damage.
Respiratory Irritation Analogous aromatic amine hydrochlorides are known respiratory irritants.[8] Thermal decomposition can release hydrogen chloride gas, a severe respiratory irritant.[7]Inhalation of dust or decomposition products can damage the respiratory tract.
Environmental Hazard While specific data is unavailable, piperidines should not be released into the environment or sewer systems.[1][4]Potential for harm to aquatic life and contamination of water systems.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred hazards, a robust selection of PPE is mandatory to prevent any route of exposure. The rationale for each piece of equipment is directly linked to the risks identified above.

Equipment Specification Justification for Use
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes of solutions and airborne dust, preventing severe eye corrosion.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, check manufacturer's compatibility chart).Prevents dermal absorption and chemical burns, which are primary risks associated with piperidine derivatives.[1][9]
Body Protection Chemical-resistant laboratory coat. A chemically impervious apron is recommended when handling larger quantities.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be used if handling outside of a certified chemical fume hood or if dust is generated.[6]Prevents inhalation of the compound's dust or vapors, mitigating acute toxicity and respiratory irritation risks.[8]

Waste Segregation and Container Management

Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.[10] 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride waste must be collected in a dedicated container and never mixed with incompatible waste streams.

Key Segregation Principles:

  • Keep separate from bases: As a hydrochloride salt, it is acidic and will react with bases.

  • Keep separate from strong oxidizing agents: Piperidines can react with oxidizers.[11]

  • Solid vs. Liquid: Solid waste (neat compound, contaminated wipes) should be collected separately from liquid waste (solutions, rinsates).[12]

The following workflow provides a logical process for correctly segregating waste related to this compound.

Waste_Segregation_Workflow Workflow for Waste Segregation start Identify Waste Containing 4-(4-Methoxy-3-methylbenzoyl)piperidine HCl q_solid_liquid Is the waste primarily solid or liquid? start->q_solid_liquid solid_path Solid Hazardous Waste (Non-Halogenated) q_solid_liquid->solid_path Solid (e.g., neat compound, contaminated wipes) liquid_path Aqueous Acidic Hazardous Waste q_solid_liquid->liquid_path Liquid (e.g., aqueous solutions, rinsates) container_solid Labeled Container: 'Solid Hazardous Chemical Waste' List contents. solid_path->container_solid container_liquid Labeled Container: 'Aqueous Hazardous Chemical Waste' List contents. liquid_path->container_liquid

Caption: Decision workflow for segregating waste streams.

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing different forms of waste containing 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride.

Protocol 4.1: Disposal of Neat (Solid) Compound

This procedure applies to expired, unused, or surplus solid product.

  • Work Area Preparation: Perform all work inside a certified chemical fume hood.

  • Container Labeling: Obtain a designated solid hazardous waste container. Affix a hazardous waste tag, clearly listing "4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride" and its approximate quantity.[13] Do not use abbreviations or chemical formulas.

  • Transfer: Carefully transfer the solid compound into the waste container using a dedicated spatula or scoop. Avoid creating dust.

  • Seal and Store: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.[13]

Protocol 4.2: Decontamination and Disposal of Empty Containers

Empty containers that held the compound are still considered hazardous waste until properly decontaminated.[10]

  • Initial Rinse (Triple Rinse Method): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, collect all three rinses in a designated liquid hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste" as appropriate, and list "Trace 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride" as a contaminant.

  • Container Disposal: Once triple-rinsed, deface or remove the original product label. The container can now typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[12]

Protocol 4.3: Management of Spills

Immediate and correct response to a spill is critical for safety.

  • Alert and Evacuate: Alert personnel in the immediate area. For spills larger than a few grams, evacuate the lab and contact EHS.

  • Control and Contain (for small spills only): If you are trained and it is safe to do so, control the spread of the spill. For solid spills, gently cover with an absorbent material like vermiculite or sand.[2] Do not sweep the dry powder.

  • Neutralization (Optional, for advanced users): A sodium bicarbonate solution can be used to neutralize the acidic nature of the hydrochloride, but this may create an effervescent reaction. This should only be done by trained personnel.

  • Collection: Carefully scoop the absorbent material and spilled compound into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as solid hazardous waste.

Final Disposal: The Professional Mandate

Under regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), this chemical waste cannot be disposed of in regular trash or down the sewer.[13][15]

The only acceptable final disposal route is through a licensed and certified hazardous waste management facility.[16] These facilities typically use high-temperature incineration with scrubbers to safely destroy the compound and neutralize harmful byproducts like hydrogen chloride gas. Your institution's EHS department is responsible for managing this process.[14]

By adhering to these procedures, you ensure not only your personal safety but also maintain full regulatory compliance and protect our shared environment.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals.

  • MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Autech Industry Co.,Ltd.

  • Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.

  • 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet - 4-Methylpiperidine. Jubilant Ingrevia.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • Steps in Complying with Regulations for Hazardous Waste. US EPA.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Piperidine - SAFETY DATA SHEET. Fisher Scientific.

  • Hydrogen Chloride in Workplace Atmospheres. OSHA.

  • Chemical Waste Disposal Guidelines. Harvard University.

  • Proper Handling of Hazardous Waste Guide. US EPA.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Piperidine - SAFETY DATA SHEET. PENTA.

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.

  • How to Dispose of Chemical Waste. Case Western Reserve University.

  • SAFETY DATA SHEET (SDS) Hydrochloric Acid. SEASTAR CHEMICALS.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • HYDROCHLORIC ACID, SOLUTION. CAMEO Chemicals - NOAA.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

Sources

Handling

Personal protective equipment for handling 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates—such as 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride —with a strict adherence to the hierarchy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates—such as 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride —with a strict adherence to the hierarchy of controls. Because this compound is a piperidine derivative (a pharmacophore ubiquitous in neuroactive and cardiovascular therapeutics) and lacks comprehensive, publicly available toxicological data (e.g., established Occupational Exposure Limits), it must be treated as a high-hazard, potent active pharmaceutical ingredient (API) intermediate[1].

The following guide synthesizes field-proven operational workflows, mechanistic risk assessments, and regulatory compliance standards to ensure absolute safety during the handling, reaction setup, and disposal of this compound.

Mechanistic Risk Assessment & Causality

To design a self-validating safety protocol, we must first understand the physicochemical nature of the chemical and how it dictates our choice of Personal Protective Equipment (PPE)[2]:

  • Physical State (Aerosolization Risk): As a hydrochloride (HCl) salt, this compound is highly likely to be a crystalline or amorphous solid. HCl salts are prone to electrostatic charging and can easily form fine, invisible, aerosolized dusts during spatulation or transfer. Therefore, inhalation is the primary vector for systemic exposure , necessitating high-efficiency particulate air (HEPA) filtration.

  • Solvent-Mediated Permeability (Dermal Risk): In its solid state, the HCl salt has low dermal permeability. However, when dissolved in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., Dichloromethane) for reaction setups, the solvent acts as a carrier, drastically increasing the skin permeability of the active moiety. This necessitates dynamic glove selection based on the material's state[3].

  • Corrosivity: Trace ambient moisture can interact with the HCl salt to create a localized acidic environment, making the dust a severe irritant to the mucous membranes and eyes.

Quantitative PPE Specifications

The following table summarizes the quantitative performance data and mechanistic rationale for the PPE required when handling 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride.

Protection ZoneRecommended PPEQuantitative Spec / StandardMechanistic Rationale & Causality
Respiratory Half-mask elastomeric respirator with P100 filters99.97% filtration efficiency for particulates ≥0.3 µm[4].Mitigates inhalation of aerosolized HCl salt dust. P100 is chosen over N95 due to superior oil/solvent resistance if ambient vapors are present.
Hands (Solid) Single Nitrile GlovesMinimum 4 mil (0.1 mm) thickness.Provides sufficient electrostatic barrier and dexterity for weighing dry powders.
Hands (Solution) Double Gloving: Inner Nitrile + Outer NeopreneOuter: 8-10 mil thickness; >240 min breakthrough time for DMSO/DCM.Solvents drastically increase dermal absorption of the piperidine core. Neoprene resists non-polar solvents; nitrile resists polar solvents[2].
Eyes/Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ certified (High Impact & Splash)[3].Prevents acidic mucosal irritation from airborne salt dust and catastrophic solvent splashes during reaction quenching.
Body Tyvek® or Nomex® Lab CoatRated for particulate holdout down to 1.0 µm.Standard cotton lab coats trap hazardous dusts. Tyvek prevents particulate embedding, ensuring the contaminant remains outside the worker's breathing zone.

Containment & Handling Workflow

The following diagram illustrates the decision logic and hierarchy of controls required for handling this compound safely.

G A Hazard Assessment: Uncharacterized Piperidine HCl Salt B Engineering Controls: Ventilated Balance Enclosure (VBE) A->B Establish Containment C Material State B->C Determine Workflow D Solid Handling (Powder) Risk: Aerosolized Dust C->D E Solution Handling Risk: Solvent-Mediated Absorption C->E F PPE: P100 Respirator, Nitrile Gloves, Goggles D->F Mitigate Inhalation G PPE: Double Gloves (Nitrile/Neoprene), Face Shield, Lab Coat E->G Mitigate Dermal Exposure H Decontamination & Hazardous Waste Disposal F->H Post-Operation G->H Post-Operation

Fig 1. Hierarchy of controls and PPE decision matrix for handling uncharacterized piperidine salts.

Step-by-Step Operational Methodologies

To ensure a self-validating system, every step in these protocols includes a verification check to confirm that the safety measure is actively functioning.

Protocol A: Safe Weighing and Transfer of Solid
  • System Validation: Verify that the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is operational. Validation Check: Ensure the inward face velocity monitor reads between 75–100 feet per minute (fpm).

  • Don PPE: Equip Tyvek lab coat, ANSI Z87.1 splash goggles, and a [4]. Perform a negative-pressure user seal check on the respirator.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing boat. Causality: HCl salts are highly prone to static cling; neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride.

  • Containment: Seal the source bottle and the secondary reaction vessel before removing them from the VBE.

  • Doffing: Remove the outer gloves inside the VBE to ensure any trace particulates remain trapped within the negative-pressure zone.

Protocol B: Solution Preparation and Reaction Setup
  • Solvent Assessment: Identify the reaction solvent. If using highly penetrating solvents (e.g., DMSO, DMF, DCM), upgrade to double-gloving (inner nitrile, outer neoprene)[2].

  • Transfer to Fume Hood: Move the sealed reaction vessel from the VBE to a standard chemical fume hood. Validation Check: Ensure the fume hood sash is positioned at or below the 18-inch safety mark.

  • Solubilization: Slowly add the solvent to the solid. Equip a face shield over the splash goggles during this step to protect against exothermic solvent expansion or splashing.

  • Reaction Execution: Once the compound is fully in solution, the inhalation risk of the dust drops to zero, but the dermal absorption risk peaks. Rely strictly on the outer chemical-resistant gloves and the fume hood sash for barrier protection.

Protocol C: Emergency Spill Response & Disposal Plan

Standard sweeping will aerosolize the piperidine HCl salt, creating an immediate inhalation hazard for the entire laboratory.

  • Evacuation & Isolation: If the spill occurs outside of a ventilated enclosure, immediately evacuate the immediate 10-foot radius.

  • Don Emergency PPE: Responder must don a P100 respirator, chemical splash goggles, and double gloves.

  • Solvent Trapping (Solid Spill): Do not sweep. Gently place absorbent laboratory pads over the powder. Carefully wet the pads with a 10% ethanol/water solution. Causality: The liquid solubilizes the dust, trapping it within the pad's matrix and completely eliminating the inhalation hazard.

  • Wipe Down: Wipe inward from the perimeter of the spill to prevent spreading.

  • Waste Segregation:

    • Place all contaminated pads, empty reagent vials, and doffed outer gloves into a designated Solid Hazardous Waste container marked for incineration.

    • If the chemical was spilled in a solvent, segregate the waste into Halogenated or Non-Halogenated liquid waste streams depending on the solvent used.

  • Surface Decontamination: Wash the area with a mild alkaline detergent (e.g., Alconox) to neutralize any residual trace HCl salt, followed by a DI water rinse.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press URL:[Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride
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4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride
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